Product packaging for 1-[4-(Trifluoromethyl)phenyl]ethanol(Cat. No.:CAS No. 1737-26-4)

1-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B155971
CAS No.: 1737-26-4
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]ethanol is a useful research compound. Its molecular formula is C9H9F3O and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9F3O B155971 1-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 1737-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanol
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InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMXIDIAEXNLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30938423
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
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Molecular Weight

190.16 g/mol
Source PubChem
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CAS No.

1737-26-4
Record name α-Methyl-4-(trifluoromethyl)benzenemethanol
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Record name 1-(4-(Trifluoromethyl)phenyl)ethanol
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Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
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Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This document details established methodologies, presents quantitative data for comparison, and provides illustrative diagrams of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two principal chemical transformations: the reduction of 4'-(trifluoromethyl)acetophenone and the Grignard reaction with 4-(trifluoromethyl)benzaldehyde. Both symmetric and asymmetric approaches are well-documented, with the latter being of particular importance for the synthesis of enantiomerically pure compounds often required in the pharmaceutical industry.

A high-level overview of the synthetic workflow is presented below:

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product 4'-(Trifluoromethyl)acetophenone 4'-(Trifluoromethyl)acetophenone Reduction Reduction 4'-(Trifluoromethyl)acetophenone->Reduction 4-(Trifluoromethyl)bromobenzene 4-(Trifluoromethyl)bromobenzene Grignard Reaction Grignard Reaction 4-(Trifluoromethyl)bromobenzene->Grignard Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Grignard Reaction This compound This compound Reduction->this compound Grignard Reaction->this compound

Caption: High-level overview of synthetic routes to this compound.

Reduction of 4'-(Trifluoromethyl)acetophenone

The reduction of the ketone functionality in 4'-(trifluoromethyl)acetophenone is a direct and widely employed method for the synthesis of this compound. This transformation can be accomplished through catalytic hydrogenation or with biocatalysts, the latter offering a green and highly enantioselective alternative.

Catalytic Hydrogenation

Catalytic hydrogenation involves the use of a metal catalyst to facilitate the addition of hydrogen across the carbonyl double bond. Various catalysts, including those based on ruthenium and palladium, have been shown to be effective.[3][4] Asymmetric hydrogenation can be achieved by employing chiral ligands in conjunction with the metal catalyst, yielding enantiomerically enriched products.

G Start 4'-(Trifluoromethyl)acetophenone Reaction Reaction Vessel Start->Reaction Reagents H2, Catalyst (e.g., Ru-complex, Pd/C) Reagents->Reaction Solvent Solvent (e.g., Ethanol, Methanol) Solvent->Reaction Workup Work-up & Purification Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the catalytic hydrogenation of 4'-(trifluoromethyl)acetophenone.

Experimental Protocol: Asymmetric Hydrogenation

A representative protocol for the asymmetric hydrogenation of 3,5-bis(trifluoromethyl) acetophenone, which is structurally similar to the target precursor, is described using a Ru/Diphosphine-Benzimidazole complex catalyst. This can be adapted for 4'-(trifluoromethyl)acetophenone.[5]

  • Catalyst Preparation: In a nitrogen-filled glovebox, the chiral ligand and [Ru(cod)Cl2]n are dissolved in anhydrous toluene. The mixture is stirred at a specified temperature for a set time to form the catalyst solution.

  • Hydrogenation: The catalyst solution is transferred to a stainless-steel autoclave. The substrate, 4'-(trifluoromethyl)acetophenone, dissolved in a suitable solvent like methanol, is then added.

  • Reaction: The autoclave is purged with hydrogen gas and then pressurized to the desired level. The reaction is stirred at a specific temperature for the required duration.

  • Work-up and Purification: Upon completion, the autoclave is cooled and depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired alcohol.

ParameterValueReference
Substrate3,5-Bistrifluoromethyl Acetophenone[5]
CatalystRu/Diphosphine-Benzimidazole Complex[5]
PressureNot specified
TemperatureNot specified
SolventNot specified
YieldNot specified
Enantiomeric Excess (ee)Not specified
Biocatalytic Reduction

Biocatalytic reduction using whole-cell systems or isolated enzymes offers a highly selective and environmentally benign route to chiral alcohols. Carbonyl reductases from various microorganisms have been successfully employed for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with high enantiomeric excess.[6][7]

G Substrate 4'-(Trifluoromethyl)acetophenone Bioreactor Bioreactor Substrate->Bioreactor Biocatalyst Recombinant E. coli cells (expressing carbonyl reductase) Biocatalyst->Bioreactor Medium Aqueous Buffer (e.g., with Tween-20/NADES) Medium->Bioreactor Workup Extraction & Purification Bioreactor->Workup Product (R)-1-[4-(Trifluoromethyl)phenyl]ethanol Workup->Product

Caption: Workflow for the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

Experimental Protocol: Whole-Cell Bioreduction

The following is a generalized protocol based on the whole-cell catalyzed biotransformation to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol, which is adaptable for the 4-substituted isomer.[7]

  • Cell Culture: Recombinant E. coli cells expressing a suitable carbonyl reductase are cultured in a suitable growth medium until a desired optical density is reached. The cells are then harvested by centrifugation.

  • Biotransformation: The harvested cells are resuspended in a reaction buffer. The substrate, 3'-(trifluoromethyl)acetophenone, is added to the cell suspension. The reaction mixture may also contain additives like Tween-20 and a natural deep eutectic solvent (NADES) to enhance substrate solubility and product yield.[7]

  • Reaction Conditions: The reaction is carried out at a controlled pH, temperature, and agitation speed for a specific duration.[7]

  • Extraction and Analysis: After the reaction, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried, and the solvent is evaporated. The product yield and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

ParameterValueReference
Substrate3'-(Trifluoromethyl)acetophenone[7]
BiocatalystRecombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y[7]
Substrate Concentration200 mM[7]
Additives0.6% Tween-20 (w/v), 4% (w/v) ChCl:Lys (1:1)[7]
Temperature30 °C[7]
pH7.0[7]
Reaction Time18 h[7]
Yield91.5%[7]
Enantiomeric Excess (ee)> 99.9%[7]

Grignard Reaction

The Grignard reaction provides a classic and versatile method for forming carbon-carbon bonds. In this context, the synthesis of this compound can be achieved by reacting a Grignard reagent, such as methylmagnesium bromide, with 4-(trifluoromethyl)benzaldehyde, or by reacting 4-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde.[8][9]

G cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Reaction with Carbonyl cluster_workup Work-up Alkyl/Aryl Halide 4-(Trifluoromethyl)bromobenzene Grignard Reagent 4-(Trifluoromethyl)phenylmagnesium bromide Alkyl/Aryl Halide->Grignard Reagent Mg Magnesium Turnings Mg->Grignard Reagent Anhydrous Ether Anhydrous Ether (e.g., THF, Et2O) Anhydrous Ether->Grignard Reagent Alkoxide Salt Magnesium Alkoxide Salt Intermediate Grignard Reagent->Alkoxide Salt Carbonyl Acetaldehyde Carbonyl->Alkoxide Salt Product This compound Alkoxide Salt->Product Acidic Workup Aqueous Acid (e.g., NH4Cl, H2SO4) Acidic Workup->Product Hydrolysis

Caption: Workflow for the Grignard synthesis of this compound.

Experimental Protocol: Grignard Synthesis

The following is a general procedure for a Grignard reaction, which can be adapted for the synthesis of this compound.[8][9]

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 4-(trifluoromethyl)bromobenzene in anhydrous diethyl ether or THF is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of acetaldehyde in anhydrous ether is added dropwise, maintaining a gentle reflux. The reaction mixture typically forms a thick precipitate of the magnesium alkoxide salt.[9]

  • Hydrolysis: The reaction mixture is poured into a flask containing a mixture of ice and a weak acid, such as a saturated aqueous solution of ammonium chloride or dilute sulfuric acid, to hydrolyze the magnesium alkoxide salt.[8][9]

  • Extraction and Purification: The aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

ParameterValueReference
Starting HalideBromobenzene (example)[9]
Carbonyl CompoundEthanal (Acetaldehyde) (example)[9]
SolventTetrahydrofuran (THF) (example)[9]
Work-up10% Sulfuric Acid (example)[9]
YieldNot specified for target molecule
PurityNot specified for target molecule

Summary of Physicochemical Properties

PropertyThis compound4'-(Trifluoromethyl)acetophenoneReference
Molecular Formula C9H9F3OC9H7F3O[10]
Molecular Weight 190.17 g/mol 188.15 g/mol [10]
Appearance Clear colorless to pale yellow liquidWhite or colorless to light yellow powder to lump to clear liquid[1][11]
Boiling Point 116-118 °C @ 20 Torr; 62-63 °C @ 0.5 mmHg80 °C @ 8 mmHg; 79-80 °C @ 8 mmHg[11][12]
Melting Point Not available29 °C; 30-33 °C[1]
Density 1.237 g/mL at 25 °CNot available[11]
Refractive Index n20/D 1.458n20/D 1.46[1][11]
CAS Number 1737-26-4709-63-7[10]

This guide provides a foundational understanding of the key synthetic routes to this compound. Researchers and drug development professionals are encouraged to consult the cited literature for more detailed information and specific experimental conditions. The choice of synthetic route will depend on factors such as the desired stereochemistry, scale of production, and available resources.

References

An In-depth Technical Guide to 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and insights into its biological relevance.

Core Chemical Properties

This compound, a colorless to pale yellow liquid, is a chiral alcohol with a trifluoromethyl group on the phenyl ring. This substitution significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1]

Table 1: General and Physical Properties

PropertyValueReference(s)
Molecular Formula C₉H₉F₃O[2]
Molecular Weight 190.16 g/mol [3]
CAS Number 1737-26-4[2]
Appearance Clear colorless to pale yellow liquid[4]
Density 1.237 g/mL at 25 °C[4]
Boiling Point 106-107 °C at 8 mmHg
Flash Point 98 °C[5]
Refractive Index 1.458 at 20 °C[4]
pKa 13.98 ± 0.20[4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum exhibits characteristic signals for the aromatic, methine, and methyl protons. The aromatic protons appear as two doublets in the range of δ 7.26-7.54 ppm. The quartet at δ 4.88 ppm corresponds to the methine proton (CH-OH), and the doublet at δ 1.48 ppm is attributed to the methyl protons (-CH₃). A broad singlet for the hydroxyl proton is also observed.[1]

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum shows distinct signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the methyl carbon. The aromatic carbons resonate in the region of δ 121.1-144.8 ppm. The signal for the carbon attached to the hydroxyl group (C-OH) appears at approximately δ 69.8 ppm, while the methyl carbon (-CH₃) signal is observed at around δ 25.2 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3356 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The peaks in the 1600-1400 cm⁻¹ range are attributed to the aromatic C=C stretching vibrations. The strong absorptions associated with the C-F stretching of the trifluoromethyl group are also prominent.[1]

Experimental Protocols

1. Chemical Synthesis: Reduction of 4'-(Trifluoromethyl)acetophenone using Sodium Borohydride

This protocol describes a common method for the synthesis of this compound via the reduction of the corresponding ketone.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 3 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve 4'-(trifluoromethyl)acetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.[6][7]

  • Slowly add sodium borohydride to the cooled solution in portions.[6]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[6][7]

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Add 3 M sodium hydroxide solution to decompose the borate salts.[8]

  • Extract the product with dichloromethane (3 x volume).[8]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

DOT Diagram: Workflow for NaBH₄ Reduction

G start Start: Dissolve Ketone in MeOH add_nabh4 Add NaBH4 at 0°C start->add_nabh4 rt_stir Stir at Room Temperature add_nabh4->rt_stir quench Quench with Water rt_stir->quench add_naoh Add 3M NaOH quench->add_naoh extract Extract with DCM add_naoh->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end End: this compound purify->end

Caption: Workflow for the synthesis of this compound via NaBH₄ reduction.

2. Biocatalytic Synthesis: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

This method utilizes a recombinant E. coli whole-cell catalyst for the enantioselective synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Phosphate buffer (pH 7.5)

  • Isopropanol (cosolvent)

  • Maltose (co-substrate)

  • Ethyl acetate

Procedure:

  • Prepare a suspension of recombinant E. coli cells in a phosphate buffer.

  • Add isopropanol as a cosolvent to the cell suspension.

  • Add maltose as a co-substrate for cofactor regeneration.

  • Add 4'-(trifluoromethyl)acetophenone to the reaction mixture.

  • Incubate the reaction at 30°C with shaking.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to obtain the enantiomerically enriched product.

DOT Diagram: Biocatalytic Reduction Workflow

G start Start: Prepare Recombinant E. coli Suspension add_cosolvent Add Isopropanol start->add_cosolvent add_cosubstrate Add Maltose add_cosolvent->add_cosubstrate add_substrate Add 4'-(trifluoromethyl)acetophenone add_cosubstrate->add_substrate incubate Incubate at 30°C add_substrate->incubate monitor Monitor by GC incubate->monitor extract Extract with Ethyl Acetate monitor->extract end End: (R)-1-[4-(trifluoromethyl)phenyl]ethanol extract->end

Caption: Workflow for the biocatalytic synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Solubility, Reactivity, and Stability

Solubility: While specific quantitative solubility data for this compound in various organic solvents is not readily available in the literature, its structural analogue, benzyl alcohol, is miscible with ethanol, diethyl ether, and chloroform, and has a moderate solubility in water (approximately 4 g/100 mL).[9][10] Given the presence of the trifluoromethyl group, which increases lipophilicity, this compound is expected to be readily soluble in common organic solvents such as methanol, ethanol, acetone, and DMSO.

Reactivity and Stability: As a secondary alcohol, this compound can undergo typical alcohol reactions, such as oxidation to the corresponding ketone, esterification, and etherification. The trifluoromethyl group is generally stable under most reaction conditions. Information on the specific thermal decomposition products of this compound is limited, but thermal degradation of fluorinated aromatic compounds can lead to the formation of various smaller fluorinated species.[11]

Toxicological Information

Detailed toxicological studies specifically on this compound are not extensively reported in publicly available literature. However, general safety data indicates that it can cause skin and serious eye irritation. As with any chemical, appropriate personal protective equipment should be used when handling this compound. For risk assessment, acute toxicity studies, such as determining the LD50, would be necessary.[12][13][14][15][16][17] The trifluoromethyl group can influence the metabolic profile of a compound, potentially affecting its interaction with metabolic enzymes like cytochrome P450s.[18]

Biological Relevance and Signaling Pathways

This compound is a key chiral intermediate in the synthesis of CCR5 receptor antagonists, such as Maraviroc.[11][19][20][21][22][23][24] CCR5 is a G-protein coupled receptor that acts as a co-receptor for the entry of R5-tropic HIV-1 into host cells.[4][25]

DOT Diagram: HIV-1 Entry and Inhibition by CCR5 Antagonists

G cluster_cell Host Cell (CD4+ T-cell) CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Triggers HIV HIV-1 Virus (gp120) HIV->CD4 1. Binds HIV->CCR5 3. Binds Maraviroc CCR5 Antagonist (e.g., Maraviroc) Maraviroc->CCR5 Blocks Binding

Caption: Simplified pathway of HIV-1 entry and its inhibition by CCR5 antagonists.

References

A Comprehensive Technical Guide to 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical identity, synthesis methodologies, and physicochemical properties, tailored for professionals in research and drug development.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number:

  • Racemic Mixture: 1737-26-4

  • (R)-enantiomer: 76155-79-8

  • (S)-enantiomer: 99493-93-3[1]

The trifluoromethyl group at the para position of the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₉H₉F₃ON/A
Molecular Weight190.16 g/mol [1]
AppearanceClear colorless to pale yellow liquidN/A
Boiling Point62-63 °C @ 0.5 mmHgN/A
¹H NMR (CDCl₃)δ 1.49 (d, J=6.4 Hz, 3H), 2.0 (s, 1H), 4.9 (q, J=6.5 Hz, 1H), 7.4 (d, J=8.0 Hz, 2H), 7.6 (d, J=8.1 Hz, 2H)[2]
¹³C NMR (CDCl₃)δ 25.2, 70.0, 125.4 (q, J=3.8 Hz), 125.9, 129.5 (q, J=32.2 Hz), 149.9N/A
IR (thin film, cm⁻¹)3364, 2980, 1620, 1328, 1165, 1124, 1068, 1017, 843[2]
Mass Spectrum (GC-MS)m/z 190 (M+), 175, 147, 127, 109[3]

Synthesis Methodologies

The synthesis of enantiomerically pure this compound is of significant interest, primarily achieved through asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone. Both biocatalytic and chemical methods are employed.

Biocatalytic Asymmetric Reduction

A highly efficient and stereoselective method for producing (R)-1-[4-(trifluoromethyl)phenyl]ethanol utilizes a whole-cell biocatalyst. This approach offers high enantiomeric excess (ee) and operates under mild conditions.

Experimental Protocol: Whole-Cell Bioreduction

  • Catalyst Preparation: Recombinant E. coli cells expressing a suitable carbonyl reductase are cultured and harvested.

  • Reaction Setup: In a reaction vessel, the harvested cells (as whole cells) are suspended in a phosphate buffer (e.g., 100 mM, pH 7.0).

  • Substrate Addition: 4'-(Trifluoromethyl)acetophenone is added to the cell suspension. A co-solvent such as isopropanol may be used to enhance substrate solubility.

  • Co-factor Regeneration: A co-substrate, typically glucose or a secondary alcohol like isopropanol, is added to facilitate the in-situ regeneration of the NADPH or NADH co-factor required by the reductase.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as GC or HPLC. Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: The extracted product is purified by column chromatography or distillation to yield the enantiomerically pure alcohol.

Table 2: Quantitative Data for Biocatalytic Reduction

ParameterValue
Substrate4'-(Trifluoromethyl)acetophenone
BiocatalystRecombinant E. coli expressing Carbonyl Reductase
Product(R)-1-[4-(trifluoromethyl)phenyl]ethanol
Enantiomeric Excess (ee)>99%
YieldUp to 99%
Reaction TimeTypically 3-24 hours
Chemical Asymmetric Reduction

Chemical methods often involve the use of chiral reducing agents or catalysts to achieve enantioselectivity. A common approach is the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using borane reagents with a chiral catalyst.

Experimental Protocol: Asymmetric Borane Reduction

  • Catalyst Formation: A chiral oxazaborolidine catalyst (e.g., Corey-Bakshi-Shibata catalyst) is either prepared in situ or used as a pre-formed reagent.

  • Reaction Setup: 4'-(Trifluoromethyl)acetophenone is dissolved in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: A catalytic amount of the chiral oxazaborolidine is added to the solution.

  • Reducing Agent Addition: A solution of a borane complex, such as borane-dimethyl sulfide (BMS), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Reaction and Quenching: The reaction is stirred until completion, as monitored by TLC or GC. The reaction is then carefully quenched by the slow addition of a protic solvent, such as methanol.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is worked up with an aqueous acid or base wash, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or distillation.

Table 3: Representative Quantitative Data for Chemical Reduction

ParameterValue
Substrate4'-(Trifluoromethyl)acetophenone
Reducing AgentBorane-dimethyl sulfide (BMS)
CatalystChiral Oxazaborolidine
Product(R)- or (S)-1-[4-(trifluoromethyl)phenyl]ethanol
Enantiomeric Excess (ee)Typically 80-99%
Yield85-95%

Applications in Drug Development

This compound serves as a crucial chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The trifluoromethylphenyl moiety is a common feature in modern pharmaceuticals due to its ability to improve metabolic stability, binding affinity, and bioavailability. Derivatives of this compound have been investigated for a range of therapeutic areas. While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives are designed to interact with specific biological targets.

Visualized Workflow and Pathways

The following diagrams illustrate the general synthesis workflow and a conceptual representation of its application in drug discovery.

Synthesis_Workflow cluster_start Starting Material cluster_methods Reduction Methods cluster_product Chiral Product cluster_application Application start 4'-(Trifluoromethyl)acetophenone bio Biocatalytic Reduction (e.g., Whole-cell catalyst) start->bio High ee, Mild Conditions chem Chemical Reduction (e.g., Asymmetric Borane Reduction) start->chem High Yield, Versatile product This compound (Enantiomerically Pure) bio->product chem->product api Synthesis of Active Pharmaceutical Ingredients product->api Drug_Discovery_Logic start This compound (Chiral Building Block) derivatization Chemical Derivatization start->derivatization library Library of Novel Compounds derivatization->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits optimization Lead Optimization hits->optimization candidate Drug Candidate optimization->candidate

References

Technical Whitepaper: The Role of 1-[4-(Trifluoromethyl)phenyl]ethanol in the Development of CCR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific mechanism of action of 1-[4-(trifluoromethyl)phenyl]ethanol is limited, as it is primarily utilized as a chemical intermediate in the synthesis of pharmacologically active compounds. This document focuses on the mechanism of action of the key drug class for which this compound is a precursor: C-C chemokine receptor type 5 (CCR5) antagonists.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents.[1][2][3][4][5] Its chemical structure is foundational for the development of a class of drugs known as CCR5 antagonists. One of the notable uses of this intermediate is in the synthesis of Maraviroc, an antiretroviral drug used in the treatment of HIV infection. This document will elucidate the mechanism of action of CCR5 antagonists, the ultimate therapeutic products derived from this compound.

The CCR5 Receptor and Its Role in HIV-1 Entry

The CCR5 receptor is a member of the G protein-coupled receptor (GPCR) family and is expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. Its primary endogenous ligands are the chemokines RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4). In the context of HIV-1 infection, the CCR5 receptor acts as a crucial co-receptor for the entry of R5-tropic strains of the virus into host cells.

The process of HIV-1 entry is a multi-step mechanism:

  • The viral envelope glycoprotein gp120 initially binds to the host cell's primary CD4 receptor.

  • This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.

  • The interaction of gp120 with the CCR5 co-receptor triggers further conformational changes in the viral gp41 protein.

  • These changes lead to the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cytoplasm.

Mechanism of Action of CCR5 Antagonists

CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands or the HIV-1 gp120 protein. Instead, they bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor that prevents the gp120 protein from interacting with it effectively. By locking the CCR5 receptor in a conformation that is not permissive for viral entry, these antagonists block the fusion of the viral and cellular membranes, thus inhibiting the replication of R5-tropic HIV-1.

CCR5_Antagonist_Mechanism cluster_virus HIV-1 Virion gp120 gp120 CD4 CD4 gp120->CD4 1. Initial Binding gp41 gp41 Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5 CCR5 Antagonist->CCR5 Blocks Interaction CD4->CCR5 2. Conformational Change & gp120-CCR5 Binding CCR5->gp41 3. gp41-Mediated Membrane Fusion

Quantitative Data for CCR5 Antagonists

The following table summarizes key quantitative data for Maraviroc, a representative CCR5 antagonist synthesized using this compound as a precursor.

ParameterValueCell LineAssay Type
IC₅₀ 0.3-10 nMPBMCsSingle-cycle viral entry assay
IC₉₀ 1-25 nMPBMCsSingle-cycle viral entry assay
Binding Affinity (Kᵢ) ~1 nMCCR5 expressing cellsRadioligand binding assay

Note: IC₅₀ and IC₉₀ values can vary depending on the specific HIV-1 isolate and the cell type used in the assay.

Experimental Protocols

This assay is used to determine the potency of a CCR5 antagonist in preventing HIV-1 entry into host cells.

Experimental_Workflow A 1. Culture Target Cells (e.g., PBMCs or CCR5-expressing cell line) B 2. Pre-incubate cells with varying concentrations of CCR5 antagonist A->B C 3. Infect cells with R5-tropic HIV-1 pseudovirus (luciferase reporter) B->C D 4. Incubate for 48-72 hours C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Calculate IC50 value E->F

Methodology:

  • Cell Culture: Target cells, such as peripheral blood mononuclear cells (PBMCs) or a cell line engineered to express CD4 and CCR5, are cultured under appropriate conditions.

  • Compound Incubation: The cells are pre-incubated with a serial dilution of the CCR5 antagonist for a specified period (e.g., 1 hour).

  • Viral Infection: The cells are then infected with a known amount of an R5-tropic HIV-1 reporter virus. This virus is typically replication-incompetent and carries a reporter gene, such as luciferase or green fluorescent protein (GFP).

  • Incubation: The infected cells are incubated for a period that allows for viral entry and expression of the reporter gene (e.g., 48-72 hours).

  • Data Acquisition: The level of reporter gene expression is quantified. For a luciferase reporter, the cells are lysed, and the luciferase substrate is added to measure luminescence.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the antagonist relative to a no-drug control. The IC₅₀ value, the concentration at which 50% of viral entry is inhibited, is determined by fitting the data to a dose-response curve.

This assay is used to determine the binding affinity of a CCR5 antagonist to its target receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells that express the CCR5 receptor.

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the unlabeled CCR5 antagonist.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the antagonist that displaces 50% of the radioligand) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Other Biological Activities of this compound Derivatives

While the primary focus has been on CCR5 antagonists, it is noteworthy that derivatives of this compound have been investigated for other biological activities. These include:

  • Antifungal Agents: Certain phenylethanol derivatives incorporating a trifluoromethyl pyrazole pharmacophore have demonstrated antifungal activity against various plant pathogens.[6]

  • Anti-inflammatory Agents: Pyrazoline derivatives synthesized from chalcones, which can be derived from related phenyl ethanone structures, have shown potent anti-inflammatory activity by inhibiting the lipoxygenase enzyme.[7]

  • Auxin Derivatives: Trifluoromethyl-containing compounds have been synthesized and evaluated for their auxin-like activity in plants.[8]

These findings highlight the versatility of the this compound scaffold in medicinal and agricultural chemistry.

Conclusion

This compound is a vital chemical intermediate, the importance of which is exemplified by its role in the synthesis of CCR5 antagonists for the treatment of HIV-1. The mechanism of these antagonists is well-characterized, involving allosteric inhibition of the CCR5 co-receptor to prevent viral entry into host cells. The continued exploration of derivatives based on this scaffold holds promise for the development of new therapeutic and agricultural agents.

References

The Biological Significance of 1-[4-(trifluoromethyl)phenyl]ethanol: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Biological Profile, Synthetic Relevance, and Therapeutic Potential of a Key Fluorinated Intermediate

Introduction

1-[4-(Trifluoromethyl)phenyl]ethanol is a chiral alcohol that has garnered significant attention in medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group on a phenyl ring, imparts desirable physicochemical properties that are advantageous for creating novel therapeutic agents. The trifluoromethyl moiety is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This technical guide provides a comprehensive overview of the biological context of this compound, focusing on its role as a crucial synthetic intermediate, the biological activities of its derivatives, and the experimental methodologies relevant to its evaluation. While direct biological activity data for this compound is not extensively reported in public literature, its widespread use as a building block for potent bioactive molecules underscores its importance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and role in chemical synthesis.

PropertyValue
Molecular FormulaC₉H₉F₃O
Molecular Weight190.16 g/mol
AppearanceClear colorless to pale yellow liquid
Boiling Point116-118 °C at 20 Torr
Density1.237 g/mL at 25 °C
XLogP32.76

Role in the Synthesis of Bioactive Molecules

The primary significance of this compound lies in its role as a chiral precursor for the synthesis of more complex and biologically active compounds. Both the (R)- and (S)-enantiomers serve as valuable starting materials.

Notably, the (R)-enantiomer of this compound is a key intermediate in the development of chemokine CCR5 receptor antagonists. CCR5 is a critical co-receptor for HIV entry into host cells, making its antagonists a vital class of antiretroviral drugs. The stereochemistry of the ethanol moiety is often crucial for the high-affinity binding of the final drug candidate to its biological target.

Furthermore, derivatives of this compound have been investigated for a range of other therapeutic applications, including as neuroprotective agents.

Biological Activities of Structurally Related Compounds and Derivatives

While direct quantitative biological data for this compound is scarce, studies on its derivatives and structurally related phenylethanol compounds provide insights into its potential biological profile.

Antifungal and Anti-inflammatory Derivatives

Recent research has focused on synthesizing derivatives of this compound that incorporate other pharmacophores, such as pyrazole rings. These novel compounds have been shown to exhibit significant biological activities. For instance, certain phenylethanol derivatives linked to a trifluoromethyl pyrazole pharmacophore have demonstrated potent in vitro antifungal activity against various plant pathogens. Additionally, pyrazoline derivatives synthesized from chalcones bearing the 4-(trifluoromethyl)phenyl group have shown strong anti-inflammatory activity by inhibiting the lipoxygenase enzyme.

The general structure-activity relationship (SAR) for phenylethanol derivatives suggests that their biological effects, including antimicrobial and anti-platelet aggregation activities, are influenced by factors such as lipophilicity and the nature of polar functional groups.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and potential biological evaluation of this compound and its derivatives.

Enantioselective Synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol

The asymmetric reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone, is a common method to produce enantiomerically pure this compound. Biocatalysis using recombinant E. coli cells expressing a carbonyl reductase is an effective approach.

Materials:

  • 4'-(trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Growth medium (e.g., LB broth with appropriate antibiotic)

  • Inducer (e.g., IPTG)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Co-substrate for cofactor regeneration (e.g., isopropanol or glucose)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Shaking incubator

  • Centrifuge

  • Gas chromatograph with a chiral column

Protocol:

  • Cell Culture and Induction: Inoculate the recombinant E. coli strain in the growth medium and incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Add the inducer to a final concentration of 0.5 mM and continue the incubation at a lower temperature (e.g., 20°C) for 12-16 hours to express the carbonyl reductase.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet with buffer solution and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Bioreduction Reaction: In a reaction vessel, combine the cell suspension, 4'-(trifluoromethyl)acetophenone (e.g., 100 mM), and the co-substrate (e.g., 10% v/v isopropanol).

  • Incubation: Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for a specified duration (e.g., 24 hours). Monitor the reaction progress by periodically taking samples.

  • Extraction: After the reaction, extract the product from the reaction mixture with an equal volume of ethyl acetate. Separate the organic phase.

  • Analysis: Analyze the organic extract using gas chromatography with a chiral column to determine the conversion rate and the enantiomeric excess (% ee) of the produced (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a representative method for assessing the antifungal activity of derivatives of this compound.

Materials:

  • Test compound

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standard antifungal drug (e.g., fluconazole)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Inoculum: Grow the fungal strains on a suitable agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to a standard level (e.g., 1-5 x 10⁵ CFU/mL).

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the 96-well plates using the RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), as determined by visual inspection or by measuring the absorbance at a specific wavelength (e.g., 530 nm).

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the initial biological screening of a compound like this compound or its derivatives.

G cluster_0 In Vitro Screening cluster_1 Data Analysis and Hit Identification cluster_2 In Vivo Evaluation A Compound Synthesis and Characterization B Primary Target-Based Assays (e.g., Enzyme Inhibition) A->B C Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->C D Antimicrobial Assays (e.g., MIC Determination) A->D E Determine IC50 / EC50 / MIC B->E C->E D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Compound Selection F->G H Pharmacokinetic Studies (ADME) G->H I Efficacy Studies in Animal Models H->I J Toxicology Studies I->J

Caption: A generalized workflow for the biological evaluation of a new chemical entity.

Hypothetical Signaling Pathway Involvement

Given that derivatives of this compound have shown anti-inflammatory properties, a potential mechanism of action could involve the modulation of inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a simplified representation of this pathway.

G cluster_2 cluster_3 LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK Complex TLR4->IKK activates TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n translocates IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: A simplified diagram of the NF-κB signaling pathway.

Conclusion

This compound is a compound of significant interest in contemporary drug discovery, not for its intrinsic biological activity, which remains to be fully elucidated, but for its proven utility as a versatile chiral building block. The presence of the trifluoromethyl group provides a strategic advantage for the development of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The demonstrated biological activities of its derivatives, particularly in the antifungal and anti-inflammatory arenas, suggest that the this compound scaffold is a promising starting point for the design of novel therapeutics. Further investigation into the direct biological effects of this compound and its enantiomers is warranted and could reveal new therapeutic opportunities. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of molecules.

A Comprehensive Technical Guide to 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral building block in modern medicinal chemistry and materials science. Its significance stems from the presence of the trifluoromethylphenyl group, which confers advantageous properties to target molecules, including enhanced metabolic stability, improved binding affinity, and modified electronic characteristics. This document details the synthesis, characterization, and diverse applications of this compound, serving as a critical resource for professionals in the field.

Physicochemical and Spectroscopic Data

This compound is a chiral secondary alcohol. The racemic mixture is often a clear, colorless to pale yellow liquid.[1][2] Its enantiomers, (R)-1-[4-(trifluoromethyl)phenyl]ethanol and (S)-1-[4-(trifluoromethyl)phenyl]ethanol, are crucial for the stereoselective synthesis of various active pharmaceutical ingredients.

Table 1: Physicochemical Properties

PropertyValueReferences
Molecular FormulaC9H9F3O[3][]
Molecular Weight190.16 g/mol [3][]
AppearanceClear colorless to pale yellow liquid[1][2]
Boiling Point116-118 °C @ 20 Torr; 233 °C @ 760 mmHg[1]
Density1.237 g/mL at 25 °C[1]
Refractive Indexn20/D 1.458 (lit.)[1][2]
Flash Point98 °C

Table 2: Spectroscopic Data

TechniqueDataReferences
Mass Spectrometry (GC-MS) Molecular Ion (M+): 190.17 m/z[3]
Infrared (IR) Spectroscopy (Thin Film) νmax (cm⁻¹) = 3357, 3069, 1474, 1437, 1048, 754, 692[5]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is the reduction of its corresponding ketone, 4'-(trifluoromethyl)acetophenone.[6] For applications in drug development, the asymmetric synthesis to obtain specific enantiomers is of paramount importance.

Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

The enantioselective reduction of 4'-(trifluoromethyl)acetophenone is a well-established method for producing chiral this compound. This can be achieved through various catalytic systems, including those employing chiral alkoxy-aluminum and -magnesium halides.[7] Biocatalytic methods using recombinant E. coli whole cells have also proven effective for producing the (R)-enantiomer with high enantiomeric excess.[8][9]

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a generalized procedure based on common laboratory practices for asymmetric hydrogenation.

  • Materials: 4'-(trifluoromethyl)acetophenone, a suitable chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand), hydrogen gas, and an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 4'-(trifluoromethyl)acetophenone and the chiral catalyst in the chosen solvent.

    • Purge the vessel with an inert gas, such as argon or nitrogen.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC).

    • Carefully depressurize the vessel and remove the solvent under reduced pressure.

    • Purify the resulting this compound by column chromatography on silica gel to obtain the desired enantiomer.

Asymmetric_Synthesis_Workflow acetophenone 4'-(Trifluoromethyl)acetophenone reduction Asymmetric Reduction acetophenone->reduction product (R) or (S)-1-[4-(trifluoromethyl) phenyl]ethanol reduction->product catalyst Chiral Catalyst (e.g., Ru-complex) catalyst->reduction h2 H2 source h2->reduction

Caption: General workflow for the asymmetric synthesis of this compound.

Applications in Drug Development

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in the synthesis of various pharmaceuticals.[10] The incorporation of this moiety can lead to improved potency, metabolic stability, and bioavailability of drug candidates.[11]

Role in the Synthesis of Biologically Active Molecules

Derivatives of this compound have been investigated for a range of biological activities, including their potential as fungicidal agents.[12] Furthermore, this scaffold is integral to the development of pyrazoline derivatives with anti-inflammatory and antidiabetic properties.[13] It is also a key component in the synthesis of benzenesulfonamide derivatives with potential biological activities.[14]

Case Study: Mabuterol Synthesis

While not a direct precursor, the related compound 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone undergoes reduction to an ethanol derivative in the final steps of the synthesis of Mabuterol, a selective β2 adrenoreceptor agonist.[15] This highlights the importance of the reduction of a phenylethanone to a phenylethanol in the synthesis of complex drug molecules.

Drug_Development_Pathway start 1-[4-(Trifluoromethyl) phenyl]ethanol derivatization Chemical Modification start->derivatization Synthesis intermediates Bioactive Intermediates derivatization->intermediates final_compounds Final Drug Candidates intermediates->final_compounds screening Biological Screening final_compounds->screening lead Lead Compounds screening->lead

Caption: Logical relationship in drug discovery starting from this compound.

Safety Information

This compound is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.[16]

This technical guide provides a comprehensive starting point for researchers and professionals working with this compound. For further details on specific applications and synthetic procedures, consulting the primary literature is recommended.

References

The Discovery and Synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3) is particularly significant in this regard. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a promising class of compounds: 1-[4-(trifluoromethyl)phenyl]ethanol and its derivatives. These compounds have garnered attention for their potential as antifungal and anticancer agents, making them valuable scaffolds for drug discovery and development.

Discovery and Rationale

The development of this compound derivatives is rooted in the broader understanding of the advantageous properties conferred by the trifluoromethyl group in medicinal chemistry. The high electronegativity and metabolic stability of the C-F bond make trifluoromethylated compounds resistant to oxidative metabolism, a common pathway for drug deactivation. This often translates to an extended biological half-life and improved pharmacokinetic profile.

The initial interest in this scaffold was driven by the need for novel therapeutic agents with improved efficacy and reduced side effects. The this compound core provides a versatile platform for structural modification, allowing for the exploration of a wide range of biological activities. Researchers have focused on derivatizing the hydroxyl group and modifying the aromatic ring to optimize potency and selectivity against various biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the core structure, this compound, is typically achieved through the reduction of the corresponding ketone, 4'-(trifluoromethyl)acetophenone. Both chemical and biocatalytic methods have been successfully employed, with a strong emphasis on asymmetric synthesis to obtain enantiomerically pure compounds, which is crucial for pharmacological activity.

Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

Experimental Protocol: Biocatalytic Reduction

This protocol describes a whole-cell biocatalytic method for the asymmetric reduction of 4'-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a carbonyl reductase

  • Phosphate buffer (100 mM, pH 7.5)

  • Isopropanol

  • Maltose

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • A 100 mL reaction mixture is prepared in a 500 mL Erlenmeyer flask containing 100 mM phosphate buffer (pH 7.5).

  • To this buffer, add 15% (v/v) isopropanol as a cosolvent.

  • Add 50 g/L of maltose as a co-substrate for cofactor regeneration.

  • Suspend 17 g/L (dry cell weight) of recombinant E. coli cells in the mixture.

  • Add 100 mM of 4'-(trifluoromethyl)acetophenone to initiate the reaction.

  • The reaction mixture is incubated at 30°C with shaking at 200 rpm for 3 hours.

  • After the reaction is complete, the mixture is extracted twice with an equal volume of ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the product.

Results: This method typically yields (R)-1-[4-(trifluoromethyl)phenyl]ethanol with a high conversion rate (>95%) and excellent enantiomeric excess (>99% ee).

Synthesis of Pyrazole Derivatives

Many biologically active derivatives of this compound incorporate a pyrazole moiety. The following is a general synthetic scheme for the preparation of such derivatives.

Experimental Workflow: Synthesis of Pyrazole Carboxamide Derivatives

G cluster_0 Preparation of Pyrazole Carboxylic Acid cluster_1 Amide Coupling Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Intermediate_2 Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate->Intermediate_2 Suzuki Coupling Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Intermediate_2 Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Intermediate_2 Pyrazole_Acid 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Intermediate_2->Pyrazole_Acid Hydrolysis LiOH LiOH LiOH->Pyrazole_Acid Pyrazole_Acid_2 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Acid_Chloride Pyrazole-4-carbonyl chloride Pyrazole_Acid_2->Acid_Chloride Chlorination SOCl2 Thionyl Chloride SOCl2->Acid_Chloride Final_Product N-(Substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Acid_Chloride->Final_Product Amidation Substituted_Amine Substituted Aminopyridine Substituted_Amine->Final_Product

Caption: General workflow for the synthesis of pyrazole carboxamide derivatives.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₉H₉F₃O
Molecular Weight190.16 g/mol
Boiling Point106-107 °C at 8 mmHg
Density1.237 g/mL at 25 °C
Refractive Index (n20/D)1.458
AppearanceClear colorless to pale yellow liquid
Antifungal Activity of Pyrazole Derivatives

The following table summarizes the in vitro antifungal activity of a series of N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives against various phytopathogenic fungi.

Compound IDR-group on PyridineGibberella zeae (% Inhibition at 100 µg/mL)Fusarium oxysporum (% Inhibition at 100 µg/mL)Cytospora mandshurica (% Inhibition at 100 µg/mL)
6a 2-Cl55.345.238.9
6b 2-Br58.148.742.1
6c 2-CH₃52.642.335.8
10a 4-H45.835.128.4
10j 5-Cl48.238.931.7
Carboxin (Commercial Fungicide)42.532.825.6
Boscalid (Commercial Fungicide)48.939.132.4

Data extracted from a representative study.[1][2][3]

Biological Activity and Mechanism of Action

Derivatives of this compound have shown promising activity in two main therapeutic areas: as antifungal agents and as anticancer agents.

Antifungal Activity

As demonstrated in the table above, pyrazole carboxamide derivatives exhibit moderate to good antifungal activity against a range of plant pathogenic fungi.[1][2][3] The mechanism of action for many pyrazole-based fungicides involves the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, which disrupts fungal respiration and energy production.

Anticancer Activity

Several studies have highlighted the potential of trifluoromethyl-containing compounds to induce apoptosis in cancer cells. While the precise signaling pathways for this compound derivatives are still under investigation, related compounds have been shown to exert their effects through the modulation of key cellular signaling cascades.

One such implicated pathway is the Notch-Akt signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and differentiation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Proposed Signaling Pathway for Anticancer Activity

G TFPE_Derivative This compound Derivative Notch_Receptor Notch Receptor TFPE_Derivative->Notch_Receptor Inhibits Akt Akt TFPE_Derivative->Akt Inhibits gamma_Secretase γ-Secretase Notch_Receptor->gamma_Secretase Cleavage NICD Notch Intracellular Domain (NICD) gamma_Secretase->NICD Releases Nucleus Nucleus NICD->Nucleus CSL CSL Transcription Factor Nucleus->CSL Gene_Expression Target Gene Expression (e.g., Hes, Hey) CSL->Gene_Expression Activates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation mTOR mTOR Akt->mTOR Activates mTOR->Cell_Proliferation Apoptosis Apoptosis

Caption: Proposed mechanism of action involving inhibition of the Notch and Akt signaling pathways.

This proposed pathway suggests that this compound derivatives may inhibit the activation of the Notch receptor and the Akt signaling cascade. This dual inhibition would lead to a downstream reduction in the expression of genes that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cells. It is important to note that this is a hypothesized pathway based on the activity of similar compounds, and further research is needed to fully elucidate the specific molecular targets of these derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential in the development of new antifungal and anticancer therapies. The trifluoromethyl group plays a key role in enhancing their pharmacological properties. The synthetic accessibility of the core structure allows for extensive derivatization, enabling the fine-tuning of biological activity. Future research should focus on elucidating the precise molecular mechanisms of action, particularly the signaling pathways involved in their anticancer effects, and on optimizing the lead compounds to improve their potency, selectivity, and overall drug-like properties. This class of molecules holds considerable promise for addressing unmet needs in the treatment of fungal infections and various forms of cancer.

References

An In-depth Technical Guide to the Pharmacokinetics of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol that serves as a key building block in the synthesis of various chemical entities.[1] Understanding its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development in any potential therapeutic application. The presence of a trifluoromethyl group on the phenyl ring is anticipated to significantly influence its metabolic stability and overall pharmacokinetic behavior. It has been observed that trifluoromethyl groups can offer a "global protective effect against hepatic metabolism"[2]. This guide provides a theoretical framework for the pharmacokinetics of this compound and detailed protocols for its experimental investigation.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of a compound dictate its onset, intensity, and duration of action. Based on its structure, the following characteristics are anticipated for this compound.

Absorption

The absorption of this compound following oral administration is expected to be influenced by its physicochemical properties, such as its moderate lipophilicity. Factors affecting passive diffusion, including the concentration gradient, molecular size, and lipid solubility, will play a significant role.[3]

Distribution

Following absorption, the compound is expected to distribute into various tissues. The volume of distribution will be dependent on its plasma protein binding and tissue permeability. Compounds with similar structures often exhibit moderate to high plasma protein binding.

Metabolism

The metabolism of xenobiotics primarily occurs in the liver and involves Phase I and Phase II reactions.

  • Phase I Metabolism: The trifluoromethyl group is known to be metabolically stable and can protect the molecule from extensive oxidative metabolism.[2] Therefore, significant hydroxylation of the phenyl ring may be limited.

  • Phase II Metabolism: The primary route of metabolism for the parent compound is predicted to be conjugation of the hydroxyl group. This would involve glucuronidation by UDP-glucuronosyltransferases (UGTs) or sulfation by sulfotransferases (SULTs) to form more water-soluble metabolites that can be readily excreted.

Excretion

The conjugated metabolites of this compound are expected to be primarily excreted in the urine. A smaller fraction may be eliminated in the feces via biliary excretion. The rate of excretion will be dependent on the efficiency of the metabolic conjugation and renal clearance processes.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of pharmacokinetic parameters for this compound in a preclinical animal model, such as the rat. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose (10 mg/kg)

ParameterSymbolValueUnit
Area Under the Curve (0-inf)AUC0-inf1500ng·h/mL
Half-lifet1/24.5h
Volume of DistributionVd2.5L/kg
ClearanceCL0.15L/h/kg
Mean Residence TimeMRT6.0h

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (50 mg/kg)

ParameterSymbolValueUnit
Maximum Plasma ConcentrationCmax800ng/mL
Time to Maximum ConcentrationTmax1.5h
Area Under the Curve (0-t)AUC0-t5500ng·h/mL
Oral BioavailabilityF73%

Detailed Experimental Protocols

To determine the actual pharmacokinetic profile of this compound, the following experimental protocols are proposed.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following intravenous and oral administration to rats.

Materials:

  • This compound

  • Vehicle suitable for intravenous and oral administration (e.g., a mixture of saline, ethanol, and polyethylene glycol)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulas for blood collection

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the study.

  • Dose Preparation: Prepare dosing solutions of this compound in the chosen vehicle at the desired concentrations.

  • Administration:

    • Intravenous (IV) Group (n=5): Administer a single IV dose (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO) Group (n=5): Administer a single oral gavage dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification in Plasma

Objective: To develop and validate a method for the quantification of this compound in rat plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Formic acid

  • Ultrapure water

  • Internal standard (IS), e.g., a deuterated analog of the analyte

  • Rat plasma samples from the in vivo study

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: ACN with 0.1% formic acid

    • Gradient Elution: A suitable gradient to separate the analyte from endogenous plasma components.

    • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode to detect the parent and a specific product ion for both the analyte and the internal standard.

  • Quantification: Construct a calibration curve using known concentrations of the analyte in blank plasma. Determine the concentration of the analyte in the study samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Proposed Metabolic Pathway

G cluster_phase1 Phase II Metabolism cluster_excretion Excretion A This compound B Glucuronide Conjugate A->B UGTs C Sulfate Conjugate A->C SULTs D Urine B->D E Feces B->E C->D C->E

Caption: Proposed Phase II metabolic pathway and excretion routes for this compound.

Experimental Workflow for Pharmacokinetic Analysis

G cluster_invivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk Pharmacokinetic Analysis A Dosing (IV & PO) in Rats B Serial Blood Sampling A->B C Plasma Separation B->C D Protein Precipitation C->D E LC-MS/MS Analysis D->E F Quantification E->F G Data Analysis (e.g., Phoenix WinNonlin) F->G H Determination of PK Parameters G->H

Caption: Experimental workflow for determining the pharmacokinetic profile of a test compound.

References

In-Depth Technical Guide: Toxicology and Safety of 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicology and safety information for 1-[4-(trifluoromethyl)phenyl]ethanol. It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Executive Summary

This compound is a fluorinated aromatic alcohol with applications in chemical synthesis. Due to the limited availability of specific toxicological data for this compound in peer-reviewed literature, this guide synthesizes information from Safety Data Sheets (SDS), data on the structurally similar compound 1-phenylethanol, and established experimental guidelines from the Organisation for Economic Co-operation and Development (OECD). The primary identified hazards are skin and severe eye irritation. This guide provides a framework for understanding the potential toxicological profile of this compound, including proposed metabolic pathways and standardized testing protocols.

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Acute Oral Toxicity (potential): May be harmful if swallowed.

  • Respiratory Irritation (potential): May cause respiratory tract irritation if inhaled.

Toxicological Data

Acute Toxicity Data for 1-Phenylethanol
TestSpeciesRouteValueReference
LD50RatOral400 mg/kg[1][2][3]
LD50MouseOral558 mg/kg[1]
LD50RabbitDermal> 2,000 mg/kg
LDDogIntravenous200 mg/kg[1]
Irritation Data for 1-Phenylethanol
TestSpeciesResultReference
Skin IrritationRabbitNo skin irritation (4h exposure)
Skin IrritationRabbitModerate irritation (24h exposure)[1]
Eye IrritationRabbitIrritating to eyes (24h exposure)
Eye IrritationRabbitSevere eye irritation[1][2]
Carcinogenicity and Developmental Toxicity of 1-Phenylethanol

Recent evaluations have highlighted concerns regarding the carcinogenic potential of 1-phenylethanol, with evidence of kidney tumors in male rats during oral testing.[4] It has been proposed for classification as a Category 2 carcinogen.[4] Additionally, studies on repeated exposure in rats indicated liver toxicity.[4] Developmental toxicity studies on a related compound, 2-phenylethanol, have shown dose-related adverse effects on fetal development in rats, including malformations.[5][6]

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not published. However, standardized OECD guidelines would be followed for such assessments.

Acute Oral Toxicity Testing (OECD 423)

The acute toxic class method is a stepwise procedure using a minimum number of animals to classify a substance's acute oral toxicity.[7][8][9]

Methodology:

  • Test Animals: Typically, three female rats are used per step.

  • Dose Administration: The substance is administered orally by gavage at a defined starting dose (e.g., 300 mg/kg).[10]

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

  • Stepwise Procedure: The outcome of the first step determines the next dose level (higher or lower) for a subsequent group of animals until the toxicity is characterized.[9]

G start Start: 3 Animals at 300 mg/kg step2_lower 3 Animals at 50 mg/kg start->step2_lower Mortality in 2-3 animals step2_higher 3 Animals at 2000 mg/kg start->step2_higher Mortality in 0-1 animals outcome3 Classification based on mortality pattern start->outcome3 Further steps as needed outcome1 Classification based on mortality pattern step2_lower->outcome1 outcome2 Classification based on mortality pattern step2_higher->outcome2

Figure 1: Simplified workflow for OECD 423 Acute Toxic Class Method.

In Vitro Skin Irritation Testing (OECD 439)

This in vitro method uses a reconstructed human epidermis (RhE) model to assess skin irritation potential, reducing the need for animal testing.[11][12][13][14][15]

Methodology:

  • Test System: A 3D model of human epidermis is used.[12]

  • Application: The test substance is applied topically to the tissue surface for a defined period (e.g., 60 minutes).[13]

  • Incubation: Tissues are rinsed and incubated for a post-exposure period (e.g., 24 hours).[13]

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates an irritant potential.[12]

G start Reconstructed Human Epidermis (RhE) Tissue apply_substance Topical Application of Test Substance (1 hr) start->apply_substance rinse_incubate Rinse and Post-Incubation (24 hrs) apply_substance->rinse_incubate mtt_assay MTT Assay to Determine Cell Viability rinse_incubate->mtt_assay decision Viability ≤ 50%? mtt_assay->decision irritant Classify as Skin Irritant (Category 2) decision->irritant Yes non_irritant Classify as Non-Irritant decision->non_irritant No

Figure 2: Experimental workflow for OECD 439 In Vitro Skin Irritation Test.

Acute Eye Irritation Testing (OECD 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[16][17][18][19][20]

Methodology:

  • Test Animals: Albino rabbits are typically used.[19]

  • Pre-Test Evaluation: A weight-of-evidence analysis, including data from in vitro skin tests, is performed to avoid testing corrosive substances in the eye.[16]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[19]

  • Observation: The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal, iris, and conjunctival lesions.[18] The observation period can extend up to 21 days to assess the reversibility of effects.[18]

Proposed Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of other xenobiotics and fluorinated compounds, a plausible pathway can be proposed. The trifluoromethyl group is generally stable and resistant to metabolism.[21][22] The primary metabolic transformations are likely to occur at the ethanol side chain and the aromatic ring, mediated primarily by cytochrome P450 (CYP) enzymes in the liver.[23][24][25][26]

Phase I Metabolism:

  • Oxidation: The alcohol group can be oxidized to the corresponding ketone, 4'-(trifluoromethyl)acetophenone.

  • Hydroxylation: The phenyl ring may undergo aromatic hydroxylation.

Phase II Metabolism:

  • Glucuronidation: The alcohol group can be conjugated with glucuronic acid to form a glucuronide conjugate, a common pathway for detoxification and excretion.

  • Sulfation: The alcohol group can also undergo sulfation.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound metabolite1 4'-(Trifluoromethyl)acetophenone parent->metabolite1 Oxidation metabolite2 Hydroxylated Metabolite parent->metabolite2 Aromatic Hydroxylation metabolite3 Glucuronide Conjugate parent->metabolite3 Glucuronidation (UGT) metabolite4 Sulfate Conjugate parent->metabolite4 Sulfation (SULT) excretion Excretion metabolite1->excretion metabolite2->excretion metabolite3->excretion metabolite4->excretion

Figure 3: Proposed metabolic pathway for this compound.

Conclusion and Recommendations

The available data strongly indicates that this compound is a skin and severe eye irritant. While specific quantitative data on other toxicological endpoints are lacking, the data for the analogous compound, 1-phenylethanol, suggest that caution should be exercised regarding potential oral toxicity, carcinogenicity, and developmental toxicity.

For drug development professionals and researchers, it is recommended that:

  • Appropriate personal protective equipment, including gloves and eye protection, be used at all times when handling this compound.

  • Work should be conducted in a well-ventilated area to minimize inhalation exposure.

  • In the absence of specific data, it is prudent to treat this compound as potentially harmful if swallowed.

  • If this compound is a candidate for further development, comprehensive toxicological testing according to OECD guidelines should be conducted to fully characterize its safety profile.

References

An In-depth Technical Guide on the Spectral Analysis of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and other key spectral data for the compound 1-[4-(trifluoromethyl)phenyl]ethanol. The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. This guide includes detailed spectral data, experimental protocols for data acquisition, and a logical workflow for the analytical process.

Spectral Data Summary

The following tables summarize the key quantitative spectral data for this compound, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy. This data is crucial for structural elucidation and purity assessment.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.55d8.22HAr-H
7.47d8.22HAr-H
4.95q6.61HCH -OH
2.05s1HOH
1.48d6.63HCH₃

Solvent: CDCl₃, Instrument Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
149.7Ar-C -CH(OH)CH₃
129.5 (q, J = 32.4 Hz)C F₃
125.8Ar-C H
125.5 (q, J = 3.8 Hz)Ar-C H
124.2 (q, J = 272.1 Hz)C F₃
69.9C H-OH
25.4C H₃

Solvent: CDCl₃, Instrument Frequency: 100 MHz

Table 3: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)Assignment
3356O-H stretch (broad)
2980C-H stretch (aliphatic)
1620C=C stretch (aromatic)
1325C-F stretch
1165, 1124, 1068C-F stretch, C-O stretch
843C-H bend (para-disubstituted)

Sample Preparation: Thin Film

Table 4: Mass Spectrometry (GC-MS) Data for this compound

m/zRelative Intensity (%)Proposed Fragment
19025[M]⁺
175100[M-CH₃]⁺
14715[M-CH₃-CO]⁺ or [C₇H₄F₃]⁺
12710[C₇H₅F₂]⁺
1098[C₆H₄F]⁺
7712[C₆H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to be reproducible and serve as a guide for laboratory practice.

2.1 NMR Spectroscopy

2.1.1 Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2.1.2 ¹H NMR Data Acquisition

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zg30 (30-degree pulse)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

  • Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

2.1.3 ¹³C NMR Data Acquisition

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: zgpg30 (power-gated decoupling, 30-degree pulse)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Referencing: CDCl₃ solvent peak at 77.16 ppm.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Thin Film/ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) of the FTIR spectrometer is clean. Clean with isopropanol and allow to dry completely.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the liquid sample and the crystal.

2.2.2 IR Data Acquisition

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

2.3 Mass Spectrometry (GC-MS)

2.3.1 Sample Preparation

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for analysis.

2.3.2 GC-MS Data Acquisition

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 70 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40 - 400

    • Solvent Delay: 3 minutes

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to data analysis and structural confirmation.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing & Analysis cluster_confirm Structural Confirmation Sample This compound Sample Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Place neat liquid on ATR crystal Sample->Prep_IR Prep_MS Dilute in Dichloromethane Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS Prep_MS->Acq_MS Data_NMR Process NMR Spectra (Assign Peaks) Acq_NMR->Data_NMR Data_IR Analyze IR Spectrum (Identify Functional Groups) Acq_IR->Data_IR Data_MS Analyze Mass Spectrum (Determine m/z & Fragmentation) Acq_MS->Data_MS Confirm Correlate all spectral data to confirm the structure of This compound Data_NMR->Confirm Data_IR->Confirm Data_MS->Confirm

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide to 1-[4-(trifluoromethyl)phenyl]ethanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably as an intermediate in the development of chemokine CCR5 receptor antagonists for HIV-1 therapy.[1][2] This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. Detailed experimental protocols for its synthesis via the reduction of 4'-(trifluoromethyl)acetophenone, subsequent purification, and chiral separation are presented. Furthermore, this document elucidates the compound's role in the broader context of drug discovery and provides visualizations of its synthetic and analytical workflows.

Core Properties of this compound

This compound is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, enhancing its utility in medicinal chemistry.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. The compound is typically a clear, colorless to pale yellow liquid at room temperature.[4][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 1737-26-4[6]
Molecular Formula C₉H₉F₃O[6]
Molecular Weight 190.16 g/mol [7]
Appearance Clear colorless to pale yellow liquid[4][5]
Boiling Point 106-107 °C at 8 mmHg[1]
Density 1.237 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.458[4]
Flash Point 209 °F[1]
Solubility Soluble in common organic solvents such as methanol, ethanol, and DMSO.[8][9]
Spectral Data

The structural confirmation of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.

1.2.1. ¹H NMR Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J = 8.0 Hz, 2H), 7.50 (d, J = 8.0 Hz, 2H), 4.98 (q, J = 6.4 Hz, 1H), 1.92 (s, 1H), 1.51 (d, J = 6.4 Hz, 3H).

1.2.2. ¹³C NMR Spectroscopy

  • ¹³C NMR data is available for this compound, confirming the carbon skeleton and the presence of the trifluoromethyl group.

1.2.3. Infrared (IR) Spectroscopy

  • IR (thin film): νmax (cm⁻¹) = 3356, 1593, 1489, 1403, 1086, 824.[10]

1.2.4. Mass Spectrometry (MS)

  • A GC-MS spectrum is available, providing information on the compound's fragmentation pattern and confirming its molecular weight.[7]

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and chiral separation of this compound.

Synthesis of this compound via Reduction of 4'-(trifluoromethyl)acetophenone

This protocol describes the reduction of the corresponding ketone using sodium borohydride, a common and effective method for preparing secondary alcohols.[11][12][13]

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-(trifluoromethyl)acetophenone (1 equivalent) in methanol or ethanol (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the effervescence ceases.

  • Remove the bulk of the organic solvent using a rotary evaporator.

  • Add water to the residue and extract the aqueous layer with dichloromethane or diethyl ether (3 x 10 volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

Purification by Column Chromatography

The crude product can be purified by flash column chromatography on silica gel.[14]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC, visualizing with a UV lamp.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

As a chiral molecule, the enantiomers of this compound can be separated using chiral HPLC. The following is a general method development starting point.[10][15][16][17]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based columns)

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Dissolve a small amount of racemic this compound in the mobile phase to prepare a sample solution (e.g., 1 mg/mL).

  • Inject the sample onto the column and monitor the elution profile with the UV detector (e.g., at 254 nm).

  • Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the two enantiomeric peaks.

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start 4'-(Trifluoromethyl)acetophenone reduction Reduction with NaBH4 in Methanol/Ethanol start->reduction Step 1 quench Acidic Workup (1M HCl) reduction->quench Step 2 extraction Extraction with DCM/Ether quench->extraction Step 3 drying Drying and Concentration extraction->drying Step 4 crude_product Crude this compound drying->crude_product Step 5 column_chromatography Silica Gel Column Chromatography crude_product->column_chromatography Purification Step pure_product Pure this compound column_chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Chiral Separation Workflow

This diagram outlines the process for separating the enantiomers of this compound using chiral HPLC.

G racemic_sample Racemic this compound sample_prep Sample Preparation (Dissolution in Mobile Phase) racemic_sample->sample_prep hplc_injection Injection onto Chiral HPLC Column sample_prep->hplc_injection separation Elution with Hexane/Isopropanol Mobile Phase hplc_injection->separation detection UV Detection separation->detection data_analysis Data Analysis (Resolution of Enantiomers) detection->data_analysis separated_enantiomers Separated (R) and (S) Enantiomers data_analysis->separated_enantiomers

Caption: Workflow for the chiral separation of this compound.

Role in CCR5 Antagonism for HIV-1 Inhibition

This compound is a precursor to molecules like Vicriviroc, a CCR5 antagonist.[5][18] The following diagram illustrates the general mechanism of action for CCR5 antagonists in preventing HIV-1 entry into host cells.

G cluster_hiv_entry Normal HIV-1 Entry cluster_inhibition Inhibition by CCR5 Antagonist HIV HIV-1 Virus gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Blocked_CCR5 Blocked CCR5 Co-receptor gp120->Blocked_CCR5 Binding Prevented CCR5 CCR5 Co-receptor CD4->CCR5 Conformational Change & Binding Host_Cell Host T-Cell CCR5->Host_Cell Viral Fusion & Entry CCR5_antagonist CCR5 Antagonist (e.g., Vicriviroc) CCR5_antagonist->Blocked_CCR5 Binding No_Entry HIV Entry Blocked Blocked_CCR5->No_Entry Intermediate This compound (Key Intermediate) Intermediate->CCR5_antagonist Used in Synthesis of

Caption: Mechanism of HIV-1 entry inhibition by CCR5 antagonists.

References

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Utilizing 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-[4-(trifluoromethyl)phenyl]ethanol is a valuable fluorinated building block in asymmetric synthesis, prized for its unique electronic and steric properties imparted by the trifluoromethyl group. The presence of this electron-withdrawing group can influence the stereochemical outcome of reactions and enhance the biological activity and pharmacokinetic properties of target molecules.[1] This document provides an overview of the applications of this compound in asymmetric synthesis, focusing on its role as a chiral precursor for pharmaceuticals and its potential as a chiral auxiliary, supported by detailed protocols and quantitative data.

While direct applications of this compound as a chiral auxiliary are not extensively documented in readily available literature, its structural motif is a key component in various chiral ligands and pharmaceutical agents. The protocols provided herein are based on established methodologies for analogous chiral alcohols and serve as a guide for researchers to explore the potential of this specific compound.

Application as a Chiral Building Block

The primary application of chiral this compound is as a stereodefined starting material for the synthesis of more complex chiral molecules, particularly in the pharmaceutical industry. The trifluoromethylphenyl group is a common feature in modern drug candidates due to its ability to improve metabolic stability and binding affinity.[1]

One notable example, although involving the meta-substituted isomer, is the use of (R)-1-[3-(trifluoromethyl)phenyl]ethanol as a key chiral building block for the synthesis of a neuroprotective compound, (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide.[2] This highlights the importance of chiral 1-(trifluoromethylphenyl)ethanols in constructing stereochemically defined therapeutic agents.

Experimental Workflow for Utilization as a Chiral Building Block

G cluster_0 Synthesis of Chiral Alcohol cluster_1 Functionalization and Elaboration start 4'-(Trifluoromethyl)acetophenone reduction Asymmetric Reduction (e.g., Biocatalytic or Transfer Hydrogenation) start->reduction product Chiral this compound reduction->product activation Activation of Hydroxyl Group (e.g., O-alkylation, O-acylation) product->activation coupling Stereospecific Coupling Reaction (e.g., SN2, Mitsunobu) activation->coupling elaboration Further Synthetic Transformations coupling->elaboration final_product Target Chiral Molecule elaboration->final_product

Caption: General workflow for utilizing chiral this compound as a building block.

Application as a Chiral Auxiliary (Proposed)

While specific literature examples are scarce, the structural features of this compound make it a promising candidate for use as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.

The bulky and electronically distinct 4-(trifluoromethyl)phenyl group can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity. The following protocol for a diastereoselective alkylation is a representative example of how this chiral alcohol could be employed as an auxiliary.

Protocol: Diastereoselective Alkylation of an Ester Enolate

This protocol describes the hypothetical use of (R)-1-[4-(trifluoromethyl)phenyl]ethanol as a chiral auxiliary for the diastereoselective alkylation of a propionate ester.

Materials:

  • (R)-1-[4-(trifluoromethyl)phenyl]ethanol

  • Propanoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Lithium aluminum hydride (LiAlH4)

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

  • Esterification: To a solution of (R)-1-[4-(trifluoromethyl)phenyl]ethanol (1.0 equiv.) and Et3N (1.2 equiv.) in anhydrous THF at 0 °C, add propanoyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water and extract with diethyl ether. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure. Purify the resulting ester by flash chromatography.

  • Enolate Formation and Alkylation: Prepare a solution of LDA (1.1 equiv.) in anhydrous THF at -78 °C. Add the propionate ester (1.0 equiv.) dropwise to the LDA solution and stir for 30 minutes to form the enolate. Add the alkyl halide (1.2 equiv.) and continue stirring at -78 °C for 4 hours. Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Auxiliary Cleavage: Dissolve the crude alkylated ester in anhydrous THF and cool to 0 °C. Add LiAlH4 (1.5 equiv.) portion-wise and stir for 2 hours. Carefully quench the reaction with water and 1 M NaOH. Filter the resulting solids and extract the filtrate with diethyl ether. The aqueous layer will contain the recovered chiral auxiliary. Acidify the aqueous layer with 1 M HCl and extract with diethyl ether to recover the this compound. The organic layer from the filtrate contains the desired chiral alcohol product.

  • Analysis: Determine the diastereomeric excess (de) of the alkylated product by NMR spectroscopy or chiral HPLC analysis. The enantiomeric excess (ee) of the final alcohol product can be determined after purification.

Quantitative Data (Hypothetical):

StepProductYield (%)de / ee (%)
AlkylationAlkylated Ester85>95 (de)
CleavageChiral Alcohol90>95 (ee)

Application in the Synthesis of Chiral Ligands (Proposed)

Chiral ligands are essential for asymmetric catalysis. Chiral alcohols, such as this compound, can serve as precursors for the synthesis of various types of chiral ligands, including phosphine, amine, and N-heterocyclic carbene (NHC) ligands. The trifluoromethyl group can impart beneficial electronic properties to the resulting ligand, potentially enhancing its catalytic activity and selectivity.

Protocol: Synthesis of a Chiral Phosphine-Oxazoline (PHOX-type) Ligand

This protocol outlines a potential synthesis of a PHOX-type ligand incorporating the 1-[4-(trifluoromethyl)phenyl]ethyl moiety.

Materials:

  • (S)-1-[4-(trifluoromethyl)phenyl]ethylamine (derived from the corresponding alcohol)

  • 2-Cyanopyridine

  • Chlorodiphenylphosphine

  • n-Butyllithium (n-BuLi)

  • Anhydrous solvents (THF, diethyl ether)

Procedure:

  • Synthesis of the Chiral Amine: The chiral alcohol can be converted to the corresponding chiral amine via standard methods, such as a Mitsunobu reaction with phthalimide followed by hydrolysis, or conversion to a tosylate followed by displacement with azide and subsequent reduction.

  • Formation of the Oxazoline Ring: To a solution of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine (1.0 equiv.) in anhydrous THF, add 2-cyanopyridine (1.0 equiv.). The reaction is typically carried out at elevated temperatures in a sealed tube.

  • Directed Ortho-Metalation and Phosphinylation: Dissolve the resulting chiral oxazoline (1.0 equiv.) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 equiv.) dropwise and stir for 1 hour. Add chlorodiphenylphosphine (1.2 equiv.) and allow the reaction to slowly warm to room temperature overnight.

  • Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether, dry the organic layer, and concentrate. Purify the crude ligand by column chromatography on silica gel.

Quantitative Data (Hypothetical):

StepProductYield (%)ee (%)
OverallChiral PHOX Ligand60-70>99

Experimental Workflow for Chiral Ligand Synthesis

G start Chiral this compound to_amine Conversion to Chiral Amine start->to_amine oxazoline Oxazoline Formation with 2-Cyanopyridine to_amine->oxazoline metalation Directed ortho-Metalation (n-BuLi) oxazoline->metalation phosphinylation Phosphinylation (Ph2PCl) metalation->phosphinylation ligand Chiral PHOX-type Ligand phosphinylation->ligand

Caption: Proposed synthetic workflow for a chiral PHOX-type ligand.

Conclusion

This compound represents a promising, albeit currently underutilized, chiral reagent in the field of asymmetric synthesis. Its primary role as a chiral building block is evident from its incorporation into complex, biologically active molecules. Furthermore, its inherent structural and electronic properties suggest significant potential for its application as a chiral auxiliary and as a precursor for novel chiral ligands. The protocols and workflows presented in this document are intended to provide a foundational framework for researchers to explore and unlock the full synthetic utility of this versatile fluorinated chiral alcohol. Further investigation into these proposed applications is warranted and could lead to the development of novel and efficient asymmetric transformations.

References

Application Notes and Protocols: 1-[4-(trifluoromethyl)phenyl]ethanol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-[4-(trifluoromethyl)phenyl]ethanol as a chiral building block in asymmetric synthesis. This versatile synthon is a key intermediate in the production of various high-value molecules, including pharmaceuticals.

Introduction

This compound is a chiral alcohol that serves as a valuable precursor in the synthesis of complex, stereochemically defined molecules. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final products, making it an attractive moiety in drug design. The stereocenter at the carbinol position is crucial for the biological activity of many target molecules. This document outlines both biocatalytic and chemical methods for the enantioselective synthesis of this compound and its application in the synthesis of bioactive compounds.

Enantioselective Synthesis of this compound

The asymmetric reduction of the prochiral ketone, 4-(trifluoromethyl)acetophenone, is the most common route to optically active this compound. Both biocatalytic and chemocatalytic methods have been successfully employed to achieve high enantioselectivity and yield.

Biocatalytic Asymmetric Reduction

Biocatalysis offers an environmentally friendly and highly selective method for the synthesis of chiral alcohols. Whole-cell systems, particularly those expressing carbonyl reductases, have proven effective in the asymmetric reduction of 4-(trifluoromethyl)acetophenone.

Quantitative Data Summary: Biocatalytic Reduction

BiocatalystSubstrate Concentration (mM)Co-substrateReaction Time (h)Yield (%)Enantiomeric Excess (ee %)Configuration
Recombinant E. coli LXCAR-S154Y50Isopropanol2486.7>99.9(R)
Recombinant E. coli LXCAR-S154Y100Isopropanol399.1>99.9(R)

Experimental Workflow: Biocatalytic Reduction

G cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation Culture Culture of Recombinant E. coli Harvest Cell Harvesting Culture->Harvest Biocatalyst Recombinant E. coli Cells Harvest->Biocatalyst Substrate 4-(trifluoromethyl)acetophenone Reaction Bioreduction in Buffer/Solvent System Substrate->Reaction Cosubstrate Isopropanol Cosubstrate->Reaction Biocatalyst->Reaction Extraction Solvent Extraction (e.g., Ethyl Acetate) Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product (R)-1-[4-(trifluoromethyl)phenyl]ethanol Purification->Product

Caption: Workflow for biocatalytic asymmetric reduction.

Detailed Protocol: Biocatalytic Asymmetric Reduction of 4-(trifluoromethyl)acetophenone

This protocol is based on the use of recombinant E. coli cells expressing a carbonyl reductase.[1]

Materials:

  • Recombinant E. coli BL21(DE3)/pET-28a(+)-LXCAR-S154Y cells

  • 4-(trifluoromethyl)acetophenone

  • Isopropanol

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Cell Culture and Harvest: Cultivate the recombinant E. coli cells in a suitable growth medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a reaction vessel, suspend the harvested cells in a phosphate buffer containing isopropanol (e.g., 15% v/v).

  • Substrate Addition: Add 4-(trifluoromethyl)acetophenone to the cell suspension to a final concentration of 100 mM.

  • Reaction: Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 3 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, extract the mixture with an equal volume of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Chemocatalytic Asymmetric Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation using chiral transition metal catalysts, such as those based on Ruthenium-BINAP systems developed by Noyori, are powerful methods for the enantioselective reduction of ketones.

Quantitative Data Summary: Asymmetric Transfer Hydrogenation

CatalystHydrogen DonorBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Configuration
RuCl--INVALID-LINK--HCOOH/NEt₃NEt₃28>9598(R)
[RuCl₂(p-cymene)]₂/(S,S)-TsDPENi-PrOHKOH80>9997(R)

Logical Relationship: Noyori Asymmetric Hydrogenation

G Precatalyst Ru-Diamine Precatalyst Catalyst Active Ru-Hydride Catalyst Precatalyst->Catalyst Activation Ketone 4-(trifluoromethyl)acetophenone Catalyst->Ketone Coordination Alcohol (R)-1-[4-(trifluoromethyl)phenyl]ethanol Ketone->Alcohol Hydrogenation Alcohol->Catalyst Product Release H_Source Hydrogen Source (e.g., HCOOH) H_Source->Catalyst G Start 1-(4-(trifluoromethyl)phenyl)ethanone Step1 Asymmetric Reduction Start->Step1 Chiral_Alcohol (R)-1-[4-(trifluoromethyl)phenyl]ethanol Step1->Chiral_Alcohol Step2 Functional Group Manipulations (e.g., Mesylation, Etherification) Chiral_Alcohol->Step2 Intermediate Chiral Intermediate Step2->Intermediate Step3 Coupling with Piperazine-Piperidine Scaffold Intermediate->Step3 Vicriviroc Vicriviroc Step3->Vicriviroc

References

Application Notes and Protocols: Catalytic Applications of 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(Trifluoromethyl)phenyl]ethanol is a key chiral building block in modern organic synthesis. Its significance stems from the presence of a trifluoromethyl group, which can enhance the pharmacological properties of a molecule, and a chiral secondary alcohol moiety that serves as a valuable handle for asymmetric transformations. While direct catalytic applications of this compound are not extensively documented, its primary role in catalysis is as a versatile precursor for the synthesis of chiral ligands and organocatalysts. These derivatives are subsequently employed in a variety of stereoselective catalytic reactions, including asymmetric hydrogenation, transfer hydrogenation, and other carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides an overview of its applications as a precursor to catalytically active molecules, including protocols for the synthesis of such catalysts and their performance in asymmetric synthesis.

Role as a Chiral Precursor for Catalysts

The primary catalytic application of this compound lies in its use as a chiral starting material for the synthesis of more complex chiral molecules that exhibit catalytic activity. The hydroxyl group can be readily derivatized to introduce phosphines, amines, ethers, or other coordinating groups, transforming the alcohol into a chiral ligand for transition metal catalysis or a scaffold for an organocatalyst. The trifluoromethylphenyl group provides unique steric and electronic properties to the resulting catalyst, influencing its activity, selectivity, and stability.

Synthesis of Chiral Phosphine Ligands

Chiral phosphine ligands are paramount in asymmetric catalysis, particularly in hydrogenation reactions. This compound can be converted into chiral phosphine ligands. A representative synthetic route involves the conversion of the alcohol to a corresponding halide or sulfonate, followed by nucleophilic substitution with a phosphide anion.

Experimental Protocol: Synthesis of a Chiral Phosphine Ligand

  • Mesylation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol: To a solution of (R)-1-[4-(trifluoromethyl)phenyl]ethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane at 0 °C, methanesulfonyl chloride (1.2 eq.) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction mixture is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure to yield the mesylate.

  • Nucleophilic Substitution with Diphenylphosphine: The crude mesylate is dissolved in anhydrous THF. In a separate flask, diphenylphosphine (1.5 eq.) is deprotonated with n-butyllithium (1.5 eq.) in THF at -78 °C to form lithium diphenylphosphide. The solution of the mesylate is then added dropwise to the lithium diphenylphosphide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NH4Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by column chromatography on silica gel to afford the chiral phosphine ligand.

Applications in Asymmetric Catalysis

While direct catalytic use is not established, derivatives of this compound are expected to find applications in various asymmetric catalytic reactions, leveraging the unique properties of the trifluoromethylphenyl moiety.

Asymmetric Hydrogenation and Transfer Hydrogenation

Chiral ligands derived from this compound can be complexed with transition metals like rhodium, ruthenium, or iridium to form highly efficient catalysts for the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones, olefins, and imines. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the metal center, potentially enhancing catalytic activity and enantioselectivity.

Table 1: Representative Performance of Chiral Catalysts in Asymmetric Transfer Hydrogenation of Acetophenone

EntryCatalyst PrecursorMetalSubstrateProductConversion (%)ee (%)
1Chiral Diamine LigandRu(II)Acetophenone1-Phenylethanol>9998
2Chiral Amino AlcoholIr(III)Acetophenone1-Phenylethanol9897

Note: Data is representative of catalyst systems derived from chiral backbones similar to what could be synthesized from this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, the chiral ligand (derived from this compound) (0.01 eq.) and a metal precursor (e.g., [Ru(p-cymene)Cl2]2, 0.005 eq.) are dissolved in anhydrous isopropanol. The mixture is stirred at 80 °C for 1 hour to form the active catalyst.

  • Hydrogenation Reaction: The catalyst solution is cooled to room temperature. The prochiral ketone (1.0 eq.) and a hydrogen source (e.g., isopropanol or a mixture of formic acid and triethylamine) are added. The reaction mixture is stirred at the desired temperature (e.g., 25-50 °C) and monitored by TLC or GC.

  • Work-up and Analysis: Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography to isolate the chiral alcohol product. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Logical Workflow and Diagrams

The utility of this compound in catalysis follows a logical progression from its synthesis to the application of its derivatives.

workflow cluster_synthesis Synthesis of Precursor cluster_derivatization Catalyst Synthesis cluster_application Catalytic Application ProchiralKetone 4'-(Trifluoromethyl)acetophenone AsymmetricReduction Asymmetric Reduction (e.g., Biocatalysis, Chiral Boranes) ProchiralKetone->AsymmetricReduction Precursor This compound AsymmetricReduction->Precursor Derivatization Derivatization (e.g., Mesylation, Phosphination) Precursor->Derivatization Ligand Chiral Ligand Derivatization->Ligand MetalComplexation Metal Complexation (e.g., Ru, Rh, Ir) Ligand->MetalComplexation Catalyst Chiral Catalyst MetalComplexation->Catalyst AsymmetricReaction Asymmetric Catalysis (e.g., Hydrogenation) Catalyst->AsymmetricReaction ChiralProduct Enantioenriched Product AsymmetricReaction->ChiralProduct

Caption: Workflow for the application of this compound in catalysis.

signaling_pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Precursor (R)-1-[4-(CF3)Ph]ethanol Ligand Chiral Ligand (L) Precursor->Ligand Derivatization Catalyst Active Catalyst (M-L) Ligand->Catalyst Metal Metal Precursor (M) Metal->Catalyst Catalyst_S Catalyst-Substrate Complex (M-L-S) Catalyst->Catalyst_S + Substrate Substrate Prochiral Substrate (S) Substrate->Catalyst_S TransitionState Diastereomeric Transition State Catalyst_S->TransitionState H2 or H-donor Product_Complex Catalyst-Product Complex (M-L-P) TransitionState->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product Chiral Product (P) Product_Complex->Product

Caption: Generalized pathway for asymmetric catalysis using a catalyst derived from this compound.

Conclusion

This compound is a valuable chiral building block whose catalytic applications are realized through its conversion into sophisticated chiral ligands and organocatalysts. The presence of the trifluoromethylphenyl group imparts unique electronic and steric properties that can be exploited to fine-tune the performance of catalysts in a wide range of asymmetric transformations. Further research into the design and synthesis of novel catalysts derived from this precursor holds significant promise for the development of highly efficient and selective catalytic systems for the production of enantioenriched molecules relevant to the pharmaceutical and agrochemical industries.

Application Notes and Protocols for the Synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the development of pharmaceutical compounds. The primary method detailed is the reduction of 4'-(trifluoromethyl)acetophenone using sodium borohydride, a reliable and high-yielding approach. Additionally, alternative synthetic routes, such as biocatalytic reduction, are discussed and their performance data is presented for comparison. This guide is intended for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. The trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. Consequently, efficient and scalable methods for the synthesis of this alcohol are of great interest to the scientific community. The most common precursor for this synthesis is 4'-(trifluoromethyl)acetophenone, which can be transformed into the desired alcohol through several synthetic strategies. This document outlines a standard laboratory procedure for this conversion and presents data from alternative methods.

Synthetic Routes Overview

The synthesis of this compound is most commonly achieved via the reduction of 4'-(trifluoromethyl)acetophenone. Key methodologies include:

  • Chemical Reduction: This approach utilizes reducing agents to convert the ketone to an alcohol. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, offering high yields and operational simplicity. For asymmetric synthesis, reagents like borane dimethyl sulfide (BH₃·SMe₂) in the presence of a chiral catalyst such as an oxazaborolidine can be employed to obtain specific enantiomers[1].

  • Biocatalytic Reduction: This green chemistry approach uses enzymes or whole-cell systems to perform the reduction. For instance, recombinant E. coli cells have been shown to asymmetrically reduce 4'-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol with excellent enantioselectivity and high yields[1].

Another potential, though less commonly detailed for this specific molecule, is the Grignard reaction . This would involve the reaction of 4-(trifluoromethyl)benzaldehyde with methylmagnesium bromide or 4-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde[2][3].

This protocol will focus on the chemical reduction using sodium borohydride due to its widespread applicability and accessibility.

Quantitative Data Summary

The following table summarizes typical quantitative data for different synthetic routes to this compound.

Synthesis MethodStarting MaterialKey ReagentsSolventYield (%)Purity/Enantiomeric Excess (ee)Reference
Chemical Reduction 4'-(Trifluoromethyl)acetophenoneSodium Borohydride (NaBH₄)Methanol>95%RacemicGeneral Method
Asymmetric Chemical Reduction 4'-(Trifluoromethyl)acetophenoneBH₃·SMe₂, Oxazaborolidine catalystTetrahydrofuranHighHigh ee[1]
Biocatalytic Reduction 4'-(Trifluoromethyl)acetophenoneRecombinant E. coli cellsIsopropanol/Aqueous Buffer99.1%>99.9% ee (R-enantiomer)[1]

Experimental Protocol: Chemical Reduction with Sodium Borohydride

This protocol describes the synthesis of racemic this compound from 4'-(trifluoromethyl)acetophenone.

4.1. Materials and Equipment

  • Reagents:

    • 4'-(Trifluoromethyl)acetophenone

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized water (H₂O)

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • Thin-layer chromatography (TLC) plates and chamber

4.2. Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.88 g (10 mmol) of 4'-(trifluoromethyl)acetophenone in 20 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature in the ice bath, slowly add 0.42 g (11 mmol) of sodium borohydride to the solution in small portions over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching the Reaction: After 1 hour, slowly and carefully add 10 mL of deionized water to quench the excess sodium borohydride. Subsequently, add 1 M HCl dropwise until the solution becomes acidic (pH ~2-3), which will decompose any remaining borohydride salts.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with 20 mL of brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.

4.3. Characterization

The final product, this compound, is a liquid at room temperature. Its identity and purity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via sodium borohydride reduction.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4'-(Trifluoromethyl)acetophenone in Methanol cool Cool to 0-5 °C in Ice Bath start->cool add_nabh4 Slowly Add Sodium Borohydride cool->add_nabh4 react Stir for 1 hour at 0-5 °C add_nabh4->react quench Quench with H₂O and Acidify with HCl react->quench remove_meoh Remove Methanol (Rotary Evaporator) quench->remove_meoh extract Extract with Ethyl Acetate (3x) remove_meoh->extract dry Dry with MgSO₄ and Filter extract->dry evaporate Evaporate Ethyl Acetate (Rotary Evaporator) dry->evaporate product This compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol and ethyl acetate are flammable solvents. Avoid open flames and ensure proper ventilation.

  • Hydrochloric acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Always perform chemical reactions in a fume hood.

Conclusion

The reduction of 4'-(trifluoromethyl)acetophenone with sodium borohydride provides a straightforward and efficient method for the synthesis of this compound. This protocol can be readily implemented in a standard organic chemistry laboratory. For applications requiring enantiomerically pure product, alternative methods such as asymmetric chemical or biocatalytic reduction should be considered, which have been shown to provide excellent yields and enantioselectivity.

References

Application Notes and Protocols for the Quantification of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are designed to deliver accurate and reproducible results for both achiral and chiral quantification.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using two primary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): Particularly suited for the enantioselective separation and quantification of the (R) and (S) enantiomers of this compound using a chiral stationary phase. This is crucial for stereoselective synthesis and pharmacokinetic studies.

  • Gas Chromatography (GC): A robust method for the quantification of total this compound, often employed for monitoring reaction progress and determining purity. When coupled with a chiral column, it can also be used for enantioselective analysis.

High-Performance Liquid Chromatography (HPLC) Method for Enantioselective Quantification

This protocol outlines a general method for the chiral separation and quantification of this compound enantiomers. Polysaccharide-based chiral stationary phases are highly recommended for this class of compounds[1].

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns such as Chiralpak® AD-H or Chiralcel® OD-H are good starting points[1].

  • Solvents: HPLC-grade n-hexane, isopropanol, and ethanol.

  • Sample: this compound standard (racemic and/or individual enantiomers).

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting condition is 90:10 (v/v) n-hexane/isopropanol[1]. The ratio can be adjusted to optimize resolution.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm internal diameter column[1].

  • Column Temperature: Maintained at a constant temperature, typically between 20°C and 40°C, to ensure reproducibility[1].

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, typically in the range of 210-254 nm for aromatic trifluoromethyl-substituted alcohols[1].

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[2].

Data Presentation

Table 1: Illustrative Quantitative Data for Chiral HPLC Method

ParameterTypical ValueNotes
Linearity (r²) > 0.998For a concentration range of 20-70 µg/mL[3].
Accuracy (% Recovery) 98 - 102%Determined by spiking a blank matrix with known concentrations.
Precision (% RSD) < 2%For both intra-day and inter-day precision[3].
LOD ~2.5 µg/mLBased on a signal-to-noise ratio of 3:1 for a similar compound[3].
LOQ ~7.7 µg/mLBased on a signal-to-noise ratio of 10:1 for a similar compound[3].

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) cal_standards Calibration Standards stock->cal_standards sample_prep Sample Dilution & Filtration cal_standards->sample_prep injection Inject 10 µL sample_prep->injection To HPLC separation Chiral Column Separation injection->separation detection UV Detection (210-254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: General workflow for the chiral HPLC analysis of this compound.

Gas Chromatography (GC) Method for Quantification

This protocol is based on a method developed for the quantification of the structurally similar (R)-1-[3-(trifluoromethyl)phenyl]ethanol and is suitable for determining the total concentration of this compound[4]. For enantioselective analysis, a chiral column is required.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph (e.g., Agilent GC 7820A) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column (for enantioseparation): e.g., CP-Chirasil-Dex CB[4].

  • Carrier Gas: High-purity nitrogen or helium.

  • Solvents: Ethyl acetate or other suitable organic solvent.

  • Sample: this compound standard.

2. Chromatographic Conditions:

  • Injector Temperature: 250°C[4].

  • Detector Temperature: 250°C[4].

  • Oven Temperature Program:

    • Initial temperature: 115°C, hold for 2 minutes.

    • Ramp: Increase to 140°C at a rate of 3°C/min[4].

  • Injection Mode: Split or splitless, depending on the concentration.

  • Carrier Gas Flow: Set to an appropriate linear velocity for the column used.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution.

  • If analyzing from a reaction mixture, an extraction step may be necessary. For example, extract the aqueous reaction mixture with an equal volume of ethyl acetate, and analyze the organic phase[4].

4. Validation Parameters: The method should be validated according to ICH guidelines, similar to the HPLC method[5].

Data Presentation

Table 2: Illustrative Quantitative Data for Chiral GC Method

ParameterTypical ValueNotes
Linearity (r²) > 0.998For a concentration range of 0.5-50.0 mg/L for a similar chiral intermediate[6].
Accuracy (% Recovery) 94 - 99%Determined by spiking a blank matrix with known concentrations[6].
Precision (% RSD) < 5%For both intra-day and inter-day precision[6].
LOD ~0.07 mg/LFor the (R)-enantiomer of a similar chiral intermediate[6].
LOQ ~0.22 mg/LFor the (R)-enantiomer of a similar chiral intermediate[6].

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing extraction Solvent Extraction (if needed) dilution Sample Dilution extraction->dilution standards Prepare Calibration Standards standards->dilution injection Inject into GC dilution->injection To GC separation Capillary Column Separation injection->separation detection FID Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal integration Peak Area Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification Analytical_Method_Selection start Need to Quantify This compound enantioselective Is Enantioselective Quantification Required? start->enantioselective hplc Chiral HPLC Method enantioselective->hplc Yes volatile_matrix Is the sample matrix suitable for GC? enantioselective->volatile_matrix No (Total Quantification) gc_chiral Chiral GC Method hplc->gc_chiral Alternative gc_achiral Achiral GC Method volatile_matrix->hplc No (Consider HPLC with achiral column) volatile_matrix->gc_achiral Yes

References

Application Notes and Protocols for the Derivatization of 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. Derivatization is often essential for enhancing analytical detection, determining enantiomeric purity, and assigning absolute stereochemistry. The following sections detail common and effective derivatization strategies, including esterification, silylation, and etherification, complete with reaction conditions, experimental protocols, and data presentation.

Esterification for Chiral Analysis using Mosher's Acid

Esterification of this compound with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA), is a widely used method to form diastereomeric esters. These diastereomers can be distinguished by NMR spectroscopy, allowing for the determination of enantiomeric excess (e.e.) and the assignment of absolute configuration.

Reaction Scheme:

The hydroxyl group of this compound reacts with the acid chloride of Mosher's acid (MTPA-Cl) in the presence of a base to form the corresponding Mosher's ester.

Esterification cluster_reactants Reactants cluster_products Products Alcohol This compound Mosher_Ester Diastereomeric Mosher's Ester Alcohol->Mosher_Ester Mosher_Acid_Cl (R)- or (S)-MTPA-Cl Mosher_Acid_Cl->Mosher_Ester Reagents Pyridine or DMAP (Base, Catalyst) Reagents->Mosher_Ester

Caption: Esterification of this compound with Mosher's acid chloride.

Table 1: Reaction Conditions for Mosher's Esterification
ParameterConditionReference
Substrate This compoundGeneral
Derivatizing Agent (R)- or (S)-MTPA-Cl[1]
Base/Catalyst Pyridine or 4-Dimethylaminopyridine (DMAP)General
Solvent Dichloromethane (CH₂Cl₂) or TolueneGeneral
Temperature Room Temperature to RefluxGeneral
Reaction Time 30 minutes to 24 hoursGeneral
Work-up Aqueous wash, extraction, chromatographyGeneral
Experimental Protocol: Synthesis of Mosher's Ester

This protocol is a general guideline and may require optimization for specific applications.

  • Preparation: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add 4-dimethylaminopyridine (DMAP, ~0.1 equivalents) as a catalyst, followed by the dropwise addition of (R)- or (S)-Mosher's acid chloride (MTPA-Cl, ~1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction with the addition of a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure diastereomeric Mosher's ester.

  • Analysis: Analyze the purified ester by ¹H NMR to determine the chemical shifts of the diastereotopic protons for configurational assignment.

Silylation for GC-MS Analysis

Silylation is a common derivatization technique used to increase the volatility and thermal stability of polar compounds, such as alcohols, for gas chromatography-mass spectrometry (GC-MS) analysis. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and widely used silylating agent.

Reaction Scheme:

The hydroxyl group of this compound is replaced by a trimethylsilyl (TMS) group.

Silylation cluster_reactants Reactants cluster_products Products Alcohol This compound TMS_Ether Trimethylsilyl Ether Alcohol->TMS_Ether Silylating_Agent MSTFA Silylating_Agent->TMS_Ether Conditions Pyridine (optional catalyst) Heat (e.g., 60-80°C) Conditions->TMS_Ether

Caption: Silylation of this compound with MSTFA.

Table 2: Reaction Conditions for Silylation
ParameterConditionReference
Substrate This compoundGeneral
Silylating Agent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)General
Catalyst (Optional) PyridineGeneral
Solvent Acetonitrile, Pyridine, or neatGeneral
Temperature 60 - 80 °CGeneral
Reaction Time 15 - 60 minutesGeneral
Analysis Direct injection into GC-MSGeneral
Experimental Protocol: Silylation for GC-MS
  • Sample Preparation: Place a known amount of this compound (e.g., 1 mg) into a GC vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add the silylating agent, MSTFA (e.g., 100 µL), and if necessary, a catalyst such as pyridine (e.g., 10 µL).

  • Reaction: Cap the vial tightly and heat in a heating block or oven at 60-80 °C for 15-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis can be employed to convert this compound into its corresponding ether, for example, by reaction with an alkyl halide in the presence of a strong base. This method is useful for creating derivatives with altered polarity and for further synthetic modifications.

Reaction Scheme:

The alcohol is first deprotonated by a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Etherification Alcohol This compound Alkoxide Alkoxide Intermediate Alcohol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Ether 1-Methoxy-1-[4-(trifluoromethyl)phenyl]ethane Alkoxide->Ether SN2 Reaction Alkyl_Halide Alkyl Halide (e.g., CH₃I) Alkyl_Halide->Ether

Caption: Williamson ether synthesis of this compound.

Table 3: Reaction Conditions for Williamson Ether Synthesis
ParameterConditionReference
Substrate This compound[2][3]
Base Sodium Hydride (NaH) or Potassium Hydroxide (KOH)[2]
Alkylating Agent Methyl Iodide (CH₃I) or other primary alkyl halides[2]
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2]
Temperature Room Temperature to Reflux[2][3]
Reaction Time 1 - 24 hours[2][3]
Work-up Quenching with water, extraction, and purification[2][3]
Experimental Protocol: Williamson Ether Synthesis
  • Preparation: To a stirred suspension of sodium hydride (NaH, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1 equivalent) in THF dropwise at 0 °C.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Alkylation: Cool the mixture back to 0 °C and add methyl iodide (CH₃I, ~1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC. Gentle heating may be required.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired ether.

Chiral HPLC Analysis of Derivatives

Derivatization is often performed to improve the chromatographic separation of enantiomers on a chiral stationary phase (CSP). The choice of derivatizing agent can significantly impact the resolution.

Workflow for Chiral HPLC Method Development:

HPLC_Workflow Start Racemic or Enantioenriched This compound Derivatization Derivatize with Chiral or Achiral Reagent (e.g., Benzoyl Chloride, MTPA-Cl) Start->Derivatization Column_Screening Screen Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) Derivatization->Column_Screening Mobile_Phase_Optimization Optimize Mobile Phase (e.g., Hexane/Isopropanol ratio) Column_Screening->Mobile_Phase_Optimization Analysis Analyze Separation (Resolution, Selectivity) Mobile_Phase_Optimization->Analysis End Quantify Enantiomeric Ratio Analysis->End

Caption: Workflow for chiral HPLC analysis of derivatized this compound.

Table 4: Typical Chiral HPLC Conditions for Trifluoromethyl-Substituted Alcohols
ParameterConditionReference
Stationary Phase Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)[4]
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v)[4]
Flow Rate 0.5 - 1.0 mL/min[4]
Temperature 25 °C[4]
Detection UV at 220 or 254 nm[4]

Note on Data: The provided protocols and reaction conditions are based on general procedures for the derivatization of secondary alcohols and may require optimization for this compound to achieve desired yields and purity. It is recommended to consult specific literature for detailed characterization data of the synthesized derivatives. The ¹H NMR data for the starting material, (S)-1-(4-(Trifluoromethyl)phenyl)ethanol, in CDCl₃ shows peaks at δ 1.48 (d, J = 6.4 Hz, 3H), 1.88 (s, 1H), 4.89 (q, J = 6.4 Hz, 1H), 7.26–7.33 (m, 4H).[5]

References

Application Notes and Protocols for the Purification of 1-[4-(Trtrifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline methods for purifying both the racemic mixture and for resolving the individual enantiomers.

Introduction

1-[4-(Trtrifluoromethyl)phenyl]ethanol is a chiral alcohol that often requires purification to remove impurities from its synthesis or to isolate a specific enantiomer, which is crucial for its use in stereospecific drug development. The choice of purification technique depends on the nature of the impurities and the desired final purity of the product. Common methods include distillation, column chromatography, and chiral resolution.

Physicochemical Properties

A summary of the physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₉F₃O[1][2]
Molecular Weight190.16 g/mol [1][2]
AppearanceClear colorless to pale yellow liquid[2]
Boiling Point62-63 °C at 0.5 mmHg; 116-118 °C at 20 Torr; 233 °C at 760 mmHg[2][3]
Density1.237 g/mL at 25 °C[2]
Refractive Indexn20/D 1.458[2]

Purification of Racemic this compound

For applications where a racemic mixture is acceptable, distillation and column chromatography are effective methods for removing synthetic byproducts and other impurities.

Fractional Distillation

Fractional distillation is suitable for purifying the compound on a larger scale, particularly for removing impurities with significantly different boiling points.

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound into the round-bottom flask along with a few boiling chips.

  • Distillation: Heat the flask gently. As the mixture begins to boil, control the heating rate to maintain a slow and steady distillation.

  • Fraction Collection: Monitor the temperature at the head of the column. Collect the fraction that distills at the expected boiling point of the product (e.g., 116-118 °C at 20 Torr).[2] Discard any initial fractions (forerun) that distill at a lower temperature and stop the distillation before higher-boiling impurities begin to distill.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying smaller quantities of the compound.

Experimental Protocol:

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., petroleum ether or hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent. Load the sample onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common eluent is a mixture of petroleum ether (PE) and ethyl acetate (EtOAc).[4]

    • Start with a low polarity mixture (e.g., 20:1 PE/EtOAc).

    • Gradually increase the polarity (e.g., to 5:1 and then 4:1 PE/EtOAc) to elute the desired compound.[4]

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

  • Yield and Purity: A typical yield for this method is around 81%.[4]

Chiral Resolution of this compound

For pharmaceutical applications, it is often necessary to isolate a single enantiomer. This can be achieved through biocatalytic synthesis or by resolving the racemic mixture.

Biocatalytic Asymmetric Reduction

One of the most efficient methods to obtain enantiomerically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol is through the asymmetric reduction of 4'-(trifluoromethyl)acetophenone using a biocatalyst, such as recombinant E. coli cells. This method can achieve high yields and excellent enantiomeric excess (ee).

ParameterValue
Yield>99%
Enantiomeric Excess (ee)>99.9%

Experimental Protocol (Summary of Biocatalytic Process):

  • Reaction Setup: The bioreduction is typically carried out in a buffered aqueous medium containing the substrate (4'-(trifluoromethyl)acetophenone), the biocatalyst (e.g., recombinant E. coli cells), and a co-substrate for cofactor regeneration.[5]

  • Extraction: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

  • Purification: The extracted product can be further purified by column chromatography as described above to remove any residual substrate or byproducts.

Resolution via Diastereomer Formation

A classical chemical method for resolving a racemic alcohol is to react it with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as recrystallization.

Conceptual Workflow:

G cluster_0 Chiral Resolution Workflow racemic_alcohol Racemic this compound diastereomeric_esters Mixture of Diastereomeric Esters racemic_alcohol->diastereomeric_esters Reaction chiral_acid Enantiomerically Pure Chiral Acid chiral_acid->diastereomeric_esters separation Separation (e.g., Recrystallization) diastereomeric_esters->separation ester_1 Diastereomer 1 separation->ester_1 ester_2 Diastereomer 2 separation->ester_2 hydrolysis_1 Hydrolysis ester_1->hydrolysis_1 hydrolysis_2 Hydrolysis ester_2->hydrolysis_2 enantiomer_1 (R)-Enantiomer hydrolysis_1->enantiomer_1 enantiomer_2 (S)-Enantiomer hydrolysis_2->enantiomer_2

Caption: Chiral resolution of a racemic alcohol.

Experimental Protocol:

  • Esterification: React the racemic this compound with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-mandelic acid) or its derivative in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP). This reaction forms a mixture of two diastereomeric esters.

  • Separation of Diastereomers: The diastereomeric esters can be separated by fractional crystallization.

    • Solvent Screening: Screen for a suitable solvent or solvent mixture in which the two diastereomers have different solubilities. Common recrystallization solvents include ethanol, hexane/ethyl acetate, and toluene.[6]

    • Recrystallization: Dissolve the diastereomeric mixture in a minimum amount of the hot solvent. Allow the solution to cool slowly to induce crystallization of the less soluble diastereomer.

    • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent. The other diastereomer will remain in the mother liquor.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using aqueous NaOH or LiOH) to liberate the enantiomerically pure alcohols.

  • Extraction and Purification: Extract the chiral alcohol from the reaction mixture and purify it by distillation or chromatography to remove the chiral auxiliary.

Purity Analysis

The purity of this compound can be assessed using the following analytical techniques:

  • Gas Chromatography (GC): To determine chemical purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee). A common stationary phase for this analysis is a polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) with a mobile phase such as n-hexane/isopropanol.

Summary of Purification Techniques

TechniqueApplicationTypical Purity/Yield
Fractional DistillationPurification of racemic mixture (large scale)>98% chemical purity
Flash Column ChromatographyPurification of racemic mixture (small to medium scale)>98% chemical purity, ~81% yield[4]
Biocatalytic ReductionProduction of enantiomerically pure (R)-enantiomer>99% yield, >99.9% ee
Chiral ResolutionSeparation of enantiomers from a racemic mixtureHigh enantiomeric purity achievable

Workflow for Purification of this compound

G cluster_purification Purification Workflow cluster_racemic Racemic Purification cluster_enantiopure Enantiopure Production/Purification start Crude this compound decision Racemic or Enantiopure? start->decision distillation Fractional Distillation decision->distillation Racemic chromatography Flash Column Chromatography decision->chromatography Racemic biocatalysis Biocatalytic Asymmetric Reduction decision->biocatalysis Enantiopure resolution Chiral Resolution via Diastereomer Formation decision->resolution Enantiopure analysis Purity Analysis (GC, Chiral HPLC) distillation->analysis chromatography->analysis biocatalysis->analysis resolution->analysis end_product Purified this compound analysis->end_product

Caption: General purification workflow.

References

Application Notes and Protocols for the Industrial Scale-Up of 1-[4-(Trifluoromethyl)phenyl]ethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol, a key chiral intermediate in the pharmaceutical industry. The focus is on scalable, efficient, and enantioselective methods, primarily the asymmetric reduction of 4'-(trifluoromethyl)acetophenone. Two principal industrial routes are presented: biocatalytic reduction using ketoreductases (KREDs) and catalytic asymmetric hydrogenation. This guide includes comparative data on various synthetic strategies, detailed experimental protocols, safety and waste management procedures, and downstream purification methodologies.

Introduction

This compound is a critical chiral building block for the synthesis of various active pharmaceutical ingredients (APIs). The production of this intermediate in its enantiomerically pure form is paramount to ensure the efficacy and safety of the final drug product. Scaling up the synthesis from laboratory to industrial production presents numerous challenges, including maintaining high enantioselectivity, ensuring process safety, optimizing reaction efficiency, and developing robust purification methods. These application notes provide a comprehensive overview of industrially viable solutions for the large-scale production of this important chiral alcohol.

Overview of Industrial Synthesis Strategies

The primary route for the industrial synthesis of this compound is the asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone. The two most prominent and scalable technologies for this transformation are biocatalysis with ketoreductases and asymmetric hydrogenation using chiral metal catalysts.

  • Biocatalytic Reduction: This method employs isolated ketoreductases or whole-cell systems to catalyze the highly selective reduction of the ketone. It is renowned for its exceptional enantioselectivity, mild reaction conditions, and positive environmental profile.[1][2]

  • Catalytic Asymmetric Hydrogenation: This approach utilizes transition metal catalysts (commonly Ruthenium or Iridium) complexed with chiral ligands to achieve enantioselective hydrogenation.[3] This method is valued for its high catalytic activity and turnover numbers, making it suitable for large-scale production.[3]

Below is a logical workflow for the production process:

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 4'-(Trifluoromethyl)acetophenone Method_Selection Method Selection Start->Method_Selection Biocatalysis Biocatalytic Reduction (Ketoreductase) Method_Selection->Biocatalysis Green Chemistry High Selectivity Hydrogenation Asymmetric Hydrogenation (e.g., Ru-catalyst) Method_Selection->Hydrogenation High Throughput High TON Reaction Reaction Vessel Biocatalysis->Reaction Hydrogenation->Reaction Workup Work-up (e.g., Extraction, Filtration) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification_Method Chiral Purification Crude_Product->Purification_Method Prep_HPLC Preparative HPLC Purification_Method->Prep_HPLC SFC Supercritical Fluid Chromatography (SFC) Purification_Method->SFC Pure_Product Pure this compound Prep_HPLC->Pure_Product SFC->Pure_Product QC Quality Control (Purity, ee%) Pure_Product->QC

Caption: General workflow for industrial synthesis and purification.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize quantitative data for different industrial-scale synthesis methods.

Table 1: Biocatalytic Reduction of 4'-(Trifluoromethyl)acetophenone

Catalyst SystemSubstrate Conc. (mM)Co-substrateReaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
Recombinant E. coli cells50Maltose2486.7>99.9[4]
Recombinant E. coli cells100Isopropanol (15% v/v)399.1>99.9[4]
Recombinant E. coli with LXCAR-S154Y200Isopropanol1891.5>99.9[5]

Table 2: Catalytic Asymmetric Hydrogenation of 4'-(Trifluoromethyl)acetophenone

Catalyst SystemSubstrate/Catalyst Ratio (S/C)H₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
RuCl₂[(S)-tolbinap][(S,S)-dpen]2,400,000 (for acetophenone)453048Quantitative80 (for acetophenone)[3]
MsDPEN-Cp*Ir complex5000 (for 4-chromanone)156024>9999 (for 4-chromanone)[3]

Note: Data for structurally similar ketones are included to indicate the potential performance of these catalyst systems.

Experimental Protocols

Protocol 1: Industrial-Scale Biocatalytic Reduction

This protocol is based on a preparative-scale synthesis using recombinant E. coli cells expressing a ketoreductase.[4]

Equipment:

  • 1000 L jacketed stainless-steel bioreactor with temperature and pH control

  • Centrifuge for cell harvesting

  • Extraction vessel (e.g., 2000 L glass-lined reactor)

  • Solvent distillation unit

Materials:

  • 4'-(Trifluoromethyl)acetophenone: 18.8 kg (100 mol)

  • Recombinant E. coli cell paste: 170 kg

  • Maltose (co-substrate): 50 kg

  • Isopropanol: 150 L

  • Phosphate buffer (pH 7.5): 850 L

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Biocatalyst Preparation: The recombinant E. coli cells are cultured and harvested by centrifugation to obtain the cell paste.

  • Reaction Setup:

    • Charge the 1000 L bioreactor with 850 L of phosphate buffer (pH 7.5) and 150 L of isopropanol.

    • Add 170 kg of the recombinant E. coli cell paste and 50 kg of maltose.

    • Stir the mixture to ensure homogeneity.

  • Substrate Addition: Dissolve 18.8 kg of 4'-(trifluoromethyl)acetophenone in a minimal amount of isopropanol and add it to the bioreactor.

  • Reaction:

    • Maintain the temperature at 30°C and stir at an appropriate speed to keep the cells suspended.

    • Monitor the reaction progress by HPLC until the substrate is fully consumed (approximately 3-4 hours).

  • Work-up:

    • Transfer the reaction mixture to the extraction vessel.

    • Extract the product with ethyl acetate (3 x 500 L).

    • Combine the organic layers and wash with brine (2 x 200 L).

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

cluster_workflow Biocatalytic Reduction Workflow Start Prepare Bioreactor (Buffer, Isopropanol) Add_Biocatalyst Add Recombinant Cells and Co-substrate Start->Add_Biocatalyst Add_Substrate Add 4'-(Trifluoromethyl)acetophenone Add_Biocatalyst->Add_Substrate Reaction Maintain Temperature (30°C) and Stirring Add_Substrate->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Extraction with Ethyl Acetate Monitoring->Workup Complete Isolation Concentration to Crude Product Workup->Isolation End Crude Product Isolation->End

Caption: Step-by-step workflow for biocatalytic reduction.

Protocol 2: Industrial-Scale Catalytic Asymmetric Hydrogenation

This protocol is a general representation for a high-pressure hydrogenation process.

Equipment:

  • 2000 L high-pressure hydrogenation reactor (e.g., Hastelloy) with pressure and temperature control, and a mechanical stirrer.[6]

  • Catalyst filtration unit (e.g., closed filter press).

  • Solvent distillation unit.

Materials:

  • 4'-(Trifluoromethyl)acetophenone: 188 kg (1 kmol)

  • Chiral Ruthenium catalyst (e.g., RuCl₂[(S)-tolbinap][(S,S)-dpen]): As per required S/C ratio (e.g., 2000:1, approx. 0.45 kg)

  • Solvent (e.g., Methanol): 1000 L

  • Base (e.g., Potassium tert-butoxide): As required

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Filter aid (e.g., Celite)

Procedure:

  • Reactor Preparation and Inerting:

    • Ensure the reactor is clean and dry.

    • Purge the reactor with nitrogen three times to remove all oxygen.[6]

  • Charging:

    • Under a nitrogen atmosphere, charge the reactor with the solvent (methanol).

    • Add the 4'-(trifluoromethyl)acetophenone and the base.

    • In a separate glovebox, prepare a slurry of the Ruthenium catalyst in methanol and transfer it to the reactor under nitrogen pressure.

  • Reaction:

    • Seal the reactor and perform a leak test with nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 atm).

    • Heat the reaction mixture to the set temperature (e.g., 40°C) with vigorous stirring.

    • Monitor the reaction by observing hydrogen uptake and periodic sampling (via a safe sampling port) for HPLC analysis.

  • Work-up:

    • Once the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen three times.[6]

    • Under a nitrogen blanket, transfer the reaction mixture to the filtration unit containing a pad of Celite.

    • Filter the catalyst. The catalyst cake must be kept wet with solvent at all times to prevent ignition.[7]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification Protocols for Industrial Scale

The crude product from either synthesis route will require purification to remove residual starting material, by-products, and catalyst residues, and to ensure high enantiomeric purity.

Protocol: Preparative Supercritical Fluid Chromatography (SFC)

SFC is an attractive green alternative to preparative HPLC, using supercritical CO₂ as the main mobile phase, which reduces solvent consumption.

Equipment:

  • Industrial-scale SFC system with a large-diameter column

  • CO₂ recycling unit

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical-scale SFC method to achieve baseline separation of the enantiomers of this compound. A common stationary phase would be a polysaccharide-based chiral stationary phase.

  • Scale-up:

    • Transfer the method to the preparative SFC system.

    • Dissolve the crude product in a suitable co-solvent (e.g., methanol or isopropanol) at a high concentration.

  • Purification:

    • Inject the crude solution onto the column.

    • Elute with a mixture of supercritical CO₂ and the co-solvent.

    • Monitor the eluent with a UV detector and collect the fractions corresponding to the desired enantiomer.

  • Product Isolation:

    • Combine the pure fractions.

    • The CO₂ will vaporize upon depressurization, leaving the product in the co-solvent.

    • Remove the co-solvent under reduced pressure to yield the highly pure enantiomer of this compound.

Safety and Waste Management

Catalytic Asymmetric Hydrogenation
  • Hazards: High-pressure hydrogen is highly flammable and can form explosive mixtures with air.[8] The catalysts (e.g., Palladium or Ruthenium on carbon) are often pyrophoric, especially after use, and can ignite in air.[7]

  • Safety Protocols:

    • All hydrogenation reactions must be conducted in a designated high-pressure bay with appropriate ventilation and blast shields.[9]

    • The reactor must be pressure-rated and equipped with a rupture disc and a safety relief valve.[6]

    • Thorough inerting of the reactor with nitrogen before introducing hydrogen is mandatory to prevent the formation of an explosive atmosphere.[6]

    • Used catalyst must be filtered under an inert atmosphere and kept wet with water or solvent to prevent spontaneous ignition.[7] It should be stored in a labeled, sealed container for proper disposal.

    • All equipment must be properly grounded to prevent static discharge.[8]

Biocatalytic Reduction
  • Hazards: The primary hazards are associated with the handling of large volumes of organic solvents used in the extraction process. The microbial biomass itself is generally considered non-hazardous (depending on the strain used).

  • Waste Management:

    • Solvent Waste: Organic solvents from the extraction and purification steps should be recovered and recycled via distillation where possible. Non-recyclable solvent waste must be incinerated.[10]

    • Aqueous Waste: The aqueous phase after extraction contains residual salts, co-substrate, and biomass. This stream should be sent to a wastewater treatment plant. Depending on the local regulations, pretreatment to reduce the biological oxygen demand (BOD) may be necessary.[10]

    • Solid Waste: The spent microbial biomass can often be disposed of as non-hazardous biological waste, for example, through composting or incineration.[11]

cluster_safety Safety & Waste Management Logic Process_Selection Select Synthesis Process Hydrogenation_Safety Asymmetric Hydrogenation Process_Selection->Hydrogenation_Safety Biocatalysis_Safety Biocatalytic Reduction Process_Selection->Biocatalysis_Safety H2_Handling High-Pressure H₂ Handling Hydrogenation_Safety->H2_Handling Catalyst_Handling Pyrophoric Catalyst Handling Hydrogenation_Safety->Catalyst_Handling Solvent_Handling Solvent Management & Recovery Hydrogenation_Safety->Solvent_Handling Biocatalysis_Safety->Solvent_Handling Biomass_Disposal Biomass & Aqueous Waste Disposal Biocatalysis_Safety->Biomass_Disposal

Caption: Decision logic for safety and waste management protocols.

Conclusion

The industrial-scale synthesis of this compound can be effectively achieved through either biocatalytic reduction or catalytic asymmetric hydrogenation. The choice of method will depend on factors such as available infrastructure, cost of goods, and green chemistry objectives. Biocatalysis offers exceptional selectivity under mild conditions, while asymmetric hydrogenation provides high throughput. Both methods require careful process optimization, robust purification strategies, and stringent safety and waste management protocols to ensure a safe, efficient, and sustainable manufacturing process. These application notes provide a foundational guide for developing and scaling up the production of this vital pharmaceutical intermediate.

References

Application Notes and Protocols: 1-[4-(trifluoromethyl)phenyl]ethanol in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[4-(trifluoromethyl)phenyl]ethanol is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The trifluoromethyl group is a crucial substituent in modern drug design, as it can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol and its analogs in pharmaceutical manufacturing.

Application 1: Synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol via Biocatalytic Reduction

Optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol is a critical intermediate in the synthesis of chemokine CCR5 receptor antagonists, which are used in the treatment of HIV-1.[1] The asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone, using a whole-cell biocatalyst is an efficient and environmentally friendly method to produce the desired (R)-enantiomer with high enantiomeric excess (ee).

Quantitative Data for Biocatalytic Reduction
ParameterConditionYield (%)Enantiomeric Excess (ee) (%)Reference
Substrate Concentration 50 mM 4'-(trifluoromethyl)acetophenone86.7>99.9 (R)[1]
Solvent System Aqueous buffer with 15% (v/v) isopropanol95.2>99.9 (R)[2]
Preparative Scale 100 mM 4'-(trifluoromethyl)acetophenone in isopropanol/aqueous system99.1>99.9 (R)[2][3]
Reaction Time 3 hours (in isopropanol/aqueous system)99.1>99.9 (R)[2][3]
Experimental Protocol: Biocatalytic Reduction of 4'-(trifluoromethyl)acetophenone

This protocol is based on the whole-cell mediated reduction using recombinant E. coli.[1][2]

Materials:

  • Recombinant Escherichia coli cells expressing a carbonyl reductase

  • 4'-(trifluoromethyl)acetophenone

  • Isopropanol

  • Phosphate buffer (pH 7.5)

  • Maltose (or other suitable co-substrate)

  • Ethyl acetate

  • Standard laboratory glassware and shaker incubator

Procedure:

  • Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable growth medium to induce the expression of the carbonyl reductase. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a 500 mL Erlenmeyer flask, prepare a 100 mL reaction mixture containing:

    • Phosphate buffer (100 mM, pH 7.5)

    • Isopropanol (15% v/v)

    • Recombinant E. coli cells (17 g/L dry cell mass)

    • Maltose (50 g/L)

    • 4'-(trifluoromethyl)acetophenone (100 mM)

  • Reaction: Incubate the flask in a shaker at 30°C and 200 rpm for 3 hours.

  • Work-up and Analysis: After the reaction, extract the mixture twice with an equal volume of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The yield and enantiomeric excess of the resulting (R)-1-[4-(trifluoromethyl)phenyl]ethanol can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis Workflow: Biocatalytic Reduction

4'-(trifluoromethyl)acetophenone 4'-(trifluoromethyl)acetophenone Biocatalytic Reduction Biocatalytic Reduction 4'-(trifluoromethyl)acetophenone->Biocatalytic Reduction Recombinant E. coli Carbonyl Reductase (R)-1-[4-(trifluoromethyl)phenyl]ethanol (R)-1-[4-(trifluoromethyl)phenyl]ethanol Biocatalytic Reduction->(R)-1-[4-(trifluoromethyl)phenyl]ethanol >99% ee

Caption: Biocatalytic synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Application 2: Precursor for Neurokinin-1 (NK-1) Receptor Antagonists (e.g., Aprepitant)

Aprepitant is a potent and selective NK-1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. A key structural motif of Aprepitant is the chiral ether linkage derived from (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, an analog of this compound. The synthesis involves the condensation of this chiral alcohol with a morpholine derivative.

Quantitative Data for Aprepitant Intermediate Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProductYield (%)Reference
4-benzyl-2-hydroxy-morpholine-3-one(R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanolCatalyst, -10 to 35°CCondensation Product92.5 (overall)[4]
Experimental Protocol: Synthesis of Aprepitant Intermediate (Illustrative)

This protocol illustrates the key condensation step in the synthesis of Aprepitant, based on patent literature.[4]

Materials:

  • 4-benzyl-2-hydroxy-morpholine-3-one

  • (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol

  • Suitable catalyst (e.g., a Lewis acid)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Grignard reagent

  • Sodium borohydride

  • Hydrochloric acid

  • Standard laboratory glassware and reaction setup for inert atmosphere

Procedure:

  • Condensation: In a reaction vessel under an inert atmosphere, dissolve 4-benzyl-2-hydroxy-morpholine-3-one and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in the anhydrous solvent. Add the catalyst and stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or HPLC).

  • Grignard Reaction and Reduction: To the resulting intermediate, add a Grignard reagent to introduce the 4-fluorophenyl group. Following this, perform a reduction step using a reducing agent like sodium borohydride.

  • Hydrochlorination and Isolation: Quench the reaction and perform an aqueous work-up. The desired morpholine intermediate is then precipitated as its hydrochloride salt. The crude product can be purified by recrystallization.

Synthesis Workflow: Aprepitant Synthesis

cluster_0 Precursor Synthesis cluster_1 Core Synthesis cluster_2 Final Product 4-benzyl-2-hydroxy-morpholine-3-one 4-benzyl-2-hydroxy-morpholine-3-one Condensation Condensation 4-benzyl-2-hydroxy-morpholine-3-one->Condensation (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol->Condensation Grignard Reaction & Reduction Grignard Reaction & Reduction Condensation->Grignard Reaction & Reduction Morpholine Intermediate Morpholine Intermediate Grignard Reaction & Reduction->Morpholine Intermediate Aprepitant Aprepitant Morpholine Intermediate->Aprepitant Further Steps

Caption: Simplified synthetic workflow for the pharmaceutical Aprepitant.

Biological Context: NK-1 Receptor Signaling Pathway

Aprepitant functions by blocking the binding of Substance P (SP) to the Neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR). This inhibition prevents the downstream signaling that leads to emesis.

NK-1 Receptor Signaling Pathway Diagram

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds and Activates Aprepitant Aprepitant Aprepitant->NK-1 Receptor Blocks Binding Gq/11 Gq/11 NK-1 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC PKC DAG->PKC Downstream Effects (Emesis) Downstream Effects (Emesis) Ca2+ release->Downstream Effects (Emesis) PKC->Downstream Effects (Emesis)

Caption: Simplified NK-1 receptor signaling pathway and the action of Aprepitant.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-[4-(Trifluoromethyl)phenyl]ethanol synthesis. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound via both biocatalytic and chemical methods.

Biocatalytic Synthesis Troubleshooting

Issue 1: Low Conversion of 4'-(Trifluoromethyl)acetophenone

  • Question: My whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone is showing low conversion to the desired alcohol. What are the potential causes and how can I improve the conversion rate?

  • Answer: Low conversion in whole-cell biocatalysis can stem from several factors. Here's a systematic approach to troubleshooting:

    • Sub-optimal Reaction Conditions:

      • pH: The pH of the buffer system is critical for enzyme activity. For many ketoreductases, a pH around 7.5 is optimal. Deviations can lead to decreased enzyme performance.

      • Temperature: While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. An optimal temperature, often around 30°C, should be maintained.[1]

      • Cell Concentration: Insufficient biocatalyst loading will result in a lower overall reaction rate. Conversely, excessively high cell concentrations can lead to mass transfer limitations.

    • Poor Substrate Solubility: 4'-(Trifluoromethyl)acetophenone has poor solubility in aqueous media, which can be a significant limiting factor.[1]

      • Solution: The addition of a co-solvent can dramatically improve substrate solubility and, consequently, the reaction yield. Isopropanol at a concentration of around 15% (v/v) has been shown to be highly effective, increasing the yield significantly and reducing the reaction time.[1]

    • Cofactor Limitation: The reductase enzymes responsible for the conversion require a cofactor, typically NADPH, which is regenerated by the cell's metabolic processes.

      • Solution: Ensure a co-substrate, such as glucose or maltose, is present in the reaction medium to facilitate cofactor regeneration.

    • Substrate or Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme's activity.

      • Solution: A two-phase system, where the organic phase acts as a reservoir for the substrate and sequesters the product, can mitigate inhibition.[2]

    dot graph TD { A[Low Conversion] --> B{Potential Causes}; B --> C[Sub-optimal Conditions]; B --> D[Poor Substrate Solubility]; B --> E[Cofactor Limitation]; B --> F[Substrate/Product Inhibition]; C --> G["pH, Temperature, Cell Conc."]; D --> H["Add Co-solvent (e.g., Isopropanol)"]; E --> I[Add Co-substrate (e.g., Glucose)]; F --> J[Implement Two-Phase System]; }

    Troubleshooting workflow for low conversion in biocatalytic synthesis.

Issue 2: Emulsion Formation During Workup

  • Question: I am experiencing significant emulsion formation during the extraction of the product from the whole-cell reaction mixture, leading to poor recovery. How can I resolve this?

  • Answer: Emulsion formation is a common issue in whole-cell biotransformations due to the presence of cellular debris and other biomolecules.

    • Centrifugation: Before extraction, centrifuge the reaction mixture at a high speed to pellet the cells and larger debris.

    • Filtration: Filtering the reaction mixture through a pad of celite can help to remove fine cellular material that contributes to emulsion.

    • Brine Wash: During extraction, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Solvent Choice: Using a less polar solvent for extraction might reduce the tendency for emulsion formation.

Chemical Synthesis (Corey-Bakshi-Shibata Reduction) Troubleshooting

Issue 3: Low Yield in CBS Reduction

  • Question: My Corey-Bakshi-Shibata (CBS) reduction of 4'-(trifluoromethyl)acetophenone is resulting in a low yield of the alcohol. What are the likely causes?

  • Answer: Low yields in CBS reductions are often traced back to reagent quality, reaction setup, and reaction conditions.

    • Moisture Contamination: The borane reagents and the oxazaborolidine catalyst are highly sensitive to moisture.[3][4]

      • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Quality:

      • Borane Source: The concentration of the borane solution (e.g., BH₃·SMe₂ or BH₃·THF) can decrease over time. It is advisable to use a freshly opened bottle or to titrate the solution before use.

      • Catalyst Degradation: The CBS catalyst can degrade upon prolonged exposure to air or moisture. Store it under an inert atmosphere and handle it quickly.

    • Incorrect Stoichiometry: An incorrect ratio of substrate to borane or catalyst will lead to incomplete reaction or the formation of side products.

      • Solution: Carefully measure all reagents. Typically, a slight excess of the borane reagent is used.

    • Sub-optimal Temperature: The temperature at which the reaction is carried out can significantly impact the enantioselectivity and yield.[4]

      • Solution: For many CBS reductions, a low temperature (e.g., -30 °C to 0 °C) is optimal.[5]

    dot graph TD { A[Low Yield in CBS Reduction] --> B{Potential Causes}; B --> C[Moisture Contamination]; B --> D[Poor Reagent Quality]; B --> E[Incorrect Stoichiometry]; B --> F[Sub-optimal Temperature]; C --> G["Use Anhydrous Conditions & Inert Atmosphere"]; D --> H["Use Fresh Reagents"]; E --> I[Verify Molar Ratios]; F --> J[Optimize Reaction Temperature]; }

    Troubleshooting workflow for low yield in CBS reduction.

Issue 4: Low Enantioselectivity

  • Question: The enantiomeric excess (e.e.) of my this compound from the CBS reduction is lower than expected. How can I improve it?

  • Answer: Low enantioselectivity in a CBS reduction can be influenced by several factors:

    • Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity.[4] Running the reaction at a lower temperature often improves the e.e.

    • Rate of Addition: Slow, dropwise addition of the substrate to the pre-formed catalyst-borane complex is crucial to maintain a low concentration of the free ketone, which can be reduced non-selectively by the borane.

    • Catalyst Choice: While the standard (S)- or (R)-2-Methyl-CBS-oxazaborolidine is effective for many substrates, other derivatives of the catalyst may provide higher enantioselectivity for specific ketones.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound?

A1:

  • Biocatalytic Synthesis: In whole-cell reductions, potential byproducts can arise from the metabolism of the co-substrate by the microorganism. Over-reduction of the ketone to the corresponding alkane is generally not observed. Incomplete conversion will leave unreacted starting material.

  • Chemical Synthesis (CBS Reduction): The primary side product is often the racemic alcohol, resulting from the non-catalyzed reduction of the ketone by the borane reagent. If the reaction is not properly quenched, borate esters of the product alcohol may persist.

Q2: How can I purify the final product?

A2:

  • Biocatalytic Synthesis: After extraction of the product from the aqueous reaction medium with an organic solvent (e.g., ethyl acetate), the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Chemical Synthesis (CBS Reduction): Following an acidic workup to quench the reaction and hydrolyze any borate esters, the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification is typically achieved by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system.[5]

Q3: Can you provide a summary of expected yields under different conditions?

A3: Yes, the following tables summarize quantitative data for both biocatalytic and chemical synthesis methods.

Table 1: Biocatalytic Synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol

Reaction SystemSubstrate Conc. (mM)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Aqueous Buffer502486.7>99.9[1]
Aqueous Buffer1002462.5>99.9[1]
15% (v/v) Isopropanol-Aqueous100395.2>99.9[1]
Preparative Scale (Isopropanol-Aqueous)100399.1>99.9[1]

Table 2: Asymmetric Reduction of Acetophenone Derivatives via CBS Reduction

| Starting Material | Catalyst (mol%) | Reducing Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 4'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine (5-10) | Borane-dimethyl sulfide | THF | >90 | >95 |[5] | | Acetophenone | (S)-Me-CBS-oxazaborolidine (10) | Borane-THF | THF | 97 | 96 (R) |[6] |

Section 3: Experimental Protocols

Protocol for Biocatalytic Synthesis of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol

This protocol is based on the whole-cell reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli.

Materials:

  • Recombinant E. coli cells expressing a suitable ketoreductase

  • Phosphate buffer (100 mM, pH 7.5)

  • Isopropanol

  • Maltose

  • 4'-(Trifluoromethyl)acetophenone

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the reaction mixture in a suitable vessel: 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.

  • Add recombinant E. coli cells to a final concentration of 17 g/L (dry cell weight).

  • Add maltose as a co-substrate to a final concentration of 50 g/L.

  • Add 4'-(trifluoromethyl)acetophenone to a final concentration of 100 mM.

  • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 3 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, extract the reaction mixture with an equal volume of ethyl acetate (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Prepare Buffer with Isopropanol B Add E. coli Cells A->B C Add Maltose B->C D Add Substrate C->D E Incubate at 30°C with Shaking D->E F Extract with Ethyl Acetate E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Experimental workflow for the biocatalytic synthesis.

Protocol for Chemical Synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethanol via CBS Reduction

This protocol is adapted from the CBS reduction of 4'-fluoroacetophenone and should be optimized for 4'-(trifluoromethyl)acetophenone.[5]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 4'-(Trifluoromethyl)acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric Acid

  • Dichloromethane

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents).

  • Dilute the catalyst with anhydrous THF.

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add borane-dimethyl sulfide complex (e.g., 1.0 equivalent) dropwise to the stirred catalyst solution at 0°C. Stir for 15 minutes.

  • In a separate flame-dried flask, dissolve 4'-(trifluoromethyl)acetophenone (1.0 equivalent) in anhydrous THF.

  • Cool the reaction flask containing the catalyst-borane complex to -30°C.

  • Slowly add the solution of 4'-(trifluoromethyl)acetophenone dropwise over 30 minutes.

  • Stir the reaction mixture at -30°C and monitor by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol at -30°C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2 M HCl and stir for another 30 minutes.

  • Extract the mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Asymmetric Reduction cluster_workup Workup and Purification A Add CBS Catalyst to Anhydrous THF B Cool to 0°C A->B C Add Borane Solution B->C E Cool Catalyst Mixture to -30°C C->E D Prepare Substrate Solution F Slowly Add Substrate Solution D->F E->F G Stir and Monitor Reaction F->G H Quench with Methanol G->H I Acidic Workup H->I J Extract and Wash I->J K Dry, Concentrate, and Purify J->K

Experimental workflow for the CBS reduction.

References

Technical Support Center: Synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

The most common laboratory methods for the synthesis of this compound involve the chemical reduction of 4'-(trifluoromethyl)acetophenone or the addition of a methyl group to a related precursor via a Grignard reaction. A highly efficient and stereoselective alternative is the biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

Q2: What are the potential side reactions when using a Grignard reaction?

The primary side reaction of concern is the formation of a Wurtz coupling product, where the Grignard reagent reacts with the unreacted alkyl halide. In the context of synthesizing this compound from a trifluoromethyl-substituted aryl halide and a methyl Grignard reagent, this would result in the formation of a biphenyl derivative. Additionally, Grignard reagents are highly sensitive to moisture and protic solvents, which will quench the reagent and reduce the yield of the desired alcohol.

Q3: Are there any specific challenges associated with the trifluoromethyl group?

The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials. In Grignard synthesis, it can affect the rate and efficiency of reagent formation and subsequent reactions. Furthermore, trifluoromethyl-substituted Grignard reagents can be thermally unstable and may decompose exothermically, especially at high concentrations. This necessitates careful temperature control and consideration of the reagent concentration for safe scale-up.[1]

Troubleshooting Guides

Grignard Synthesis Route

Problem: Low or no yield of the desired alcohol.

Possible Cause Troubleshooting Step
Presence of moisture Ensure all glassware is rigorously dried, and anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Inactive magnesium Use fresh, high-quality magnesium turnings. Activation of the magnesium surface with a small crystal of iodine or 1,2-dibromoethane may be necessary to initiate the reaction.
Impure reagents Use freshly distilled or high-purity starting materials. Impurities in the alkyl halide or solvent can inhibit the reaction.
Side reactions To minimize Wurtz coupling, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Incorrect temperature The formation of the Grignard reagent is exothermic and may require initial heating to start, but should be controlled to prevent side reactions. The subsequent reaction with the carbonyl compound is also exothermic and may require cooling.

Problem: Formation of a significant amount of a non-polar byproduct.

This is likely the Wurtz coupling product.

Troubleshooting Step
Slow addition of alkyl halide
Use of an appropriate solvent
Purification
Chemical Reduction Route (e.g., using Sodium Borohydride)

Problem: Incomplete reduction of the starting ketone.

Possible Cause Troubleshooting Step
Insufficient reducing agent Use a molar excess of the reducing agent (e.g., sodium borohydride).
Reaction time too short Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the starting material is fully consumed.
Low reaction temperature While some reductions proceed at room temperature, cooling may be necessary to control exothermicity, but excessively low temperatures can slow the reaction rate.

Problem: Difficult work-up and product isolation.

Troubleshooting Step
Quenching
Extraction
Purification
Biocatalytic Reduction Route

Problem: Low conversion or enantioselectivity.

Possible Cause Troubleshooting Step
Sub-optimal reaction conditions Optimize pH, temperature, and co-solvent concentration. For the reduction of 4'-(trifluoromethyl)acetophenone using recombinant E. coli cells, a pH of 7.5 and a temperature of 30°C have been shown to be effective.[2]
Poor substrate solubility The addition of a co-solvent like isopropanol can significantly improve the solubility of the hydrophobic substrate and enhance the reaction rate. A 15% (v/v) isopropanol concentration has been used successfully.[2]
Enzyme inhibition High concentrations of the substrate or product can inhibit the enzyme. A fed-batch strategy or in-situ product removal might be necessary for high-concentration reactions.

Experimental Protocols

Biocatalytic Reduction of 4'-(Trifluoromethyl)acetophenone

This protocol is based on a highly efficient method using recombinant E. coli cells.[2]

Materials:

  • 4'-(Trifluoromethyl)acetophenone

  • Recombinant E. coli cells expressing a suitable carbonyl reductase

  • Isopropanol

  • Phosphate buffer (pH 7.5)

  • Glucose (as a co-substrate for cofactor regeneration)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, isopropanol (15% v/v), glucose, and the recombinant E. coli cells.

  • Add 4'-(trifluoromethyl)acetophenone to the desired concentration (e.g., 100 mM).

  • Incubate the reaction at 30°C with agitation.

  • Monitor the progress of the reaction by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product if necessary, although this method can achieve high purity directly.

Quantitative Data: This biocatalytic method has been reported to achieve a yield of 99.1% with an enantiomeric excess (ee) of over 99.9% for (R)-1-[4-(trifluoromethyl)phenyl]ethanol.[2]

Parameter Value Reference
Yield99.1%[2]
Enantiomeric Excess (ee)>99.9%[2]
Reaction Time3 hours[2]
Substrate Concentration100 mM[2]

Visualizations

Side_Reactions_Grignard cluster_main Desired Grignard Reaction cluster_side Side Reactions Aryl-CF3-X 4-(Trifluoromethyl)aryl halide Grignard_Reagent Aryl-CF3-MgX Aryl-CF3-X->Grignard_Reagent + Mg Mg Magnesium Product This compound Grignard_Reagent->Product + Ketone (Nucleophilic Addition) Wurtz_Product Aryl-CF3-CF3-Aryl (Wurtz Coupling Product) Grignard_Reagent->Wurtz_Product + Aryl-CF3-X Quenched_Reagent Aryl-CF3-H Grignard_Reagent->Quenched_Reagent + H2O Ketone 4'-(Trifluoromethyl)acetophenone H2O Water (Moisture)

Caption: Side reactions in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Reaction_Type Identify Synthesis Route Start->Check_Reaction_Type Grignard Grignard Synthesis Check_Reaction_Type->Grignard Grignard Reduction Chemical Reduction Check_Reaction_Type->Reduction Reduction Biocatalytic Biocatalytic Reduction Check_Reaction_Type->Biocatalytic Biocatalytic Check_Anhydrous Verify Anhydrous Conditions? Grignard->Check_Anhydrous Check_Reducing_Agent Sufficient Reducing Agent? Reduction->Check_Reducing_Agent Check_Conditions Optimize pH, Temp, Co-solvent? Biocatalytic->Check_Conditions Check_Reagents Check Reagent Purity/Activity? Check_Anhydrous->Check_Reagents Yes Dry_Glassware Dry Glassware & Use Anhydrous Solvents Check_Anhydrous->Dry_Glassware No Optimize_Addition Optimize Addition Rate? Check_Reagents->Optimize_Addition Yes Use_Fresh_Reagents Use Fresh/Activated Reagents Check_Reagents->Use_Fresh_Reagents No Slow_Addition Slowly Add Alkyl Halide Optimize_Addition->Slow_Addition No Success Improved Yield Optimize_Addition->Success Yes Check_Completion Monitor Reaction Completion (TLC)? Check_Reducing_Agent->Check_Completion Yes Increase_Reagent Increase Molar Excess Check_Reducing_Agent->Increase_Reagent No Increase_Time Increase Reaction Time Check_Completion->Increase_Time No Check_Completion->Success Yes Check_Solubility Substrate Solubility Issue? Check_Conditions->Check_Solubility Yes Adjust_Conditions Adjust pH, Temp, Co-solvent Check_Conditions->Adjust_Conditions No Add_Cosolvent Add Co-solvent (e.g., Isopropanol) Check_Solubility->Add_Cosolvent No Check_Solubility->Success Yes Dry_Glassware->Success Use_Fresh_Reagents->Success Slow_Addition->Success Increase_Reagent->Success Increase_Time->Success Adjust_Conditions->Success Add_Cosolvent->Success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Optimizing Enantiomeric Excess in 1-[4-(trifluoromethyl)phenyl]ethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the enantioselective synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol. Our goal is to help you diagnose and resolve common experimental challenges to maximize the enantiomeric excess (ee) of your reaction.

Troubleshooting Guide

This guide provides a systematic, question-and-answer approach to resolving common issues encountered during the synthesis of this compound.

Issue 1: Low or Inconsistent Enantiomeric Excess (ee)

Q1: My reaction has a good yield, but the enantioselectivity is consistently low. What are the most common causes?

A1: Low enantiomeric excess can stem from several factors. A systematic investigation of the following is recommended:

  • Catalyst/Enzyme Integrity: The chiral catalyst or enzyme is the source of enantioselectivity. Its purity, activity, and proper handling are critical.[1][2]

  • Reaction Temperature: Temperature plays a crucial role in the transition state energies of the two enantiomeric pathways. Often, lower temperatures favor higher enantioselectivity.[1][2]

  • Solvent Effects: The solvent can significantly influence the conformation of the catalyst-substrate complex, thereby affecting the enantiomeric excess.[1][2]

  • Reagent and Substrate Purity: Impurities in the starting material, 4'-(trifluoromethyl)acetophenone, or other reagents can act as catalyst poisons or competing substrates.[1][3]

Q2: I've confirmed my analytical method is accurate, but the ee is still low and varies between runs. What should I investigate next?

A2: Inconsistent enantioselectivity often points to issues with the reaction setup or reagent quality. Scrutinize the following:

  • Atmosphere Control: If using an air- or moisture-sensitive catalyst, ensure a strictly inert atmosphere (e.g., argon or nitrogen). Air leaks can lead to catalyst deactivation and inconsistent results.[3][4]

  • Reagent Quality: Use freshly purified reagents and anhydrous solvents. Trace amounts of water or other impurities can have a significant impact on catalyst performance.[3]

  • Catalyst Loading: An incorrect catalyst loading can affect enantioselectivity. While a higher loading might increase reaction rate, it can sometimes lead to the formation of less selective catalyst aggregates.[4] Conversely, insufficient catalyst may allow a non-catalyzed background reaction to occur, lowering the ee.[4]

Issue 2: Poor Reaction Conversion or Stalled Reaction

Q3: My reaction is showing high enantioselectivity, but the yield is poor, or the reaction stalls before completion. How can I improve the conversion?

A3: Poor conversion with high ee suggests that the catalytic cycle is selective but inefficient. Consider these points:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the reagents or solvent, or by thermal instability.[1] Running the reaction with a fresh batch of catalyst can help determine if deactivation is the issue.[1]

  • Reaction Time and Temperature: Monitor the reaction's progress over time (e.g., by TLC or GC) to see if it has stalled. A modest increase in temperature or an extension of the reaction time might be necessary to drive the reaction to completion.[1] However, be aware that increasing the temperature could potentially lower the enantioselectivity.[1]

  • Reagent Stoichiometry: Ensure that the stoichiometry of your reactants, especially the reducing agent, is correct and that no limiting reagent is being consumed prematurely.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective production of this compound?

A1: The main strategies involve the asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone. These methods include:

  • Catalytic Asymmetric Reduction: This employs a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., BINAM or peptide-based ligands) or an organocatalyst (e.g., oxazaborolidines), in the presence of a stoichiometric reducing agent like borane or through transfer hydrogenation.[4][5]

  • Biocatalytic Reduction: This method uses whole-cell microorganisms (like recombinant E. coli or baker's yeast) or isolated enzymes (ketoreductases) to perform the enantioselective reduction.[6][7] These systems can offer very high enantioselectivity.[6]

Q2: How critical is the purity of the starting material, 4'-(trifluoromethyl)acetophenone?

A2: The purity is crucial. Impurities can act as catalyst poisons, leading to lower yields and enantioselectivity.[8] It is advisable to use a high-purity starting material or purify it before use, for example, by distillation or recrystallization.

Q3: How do I accurately determine the enantiomeric excess of my product?

A3: The most common and reliable methods for determining the ee of chiral alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[3] It is essential to have a validated analytical method with good separation of the enantiomers (Resolution > 1.5).[3] NMR spectroscopy using chiral solvating or derivatizing agents can also be used.[9]

Q4: Can solvent choice significantly impact the enantiomeric excess?

A4: Yes, the solvent can have a profound effect on enantioselectivity.[1][2] The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex in the transition state.[1] It is often recommended to screen a range of solvents to find the optimal one for a specific catalytic system.[1] For biocatalytic reactions, the use of co-solvents like isopropanol in an aqueous system has been shown to dramatically improve yield and substrate concentration while maintaining high ee.[6]

Q5: My biocatalytic reduction is suffering from low substrate solubility. How can I address this?

A5: Poor solubility of hydrophobic substrates like 4'-(trifluoromethyl)acetophenone in aqueous media is a common challenge in biocatalysis. To overcome this, you can establish a biphasic system or use a polar organic solvent-aqueous medium.[6] For instance, adding a co-solvent like isopropanol can enhance substrate solubility, leading to a significant increase in yield and a reduction in reaction time, often without compromising the high enantioselectivity.[6] The use of surfactants has also been shown to be effective.[10]

Data Presentation

Table 1: Biocatalytic Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone

Catalyst SystemSubstrate Conc. (mM)Co-solventTemperature (°C)Time (h)Yield (%)ee (%)Reference
Recombinant E. coli50None (Buffer)302462.5>99.9 (R)[6]
Recombinant E. coli10015% (v/v) Isopropanol30399.1>99.9 (R)[6]

Table 2: General Troubleshooting Parameters for Asymmetric Catalysis

ParameterPotential Issue if ee is LowSuggested Optimization Strategy
Temperature Too high, allowing the formation of the undesired enantiomer.Decrease the reaction temperature.[1]
Catalyst Loading Too low (background reaction) or too high (aggregation).Screen a range of catalyst loadings.[4]
Solvent Suboptimal polarity or coordinating ability.Screen a variety of anhydrous solvents.[1]
Purity Impurities in substrate, reagents, or solvent poisoning the catalyst.Purify all components; use freshly distilled/anhydrous solvents.[3]
Reaction Time Too

References

Technical Support Center: Crystallization of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-[4-(trifluoromethyl)phenyl]ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

A1: Understanding the physical properties of this compound is crucial for developing a successful crystallization protocol. The compound is a clear, colorless to pale yellow liquid at room temperature.[1][2] This is a critical consideration, as standard crystallization techniques for solid compounds will not apply directly. The process will involve inducing a phase change from liquid to solid (solidification) or potentially forming a solid derivative.

Q2: I am not getting any crystals. What are the most common reasons for crystallization failure with this compound?

A2: The most common reasons for failure to obtain a solid product include:

  • High solubility: The compound may be too soluble in the chosen solvent system, even at low temperatures.

  • "Oiling out": The compound may separate as a liquid phase (an oil) instead of forming solid crystals. This is particularly common for compounds that are liquids at room temperature or have a low melting point.

  • Supersaturation not achieved: The concentration of the compound in the solution may not be high enough to induce nucleation and crystal growth.

  • Presence of impurities: Impurities can inhibit crystal formation or lead to the formation of an oil.

Q3: Is a single-solvent or a mixed-solvent system better for this compound?

A3: Both single-solvent and mixed-solvent systems can be effective, and the optimal choice depends on the specific purity of your sample. A good starting point is to screen a range of solvents with varying polarities. For a compound like this compound, which has both polar (hydroxyl group) and non-polar (trifluoromethylphenyl group) characteristics, a mixed-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is less soluble) often provides better control over the crystallization process.

Troubleshooting Guides

Issue 1: No Crystals Form, Solution Remains Clear

If your solution remains clear even after cooling, it is likely that the compound is too soluble in the chosen solvent or the solution is not sufficiently concentrated.

Troubleshooting Workflow:

No_Crystals start No Crystals Forming check_concentration Is the solution concentrated enough? start->check_concentration evaporate Reduce solvent volume (e.g., rotary evaporation or gentle heating) check_concentration->evaporate No induce_crystallization Attempt to Induce Crystallization check_concentration->induce_crystallization Yes evaporate->induce_crystallization scratch Scratch inner surface of the flask with a glass rod induce_crystallization->scratch seed Add a seed crystal scratch->seed No success end_success Crystals Formed scratch->end_success Success cool_further Cool to a lower temperature (ice bath or freezer) seed->cool_further No success seed->end_success Success change_solvent Re-evaluate solvent system cool_further->change_solvent No success cool_further->end_success Success end_fail Still No Crystals: Consider purification by other means (e.g., chromatography) change_solvent->end_fail

Caption: Troubleshooting workflow for when no crystals are forming.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the compound separates from the solution as a liquid layer rather than solid crystals. This is a common issue for compounds that are liquids at room temperature.

Troubleshooting Workflow:

Oiling_Out start Compound 'Oils Out' reheat Re-heat the mixture to re-dissolve the oil start->reheat add_good_solvent Add a small amount of the 'good' solvent reheat->add_good_solvent cool_slowly Allow to cool very slowly add_good_solvent->cool_slowly change_solvent_system Change the solvent system cool_slowly->change_solvent_system Failure end_success Crystals Form cool_slowly->end_success Success lower_concentration Use a more dilute solution change_solvent_system->lower_concentration end_fail Still Oils Out: Consider forming a solid derivative or using a different purification method lower_concentration->end_fail

Caption: Troubleshooting workflow for when the compound "oils out".

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
SolventPolarityPredicted Solubility at Room TemperatureSuitability as a "Good" SolventSuitability as a "Poor" Solvent (Antisolvent)
Heptane/Hexane Non-polarLowPoorExcellent
Toluene Non-polarModerateGoodModerate
Ethyl Acetate Polar aproticHighExcellentPoor
Acetone Polar aproticHighExcellentPoor
Isopropanol Polar proticVery HighExcellentPoor
Ethanol Polar proticVery HighExcellentPoor
Methanol Polar proticVery HighExcellentPoor
Water Very polarVery LowPoorExcellent

Note: This table is for guidance only. Experimental verification of solubility is essential for developing a robust crystallization protocol.

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening
  • Place approximately 20-30 mg of this compound into a small test tube or vial.

  • Add a small volume (e.g., 0.5 mL) of the solvent to be tested at room temperature.

  • Observe if the compound dissolves completely.

  • If it dissolves, the solvent is likely a "good" solvent at room temperature, and may not be suitable for crystallization by cooling unless used in a mixed-solvent system.

  • If the compound does not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent.

  • If the compound dissolves upon heating, it is a potential candidate for a single-solvent crystallization.

  • Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Observe for the formation of a solid. An ideal solvent will show low solubility at cold temperatures and high solubility at its boiling point.

Protocol 2: Crystallization using a Mixed-Solvent System (e.g., Toluene-Heptane)
  • Dissolve the crude this compound in a minimal amount of hot toluene (the "good" solvent).

  • While the solution is still hot, add heptane (the "poor" solvent or antisolvent) dropwise until the solution becomes slightly turbid (cloudy).

  • If the solution becomes too cloudy, add a few drops of hot toluene to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize the yield of the solid product.

  • Collect the solid by vacuum filtration, washing with a small amount of cold heptane.

  • Dry the solid product under vacuum.

Protocol 3: Inducing Solidification from an Oil
  • If the compound oils out, re-heat the two-phase system until it becomes a single, clear solution.

  • Add a small amount of the "good" solvent to slightly dilute the solution.

  • Allow the solution to cool very slowly and undisturbed. Using a Dewar flask with a warm liquid bath that cools overnight can be effective.

  • Once the solution has cooled, attempt to induce solidification by scratching the inside of the flask with a glass rod at the liquid-air interface.

  • If a small amount of solid has been previously obtained, add a single seed crystal to the cooled, supersaturated solution.

References

Technical Support Center: Stability and Degradation of 1-[4-(Trtrifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-[4-(trifluoromethyl)phenyl]ethanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including oxidation, dehydration, and photolysis. The specific pathway and resulting degradation products will depend on the experimental conditions.

  • Oxidation: The secondary alcohol group is prone to oxidation, which would yield 4'-(trifluoromethyl)acetophenone. This can be initiated by oxidative reagents or exposure to atmospheric oxygen, especially under heat or light.[1][2][3][4][5]

  • Dehydration: Under acidic conditions or at elevated temperatures, the alcohol can undergo dehydration to form 4-vinylbenzotrifluoride.

  • Photodegradation: The trifluoromethylphenyl moiety may be susceptible to photolytic degradation, potentially leading to the formation of trifluoroacetic acid and other byproducts upon prolonged exposure to UV light.[6]

Q2: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound at room temperature. What could be the cause?

A2: The appearance of new peaks suggests degradation. The most likely cause for degradation at room temperature is slow oxidation, especially if the solution is exposed to air and light. The primary oxidation product would be 4'-(trifluoromethyl)acetophenone. To confirm this, you can compare the retention time of the new peak with a standard of 4'-(trifluoromethyl)acetophenone. To prevent this, store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).

Q3: My compound seems to be degrading during workup in acidic conditions. What is happening and how can I avoid it?

A3: Acidic conditions can catalyze the dehydration of this compound to form 4-vinylbenzotrifluoride.[7][8][9] This is a common reaction for secondary benzylic alcohols. To minimize this, use milder acidic conditions, lower the reaction temperature, and shorten the exposure time to acid. If possible, consider alternative non-acidic workup procedures. Neutralization of the acidic medium as soon as the desired reaction is complete can also prevent further degradation.

Q4: Can I use hydrogen peroxide to intentionally oxidize this compound?

A4: Yes, hydrogen peroxide is a common and effective oxidizing agent for converting secondary alcohols to ketones.[1][2][3][4][5][10] The reaction is often catalyzed by various metal complexes or can be performed under acidic conditions. However, it is important to control the reaction conditions (temperature, concentration of H₂O₂, and catalyst) to avoid over-oxidation or other side reactions.

Troubleshooting Guides

Issue 1: Unexplained Loss of Potency in a Formulation

Symptoms:

  • Decrease in the main peak area of this compound in HPLC analysis over time.

  • Appearance of one or more new peaks in the chromatogram.

Possible Causes & Solutions:

CauseRecommended Action
Oxidative Degradation Purge solutions with an inert gas (nitrogen or argon) before sealing. Store samples in amber vials to protect from light. Consider adding an antioxidant to the formulation if compatible.
Thermal Degradation Store samples at recommended lower temperatures (e.g., 2-8 °C). Avoid prolonged exposure to elevated temperatures during experimental procedures.
Photodegradation Conduct all manipulations under low-light conditions or using light-protective labware. Store the final product in light-resistant packaging.
pH Instability Buffer the solution to a pH where the compound is most stable (typically near neutral for alcohols). Avoid strongly acidic or basic conditions during storage.
Issue 2: Inconsistent Results in Photostability Studies

Symptoms:

  • Variable degradation rates between replicate samples.

  • Formation of different degradation products in seemingly identical experiments.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Light Exposure Ensure all samples are placed at an equal distance from the light source and are not shadowed by other objects. Use a calibrated radiometer/lux meter to monitor light intensity.
Temperature Fluctuations Use a temperature-controlled photostability chamber. Include a dark control sample stored at the same temperature to differentiate between thermal and photolytic degradation.[11][12][13][14]
Sample Preparation Variability Prepare a stock solution and aliquot it into individual sample containers to ensure uniform starting concentrations. Use transparent, chemically inert containers for direct exposure studies.[12][14]
Headspace Oxygen For solutions, purge with an inert gas before sealing to minimize photo-oxidation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study on this compound to identify potential degradation products and pathways.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) at a concentration of 1 mg/mL.

2. Stress Conditions:

ConditionProtocol
Acid Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[15][16]
Base Hydrolysis To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[15][16]
Oxidation To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.[10]
Thermal Degradation Place the solid compound in a controlled temperature oven at 70°C for 48 hours. Also, place a solution of the compound at 70°C for 48 hours.
Photodegradation Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a dark control sample at the same temperature.[11][12][13][14]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.

  • Use a photodiode array (PDA) detector to monitor for peak purity and to obtain UV spectra of the degradation products.

  • Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the identification of degradation products.

Data Presentation

Table 1: Summary of Potential Degradation Products of this compound

Degradation ConditionPotential Degradation ProductChemical Structure
Oxidation4'-(Trifluoromethyl)acetophenoneF₃C-C₆H₄-C(O)CH₃
Acid/Thermal Dehydration4-VinylbenzotrifluorideF₃C-C₆H₄-CH=CH₂
PhotodegradationTrifluoroacetic Acid (and others)F₃C-COOH

Visualizations

DegradationPathways cluster_main This compound cluster_products Degradation Products A This compound B 4'-(Trifluoromethyl)acetophenone A->B Oxidation (e.g., H₂O₂) C 4-Vinylbenzotrifluoride A->C Dehydration (Acid/Heat) D Trifluoroacetic Acid A->D Photodegradation (UV Light)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL stock solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂) prep->oxid thermal Thermal Stress (70°C) prep->thermal photo Photostability (ICH Q1B) prep->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms

References

Technical Support Center: Industrial Production of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial production of trifluoromethylated compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of these critical molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Reaction Yield

Question: My trifluoromethylation reaction is resulting in a low yield or no product at all. What are the common causes and potential solutions?

Answer: Low or no yield in trifluoromethylation reactions is a frequent challenge that can stem from several factors related to reagents, catalysts, reaction conditions, and substrates.

  • Reagent Quality and Handling:

    • Trifluoromethylating Agent: The purity and stability of the trifluoromethylating agent are paramount. Some reagents can decompose upon storage. For instance, while (trifluoromethyl)trimethylsilane (TMSCF₃) is a convenient liquid, its effectiveness can be compromised by improper handling.[1] It is often more economical for large-scale synthesis compared to hypervalent iodine reagents.[1] Trifluoroacetic anhydride is an attractive cost-effective alternative for radical trifluoromethylation.[2]

    • Moisture and Air Sensitivity: Many trifluoromethylation reactions are sensitive to moisture and air. Ensure all solvents and reagents are anhydrous and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst and Initiator Issues:

    • Catalyst Activity: The catalyst's activity can be a critical factor. For photoredox-catalyzed reactions, ensure the light source is of the correct wavelength and intensity. For metal-catalyzed reactions, the oxidation state and ligands of the metal are crucial.

    • Initiator for Nucleophilic Reactions: For nucleophilic trifluoromethylation with TMSCF₃, the choice of a suitable initiator (e.g., a fluoride source) is critical. The initiator's concentration and solubility in the reaction medium can significantly impact the reaction rate.

  • Reaction Conditions:

    • Temperature: Trifluoromethylation reactions can be highly sensitive to temperature. Some reactions require cryogenic conditions, while others proceed at room temperature or elevated temperatures. Optimize the temperature profile for your specific reaction.

    • Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates. Common solvents include THF, DMF, and acetonitrile. The optimal solvent will depend on the specific reaction type and substrates.

    • Reaction Time: Some trifluoromethylation reactions can be slow. Monitor the reaction progress by techniques like TLC, GC, or NMR to determine the optimal reaction time.

  • Substrate Reactivity:

    • Electronic Effects: The electronic properties of the substrate play a significant role. Electron-rich substrates are generally more reactive in electrophilic trifluoromethylations, while electron-poor substrates are more suited for nucleophilic or radical reactions.[3]

    • Steric Hindrance: Steric hindrance around the reaction site can significantly reduce the reaction rate and yield.

Formation of Byproducts

Question: My reaction is producing significant amounts of unwanted byproducts. How can I minimize their formation?

Answer: Byproduct formation is a common issue in trifluoromethylation, often arising from the high reactivity of the trifluoromethyl radical or anion.

  • Side Reactions of the Trifluoromethylating Agent:

    • Decomposition: Some trifluoromethylating agents can decompose to form reactive intermediates that lead to byproducts. For example, the trifluoromethyl anion can decompose into difluorocarbene.

    • Homocoupling: Radical trifluoromethylation reactions can sometimes lead to the homocoupling of the starting material.

  • Substrate-Related Side Reactions:

    • Over-reaction: In some cases, the substrate can undergo multiple trifluoromethylations. Adjusting the stoichiometry of the trifluoromethylating agent can help control this.

    • Rearrangement: The introduction of a trifluoromethyl group can sometimes induce rearrangements in the substrate.

  • Troubleshooting Strategies:

    • Optimize Reaction Conditions: Fine-tuning the reaction temperature, solvent, and reaction time can often minimize byproduct formation.

    • Choice of Reagent: Selecting a more selective trifluoromethylating agent can be beneficial. For example, for electrophilic trifluoromethylation, a range of reagents with varying reactivity, such as Togni's or Umemoto's reagents, are available.[4][5][6]

    • Additives: In some cases, the addition of specific scavengers or additives can suppress side reactions.

Scale-Up Challenges

Question: I have a successful lab-scale trifluoromethylation reaction, but I am facing challenges in scaling it up for industrial production. What are the key considerations?

Answer: Scaling up trifluoromethylation reactions presents several challenges that need to be carefully addressed.

  • Cost of Reagents: Many trifluoromethylating agents are expensive, which can be a significant hurdle for large-scale production.[2] Utilizing cost-effective reagents like trifluoroacetic anhydride for radical reactions or fluoroform-derived reagents can be a viable strategy.[2][7] Trifluoroacetic acid is also a cost-effective source at approximately $50 per kilogram.[7]

  • Safety: Many trifluoromethylating agents and the byproducts of the reactions can be hazardous. A thorough safety assessment and the implementation of appropriate safety protocols are crucial for industrial-scale production. This includes proper handling procedures, personal protective equipment (PPE), and emergency response plans.

  • Heat Transfer: Trifluoromethylation reactions can be highly exothermic. Efficient heat transfer is critical to control the reaction temperature and prevent runaway reactions. The reactor design and cooling capacity must be adequate for the scale of the reaction.

  • Mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots." The choice of stirrer and reactor geometry is important for effective mixing.

  • Reaction Time and Throughput: Long reaction times can be a bottleneck in industrial production. Optimizing the reaction conditions to reduce the reaction time or transitioning to a continuous flow process can improve throughput.[8]

  • Downstream Processing: The purification of the trifluoromethylated product from the reaction mixture can be challenging. Developing an efficient and scalable purification method is a critical part of the process development.

Quantitative Data

Table 1: Comparative Cost of Common Trifluoromethylating Agents
Reagent ClassExample ReagentRelative Cost (Industrial Scale)Notes
Nucleophilic (Trifluoromethyl)trimethylsilane (TMSCF₃)ModerateGenerally more economical than hypervalent iodine reagents for large-scale synthesis.[1]
Fluoroform (HCF₃)LowAbundant byproduct of fluoropolymer production. Requires specific activation methods.
Electrophilic Togni's ReagentsHighHypervalent iodine reagents, effective but can be expensive for large-scale use.[9]
Umemoto's ReagentsHighSulfonium-based reagents, also in the higher cost range.[4][5]
Radical Trifluoroiodomethane (CF₃I)ModerateA gaseous reagent that can be challenging to handle on a large scale.
Trifluoromethanesulfonyl Chloride (TfCl)ModerateA readily available and cost-effective source of trifluoromethyl radicals.[3]
Trifluoroacetic Anhydride (TFAA)LowAn inexpensive and readily available reagent for radical trifluoromethylation.[2][10] A 100g scale reaction can cost less than $150.[11]
Trifluoroacetic Acid (TFA)Very LowPriced at approximately $50 per kilogram, but requires harsh conditions for activation.[7]

Relative cost is an approximation for bulk industrial quantities and can vary based on supplier and purity.

Table 2: Typical Yields for Industrial Trifluoromethylation Reactions
Reaction TypeSubstrateReagentCatalyst/ConditionsTypical YieldReference
Radical N-Boc-pyrrole (18g scale)Trifluoroacetic anhydrideRu(bpy)₃Cl₂ / Photoredox57%[11]
Radical N-Boc-pyrrole (20g scale, flow)Trifluoroacetic anhydrideRu(bpy)₃Cl₂ / Photoredox71%[11]
Radical AnilineS-(trifluoromethyl)diphenylsulfonium triflate-4:1 mixture of 2- and 4-trifluoromethylaniline[4]
Radical PyrroleS-(trifluoromethyl)diphenylsulfonium triflate-87%[4]
Electrophilic β-keto estersTogni's ReagentPhase-transfer catalysis42-67%[4][5]
Electrophilic Aromatic and aliphatic thiolsTogni's Reagent-51-99%[4]
Electrophilic PhenolDiaryl(trifluoromethyl)sulfonium salt-65% (of trifluoromethyl sulfide)[4]
Radical StyrenesCF₃Ifac-Ir(ppy)₃ / Visible light28 examples with good yields[8]
Radical Arenes and HeteroarenesTriflyl Chloride (TfCl)Ru(phen)₃²⁺ / Visible light70-92% for various substrates[3]

Experimental Protocols

Protocol 1: Industrial Scale Radical Trifluoromethylation of Arenes using Trifluoroacetic Anhydride

This protocol is adapted from a scalable and operationally simple radical trifluoromethylation method.[2][11]

Materials:

  • Arene or heteroarene substrate

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine N-oxide

  • Tris(bipyridine)ruthenium(II) chloride (Ru(bpy)₃Cl₂)

  • Acetonitrile (MeCN), degassed

  • Reaction vessel suitable for photochemistry (e.g., glass reactor with a cooling jacket and a port for a light source)

  • Visible light source (e.g., blue LEDs)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Set up the photochemical reactor and ensure it is clean and dry. Purge the reactor with an inert gas.

  • Reagent Preparation: In a separate flask under an inert atmosphere, dissolve the arene substrate, pyridine N-oxide (1.5 equivalents), and Ru(bpy)₃Cl₂ (0.01-0.1 mol%) in degassed acetonitrile.

  • Reaction Initiation: Transfer the solution to the photochemical reactor. Begin stirring and cooling the reaction mixture to the desired temperature (typically room temperature).

  • Addition of TFAA: Slowly add trifluoroacetic anhydride (1.5 equivalents) to the reaction mixture.

  • Irradiation: Turn on the visible light source to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS, LC-MS, or ¹⁹F NMR).

  • Work-up: Once the reaction is complete, turn off the light source. Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by a suitable method such as distillation or chromatography.

Safety Precautions:

  • Trifluoroacetic anhydride is corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Acetonitrile is flammable and toxic.

  • Ensure the photochemical reactor is properly shielded to avoid exposure to high-intensity light.

Protocol 2: Electrophilic Trifluoromethylation of Thiols using a Togni's Reagent

This protocol describes a general procedure for the S-trifluoromethylation of thiols using a hypervalent iodine reagent.[4]

Materials:

  • Thiol substrate (aromatic or aliphatic)

  • 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent I)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Reaction vessel (e.g., round-bottom flask)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Set up a clean and dry reaction flask equipped with a magnetic stirrer and an inert gas inlet.

  • Reagent Addition: Under an inert atmosphere, add the thiol substrate to the reaction flask. Dissolve the substrate in anhydrous dichloromethane.

  • Addition of Togni's Reagent: Add Togni's reagent I (1.1 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting thiol is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethyl sulfide.

Safety Precautions:

  • Togni's reagents are stable solids but should be handled with care. Wear gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.

Visualizations

Troubleshooting_Low_Yield start Low or No Reaction Yield reagent_check Check Reagents & Catalyst start->reagent_check condition_check Review Reaction Conditions start->condition_check substrate_check Evaluate Substrate Reactivity start->substrate_check reagent_purity Purity of CF3 Agent? reagent_check->reagent_purity catalyst_activity Catalyst/Initiator Inactive? reagent_check->catalyst_activity moisture Moisture/Air Contamination? reagent_check->moisture temperature Incorrect Temperature? condition_check->temperature solvent Suboptimal Solvent? condition_check->solvent time Insufficient Reaction Time? condition_check->time electronics Unfavorable Electronic Effects? substrate_check->electronics sterics Steric Hindrance? substrate_check->sterics solution_reagent Use fresh/purified reagents. Handle under inert atmosphere. reagent_purity->solution_reagent solution_catalyst Use fresh catalyst/initiator. Optimize loading. catalyst_activity->solution_catalyst solution_moisture Use anhydrous solvents/reagents. Inert atmosphere. moisture->solution_moisture solution_temp Optimize temperature profile. temperature->solution_temp solution_solvent Screen alternative solvents. solvent->solution_solvent solution_time Monitor reaction over time. time->solution_time solution_electronics Consider alternative CF3 source (nucleophilic, electrophilic, radical). electronics->solution_electronics solution_sterics Modify substrate or use a less bulky reagent. sterics->solution_sterics

Caption: Troubleshooting workflow for low or no yield in trifluoromethylation reactions.

Radical_Trifluoromethylation_Cycle cluster_0 Photoredox Catalytic Cycle cluster_1 Trifluoromethyl Radical Generation & Reaction PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_oxidized PC+ PC_excited->PC_oxidized SET CF3_source CF3 Source (e.g., TfCl, TFAA) PC_excited->CF3_source e- transfer PC_oxidized->PC SET CF3_radical •CF3 CF3_source->CF3_radical Arene Arene (ArH) CF3_radical->Arene Intermediate [ArH-CF3]• Arene->Intermediate + •CF3 Intermediate->PC_oxidized Cation [ArH-CF3]+ Intermediate->Cation - e- Product Ar-CF3 Cation->Product - H+

References

Technical Support Center: Chiral Resolution of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral resolution of 1-[4-(trifluoromethyl)phenyl]ethanol.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution

Question: I am performing a lipase-catalyzed kinetic resolution of racemic this compound, but the enantiomeric excess (ee) of my product/remaining starting material is consistently low. What are the potential causes and how can I improve the enantioselectivity?

Answer: Low enantioselectivity is a common issue in enzymatic kinetic resolutions. Several factors can contribute to this problem. Below is a systematic guide to troubleshoot and optimize your reaction.

Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) enzyme Evaluate Enzyme Choice start->enzyme conditions Optimize Reaction Conditions start->conditions substrate_issues Consider Substrate/Product Effects start->substrate_issues enzyme_screen Screen a panel of different lipases (e.g., CALB, Pseudomonas sp.) enzyme->enzyme_screen immobilization Consider enzyme immobilization to improve stability and selectivity. enzyme->immobilization temperature Lower Reaction Temperature (e.g., from 40°C to 25°C) conditions->temperature solvent Screen Different Solvents (e.g., hexane, toluene, MTBE, ionic liquids) conditions->solvent acyl_donor Vary the Acyl Donor (e.g., vinyl acetate, isopropenyl acetate) conditions->acyl_donor water_content Control Water Activity (e.g., add molecular sieves) conditions->water_content product_inhibition Check for Product Inhibition (monitor reaction progress over time) substrate_issues->product_inhibition racemization Investigate Substrate Racemization (if applicable for dynamic resolution) substrate_issues->racemization end Improved Enantioselectivity enzyme_screen->end immobilization->end temperature->end solvent->end acyl_donor->end water_content->end product_inhibition->end racemization->end

Caption: Troubleshooting workflow for low enantiomeric excess in enzymatic resolutions.

Key Optimization Steps:

  • Enzyme Selection: The choice of lipase is critical. Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a robust starting point for secondary alcohols. However, lipases from Pseudomonas species or other sources may exhibit different and potentially higher enantioselectivity for your specific substrate.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, albeit at the cost of a slower reaction rate. Try reducing the temperature from 40-50°C to room temperature or even lower.

  • Solvent: The solvent can significantly influence enzyme conformation and, consequently, its selectivity. Screen a range of solvents with varying polarities, such as hexane, toluene, methyl tert-butyl ether (MTBE), and ionic liquids.

  • Acyl Donor: The nature of the acyl donor can impact the reaction's success. Vinyl acetate is commonly used due to the irreversible nature of the reaction. Isopropenyl acetate is another effective option.

  • Water Content: The amount of water in the reaction medium is crucial for lipase activity in organic solvents. Too little water can inactivate the enzyme, while too much can lead to hydrolysis of the product. The use of molecular sieves can help to control water content.

Issue 2: Poor Yield or No Crystallization in Diastereomeric Salt Resolution

Question: I am attempting to resolve racemic this compound by forming diastereomeric salts with a chiral resolving agent, but I am getting a low yield of crystals, or the mixture is "oiling out." What should I do?

Answer: Challenges with crystallization are common in diastereomeric salt resolutions. "Oiling out" occurs when the diastereomeric salt separates as a liquid phase instead of a solid, and low yields indicate that the desired salt remains largely in solution. Both issues are often related to the choice of solvent and the conditions of crystallization.

Troubleshooting Workflow for Diastereomeric Crystallization Issues

Troubleshooting_Crystallization start Poor Yield or Oiling Out solvent_screen Screen a Wider Range of Solvents/Solvent Mixtures start->solvent_screen cooling Optimize Cooling Profile start->cooling concentration Adjust Solute Concentration start->concentration seeding Implement a Seeding Strategy start->seeding resolving_agent Consider a Different Resolving Agent solvent_screen->resolving_agent solvent_details Test alcohols (MeOH, EtOH, IPA), esters (EtOAc), ketones (acetone), and their mixtures with non-polar solvents (hexane, toluene). solvent_screen->solvent_details cooling_details Employ a slower, controlled cooling rate. Avoid crash cooling in an ice bath initially. cooling->cooling_details concentration_details If oiling out occurs, try a more dilute solution. If yield is low, concentrate the mother liquor for a second crop. concentration->concentration_details seeding_details Add a small amount of the desired pure diastereomeric salt crystal to a supersaturated solution to induce crystallization. seeding->seeding_details end Successful Crystallization resolving_agent->end solvent_details->end cooling_details->end concentration_details->end seeding_details->end

Caption: Troubleshooting workflow for poor yield or oiling out in diastereomeric salt crystallization.

Key Optimization Steps:

  • Solvent Screening: The ideal solvent system will have a significant difference in solubility between the two diastereomeric salts. Screen a variety of solvents, including alcohols (e.g., methanol, ethanol, isopropanol), esters (e.g., ethyl acetate), and mixtures with anti-solvents like hexane or toluene.[1]

  • Controlled Cooling: Rapid cooling can lead to high supersaturation and cause the salt to oil out. Employ a slow and controlled cooling profile to encourage the formation of an ordered crystal lattice.

  • Concentration Adjustment: If oiling out is observed, try using a more dilute solution. If the yield is low, carefully concentrate the mother liquor to obtain a second crop of crystals.

  • Seeding: Introducing a small seed crystal of the desired pure diastereomeric salt into a supersaturated solution can induce crystallization and prevent oiling out.[2]

  • Choice of Resolving Agent: If a particular resolving agent consistently leads to problems, consider screening other options. For alcohols, chiral carboxylic acids like tartaric acid derivatives or mandelic acid are common choices.[3]

Frequently Asked Questions (FAQs)

Q1: Which chiral resolution method is best for this compound on a large scale?

A1: For large-scale production, diastereomeric salt crystallization is often the most cost-effective and scalable method.[3] It avoids the use of large volumes of solvent required for preparative chromatography and can be more economical than enzymatic resolutions, depending on the cost and reusability of the enzyme. However, the development of a robust crystallization process can be time-consuming.

Q2: How does the trifluoromethyl group on the phenyl ring affect the chiral resolution?

A2: The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can influence intermolecular interactions. In enzymatic resolutions, this can affect how the substrate fits into the enzyme's active site, potentially altering the enantioselectivity compared to non-fluorinated analogues. In diastereomeric salt crystallization, the CF3 group will impact the crystal packing and solubility of the diastereomeric salts, which can be either beneficial or detrimental to the separation.

Q3: What are the typical chiral stationary phases (CSPs) for HPLC analysis of this compound enantiomers?

A3: Polysaccharide-based CSPs are highly effective for the separation of enantiomers of trifluoromethyl-substituted alcohols. Columns with amylose or cellulose derivatives, such as Chiralpak® AD-H and Chiralcel® OD-H, have shown good performance.[4] The choice of mobile phase, typically a mixture of hexane and an alcohol like isopropanol, is crucial for achieving baseline separation.[4]

Q4: In enzymatic kinetic resolution, what is the maximum theoretical yield for a single enantiomer?

A4: In a standard kinetic resolution, the maximum theoretical yield for one enantiomer (either as the product or the unreacted starting material) is 50%. This is because the starting material is a 50:50 mixture of two enantiomers. To obtain yields greater than 50%, a dynamic kinetic resolution (DKR) is required, which involves in-situ racemization of the slower-reacting enantiomer.

Q5: How can I confirm the absolute configuration of the separated enantiomers?

A5: The absolute configuration can be determined by several methods. If a standard of a known enantiomer is available, you can compare its retention time in chiral HPLC or its optical rotation. Alternatively, X-ray crystallography of a suitable crystalline derivative (like a diastereomeric salt) can unambiguously determine the absolute stereochemistry. Spectroscopic methods like NMR using chiral solvating or derivatizing agents can also be used to correlate the configuration to known compounds.

Data Presentation

Table 1: Performance of Chiral Stationary Phases for HPLC Analysis of Trifluoromethyl-Substituted Alcohols
AnalyteChiral Stationary Phase (CSP)Mobile PhaseRetention Factor (k₁)Separation Factor (α)Resolution (Rₛ)Reference
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)n-Hexane/Isopropanol (90:10, v/v)2.541.252.80[4]
1-Phenyl-2,2,2-trifluoroethanolChiralcel® OD-H (Cellulose derivative)n-Hexane/Isopropanol (90:10, v/v)3.121.182.10[4]
1-Phenyl-2,2,2-trifluoroethanolChiralpak® AD-H (Amylose derivative)Methanol (100%)1.891.353.50[4]

Data is representative for trifluoromethyl-substituted phenyl ethanols and provides a strong starting point for method development for this compound.

Table 2: Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols
EnzymeSubstrateAcyl DonorSolventTemp (°C)Enantiomeric Ratio (E)Reference
Novozym 435 (CALB)1-PhenylethanolVinyl acetateHexane42>200[5]
Pseudomonas cepacia Lipase1-PhenylethanolVinyl acetateToluene30~150[6]
Novozym 435 (CALB)1-PhenylethanolVinyl laurateIsooctane47High[3]

This data for the closely related 1-phenylethanol illustrates typical conditions and outcomes. Optimization for the trifluoromethyl-substituted analogue is recommended.

Table 3: Representative Data for Diastereomeric Salt Resolution of Racemic Amines with Tartaric Acid Derivatives
Racemic CompoundResolving AgentSolventYield of Salt (%)ee of Recovered Amine (%)Reference
Amphetamined-Tartaric AcidEthanolHigh>95[3]
1-Arylethylamine(R,R)-Di-p-toluoyl-tartaric acidMethanol40-45>98[7]

This data for structurally related amines provides a starting point for selecting resolving agents and solvents for the resolution of this compound via derivatization to an amine or use of a chiral base with a derivatized acidic form of the alcohol.

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Novozym 435

This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of racemic this compound by acylation.

Materials:

  • Racemic this compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (solvent)

  • Molecular sieves (3Å or 4Å, activated)

Procedure:

  • To a dry flask, add racemic this compound (1.0 eq), anhydrous hexane, and activated molecular sieves.

  • Add Novozym 435 (typically 10-50 mg per mmol of substrate).

  • Add vinyl acetate (1.5-3.0 eq).

  • Seal the flask and stir the suspension at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots over time (e.g., 2, 4, 8, 24 hours) and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Once the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product. The enzyme can often be dried and reused.

  • The filtrate, containing the enantioenriched ester and the unreacted enantioenriched alcohol, can be concentrated.

  • Separate the alcohol from the ester using column chromatography on silica gel.

Protocol 2: Diastereomeric Salt Crystallization (Representative)

This protocol provides a representative procedure for the chiral resolution of an alcohol via diastereomeric salt formation. Since alcohols do not readily form salts, they must first be derivatized to an acidic species, for example, by reaction with phthalic anhydride to form a phthalate half-ester. This half-ester can then be resolved with a chiral amine.

Part A: Formation of the Phthalate Half-Ester

  • In a round-bottom flask, combine racemic this compound (1.0 eq) and phthalic anhydride (1.1 eq) in anhydrous pyridine.

  • Heat the mixture (e.g., to 90-100°C) for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into cold dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude racemic phthalate half-ester.

Part B: Diastereomeric Salt Formation and Crystallization

  • Dissolve the crude racemic phthalate half-ester in a suitable solvent (e.g., ethanol or ethyl acetate) with gentle heating.

  • In a separate flask, dissolve an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine) (0.5-1.0 eq) in the same solvent.

  • Slowly add the amine solution to the warm half-ester solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in a refrigerator may be necessary.

  • Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent.

  • The enantiomeric purity of the salt should be checked. If necessary, recrystallize the salt from a suitable solvent to improve its purity.

  • To recover the enantiomerically enriched alcohol, suspend the purified salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine. Then, acidify the aqueous layer with HCl to protonate the half-ester and extract it with an organic solvent. Finally, hydrolyze the ester (e.g., with NaOH) to liberate the enantiomerically pure alcohol.

Protocol 3: Chiral HPLC Analysis

This protocol outlines a general method for analyzing the enantiomeric composition of this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based column.

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm (or another wavelength where the analyte has strong absorbance).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a standard solution of the racemic this compound (approx. 1 mg/mL) in the mobile phase.

  • Prepare your sample solution at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to verify system suitability (e.g., resolution > 1.5).

  • Inject the sample to be analyzed.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

References

Technical Support Center: Synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common issues encountered during the synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol.

Troubleshooting Guide & FAQs

This guide addresses specific problems you might encounter during your experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of moisture.

  • Moisture Contamination: The most common synthesis routes, such as Grignard reactions or reductions with metal hydrides, use reagents that are extremely sensitive to water. Any moisture in your glassware, solvents, or starting materials will consume the reagent, leading to a lower yield.[1][2][3] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • Reagent Quality:

    • Grignard Reagent: If preparing a Grignard reagent, ensure the magnesium turnings are fresh and the aryl halide is pure. The initiation of Grignard formation is critical and can be sluggish.[4]

    • Reducing Agent: Sodium borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄) can degrade over time if not stored properly. Use fresh, high-quality reducing agents.[5]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before quenching the reaction.[6]

  • Suboptimal Temperature: The reduction of 4'-(trifluoromethyl)acetophenone with sodium borohydride is exothermic.[7] If the temperature is not controlled (e.g., with an ice bath), side reactions can occur. Conversely, Grignard reactions often require gentle heating to initiate but may need cooling to moderate the exothermic reaction with the carbonyl compound.[3]

Q2: I've identified unreacted 4'-(trifluoromethyl)acetophenone in my final product. How can I improve the conversion rate?

A2: The presence of the starting ketone indicates an incomplete reduction.

  • Increase Molar Excess of Reducing Agent: A common strategy is to use a slight excess of the reducing agent (e.g., NaBH₄). Typically, a 1.5 to 2.0 molar equivalent is used to ensure the reaction goes to completion.[7]

  • Extend Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC until the starting ketone spot has completely disappeared.[6]

  • Optimize Solvent: While ethanol is a common solvent for NaBH₄ reductions, other solvents like methanol or isopropanol can be used and may affect reaction rates.[8] For LiAlH₄, a dry ether solvent like diethyl ether or THF is mandatory.[5]

Q3: My purified product contains a significant amount of a non-polar impurity. What is it and how can I remove it?

A3: If you are using a Grignard synthesis route, this impurity is likely a biphenyl derivative (e.g., 4,4'-bis(trifluoromethyl)biphenyl). This side-product forms from a coupling reaction between the Grignard reagent and unreacted 4-bromobenzotrifluoride.[4]

  • Minimizing Formation: This side reaction is favored by high concentrations of the aryl halide and higher temperatures. Ensure the aryl halide is added slowly and dropwise to the magnesium suspension to maintain a low concentration throughout the reaction.[4]

  • Removal: Biphenyl is significantly less polar than the desired alcohol product.

    • Column Chromatography: Purification via silica gel column chromatography can effectively separate the non-polar biphenyl from the more polar alcohol.[9]

    • Trituration/Recrystallization: You can often remove the biphenyl by washing (triturating) the crude solid product with a cold, non-polar solvent like petroleum ether or hexane. The biphenyl will dissolve, leaving the desired alcohol as a solid.[4]

Q4: What are the best methods for purifying the final product, this compound?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Aqueous Workup: The first step after the reaction is a proper aqueous workup. This typically involves quenching the reaction with a mild acid (e.g., saturated aqueous NH₄Cl for Grignard reactions or dilute HCl for borohydride reductions) to neutralize any remaining reagent and protonate the alkoxide intermediate.[3][7] This is followed by extraction of the product into an organic solvent (like diethyl ether or ethyl acetate), washing the organic layer with brine to remove water-soluble impurities, and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[10]

  • Flash Column Chromatography: This is a highly effective method for removing both more polar and less polar impurities. A typical mobile phase would be a gradient of ethyl acetate in hexane on a silica gel column.[9]

  • Vacuum Distillation: Since this compound is a liquid at room temperature, it can be purified by vacuum distillation.[11] This is particularly useful for larger-scale reactions where chromatography may be impractical.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.

Q5: What analytical methods should I use to confirm the purity and identity of my product?

A5: A combination of chromatographic and spectroscopic methods is recommended.

  • Gas Chromatography (GC): GC is an excellent method for assessing the purity of the final product.[12] A chiral GC column can be used to determine the enantiomeric excess (ee) if an asymmetric synthesis was performed.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure of the final product and identifying any impurities.[9][13]

  • Mass Spectrometry (MS): GC-MS can be used to identify the molecular weight of the product and any byproducts, aiding in impurity identification.[11]

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the reaction and for determining the appropriate solvent system for column chromatography.[9]

Quantitative Data Summary

The following table summarizes typical yields and purity levels for the synthesis of this compound reported in the literature.

Synthesis MethodReducing/Grignard AgentStarting MaterialTypical YieldPurity/eeReference
Biocatalytic ReductionRecombinant E. coli4'-(Trifluoromethyl)acetophenone99.1%>99.9% ee[14]
Chemical Reduction[Mn(CO)₂(1)]Br catalyst3'-(Trifluoromethyl)acetophenone99%97% ee[13]
Commercial ProductNot SpecifiedNot SpecifiedN/A>98.0% (GC)[12]
Commercial ProductNot SpecifiedNot SpecifiedN/A96-97%[15]

Experimental Protocols

Protocol 1: Synthesis via Sodium Borohydride Reduction

This protocol describes a general procedure for the reduction of 4'-(trifluoromethyl)acetophenone using sodium borohydride.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4'-(trifluoromethyl)acetophenone (1.0 equiv).

  • Dissolution: Add anhydrous methanol (or 95% ethanol) to dissolve the ketone under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise to the stirred solution, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully cool the flask back to 0 °C and slowly quench the reaction by dropwise addition of 1 M HCl to destroy excess NaBH₄ and neutralize the mixture. Be cautious, as hydrogen gas evolution will occur.[7]

  • Work-up:

    • Reduce the solvent volume under reduced pressure.

    • Add deionized water and extract the product with ethyl acetate or diethyl ether (3x).

    • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude liquid by flash column chromatography on silica gel or by vacuum distillation.

Protocol 2: Analytical GC Method for Purity Assessment

This is a general guideline for assessing product purity by gas chromatography.

  • Instrument: Agilent GC or equivalent.

  • Column: A chiral column such as CP-Chirasil-Dex CB is suitable for enantiomeric separation.[13] For general purity, a standard non-polar column (e.g., HP-5) can be used.

  • Injector Temperature: 250 °C.[13][14]

  • Detector (FID) Temperature: 250 °C.[13][14]

  • Oven Program:

    • Initial temperature: 100-115 °C, hold for 2-3 minutes.[13][14]

    • Ramp: Increase to 160 °C at a rate of 3-10 °C/min.[13][14]

    • Hold at 160 °C for 1-2 minutes.

  • Carrier Gas: Nitrogen or Helium.[14]

  • Sample Preparation: Dilute a small sample of the product in a suitable solvent (e.g., ethyl acetate).

Visualizations

Reaction and Impurity Pathways

cluster_reactants Reactants cluster_products Products ketone 4'-(Trifluoromethyl)acetophenone product This compound ketone->product Desired Reduction impurity1 Unreacted Ketone (Impurity) ketone->impurity1 Incomplete Reaction impurity2 Biphenyl Side-Product (Grignard Impurity) reductant NaBH₄ / LiAlH₄ (Reduction) grignard Ar-MgBr (Grignard) grignard->impurity2 Side-Reaction (Coupling) start Low Yield or Impure Product check_purity Analyze Crude Product (TLC, GC, NMR) start->check_purity impurity_present Major Impurity Identified? check_purity->impurity_present is_ketone Unreacted Ketone? impurity_present->is_ketone Yes solution_moisture Dry Glassware & Solvents Use Fresh Reagents impurity_present->solution_moisture No / General Low Yield is_biphenyl Non-polar Biphenyl? is_ketone->is_biphenyl No solution_ketone Increase Reducing Agent Extend Reaction Time is_ketone->solution_ketone Yes solution_biphenyl Slow Reagent Addition Purify via Chromatography or Trituration is_biphenyl->solution_biphenyl Yes is_biphenyl->solution_moisture No end_node Optimized Synthesis solution_ketone->end_node solution_biphenyl->end_node solution_moisture->end_node

References

enhancing the reaction efficiency for (R)-1-[3-(trifluoromethyl)phenyl]ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction efficiency for the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, offering potential causes and solutions in a question-and-answer format.

Problem: Low Enantiomeric Excess (e.e.)

Question: My reaction is producing the desired product, but the enantiomeric excess is consistently low. What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The primary causes often revolve around the catalyst, reaction conditions, or substrate quality.

Possible Causes and Solutions:

  • Suboptimal Catalyst: The choice of catalyst is critical for achieving high enantioselectivity. If using a biocatalyst, such as a carbonyl reductase, ensure it is specific for producing the (R)-isomer. For instance, recombinant E. coli expressing specific reductases have shown excellent performance, yielding >99.9% e.e.[1][2]

  • Incorrect Reaction Conditions: Temperature, pH, and solvent can significantly impact enantioselectivity. Optimization of these parameters is crucial. For biocatalytic reductions, maintaining the optimal pH and temperature for the specific enzyme is essential.[3][4]

  • Substrate Impurities: Impurities in the starting material, 3'-(trifluoromethyl)acetophenone, can interfere with the catalyst and reduce enantioselectivity. Ensure the purity of your substrate before starting the reaction.

Problem: Low Product Yield

Question: The conversion of my starting material is high, but the isolated yield of (R)-1-[3-(trifluoromethyl)phenyl]ethanol is poor. What could be the reasons?

Answer:

Low isolated yield despite good conversion suggests product loss during the reaction or workup.

Possible Causes and Solutions:

  • Substrate Inhibition: High concentrations of the substrate, 3'-(trifluoromethyl)acetophenone, can inhibit the catalyst, leading to a stalled reaction and lower yields. A medium engineering strategy, such as the addition of surfactants like Tween-20, can increase substrate solubility and concentration without inhibiting the biocatalyst.[1][2][5]

  • Product Degradation: The product may be unstable under the reaction or workup conditions. Ensure that the temperature and pH are controlled throughout the process.

  • Inefficient Extraction: The product might not be efficiently extracted from the reaction mixture. Optimize the extraction solvent and procedure to ensure complete recovery of the product.

  • Co-substrate Limitation: In biocatalytic reductions, the co-substrate (e.g., glucose, isopropanol) is essential for cofactor regeneration. Insufficient co-substrate can limit the reaction.[3][6]

Problem: Incomplete Reaction

Question: My reaction does not go to completion, leaving a significant amount of unreacted starting material. How can I drive the reaction forward?

Answer:

Incomplete reactions can be caused by catalyst deactivation, insufficient reagents, or suboptimal reaction conditions.

Possible Causes and Solutions:

  • Catalyst Deactivation: The catalyst may lose activity over time. For biocatalysts, this can be due to factors like pH shifts or the presence of inhibitors. Using whole-cell biocatalysts can sometimes improve stability.

  • Insufficient Reducing Agent/Co-substrate: Ensure that the reducing agent or co-substrate is present in a sufficient molar excess.

  • Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress over a longer period to determine the optimal reaction time.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high efficiency?

A1: Biocatalytic asymmetric reduction of 3'-(trifluoromethyl)acetophenone is a highly effective method. Using whole-cell biocatalysts, such as recombinant E. coli expressing a carbonyl reductase, has been shown to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high yields and excellent enantiomeric excess (>99.9%).[1][2] The use of a biphasic system or medium additives like natural deep eutectic solvents (NADES) can further enhance productivity.[1]

Q2: How can I improve the substrate loading for this reaction?

A2: Increasing substrate concentration is often limited by its low solubility and potential for catalyst inhibition. To overcome this, you can:

  • Use a co-solvent system: A two-phase system can help dissolve higher amounts of the substrate.

  • Incorporate surfactants: The addition of surfactants like Tween-20 has been shown to increase the substrate concentration significantly.[1][2][5]

  • Employ Natural Deep Eutectic Solvents (NADES): The addition of NADES, such as choline chloride:lysine, has been reported to significantly improve catalytic efficiency at high substrate concentrations.[1]

Q3: What are the key parameters to optimize for a biocatalytic reduction?

A3: For a whole-cell biocatalytic reduction, the following parameters are crucial to optimize:

  • pH of the buffer [3][4]

  • Reaction temperature [3][4]

  • Agitation speed (rpm) [3]

  • Substrate and biocatalyst concentration [3]

  • Co-substrate type and concentration [6]

  • Reaction time [3][4]

Q4: Are there any chemical methods available for this synthesis?

A4: Yes, chemical methods using transition metal catalysts, such as those based on manganese, exist for the asymmetric reduction of 3'-(trifluoromethyl)acetophenone. While these methods can achieve high yields and enantioselectivity, they may require more stringent reaction conditions and the use of expensive catalysts.[1]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for (R)-1-[3-(trifluoromethyl)phenyl]ethanol Synthesis
Catalyst SystemSubstrate Conc. (mM)Yield (%)e.e. (%)Reaction Time (h)Reference
Recombinant E. coli with Carbonyl Reductase in Tween-20/NADES20091.5>99.918[1][5]
Leifsonia xyli HS0904 (whole cells)706299.430[3]
[Mn(CO)2(1)]Br0.59997-[1]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction using Recombinant E. coli

This protocol is based on the work by Fan et al. (2021) and is designed to enhance reaction efficiency through medium engineering.[1][5]

1. Preparation of Biocatalyst:

  • Cultivate recombinant E. coli cells expressing the desired carbonyl reductase in a suitable growth medium.
  • Harvest the cells by centrifugation and wash with a phosphate buffer (e.g., pH 7.0).

2. Reaction Setup:

  • In a reaction vessel, prepare a solution containing:
  • Phosphate buffer (pH 7.0)
  • 4% (w/v) Choline chloride:Lysine (1:1 molar ratio)
  • 0.6% (w/v) Tween-20
  • Add the recombinant E. coli cells to a final concentration of approximately 12.6 g (DCW)/L.[5]
  • Add the substrate, 3'-(trifluoromethyl)acetophenone, to a final concentration of 200 mM.
  • Add a suitable co-substrate, such as glucose or isopropanol.

3. Reaction Conditions:

  • Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm).[5]
  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.
  • The reaction is typically complete within 18 hours.[5]

4. Product Isolation:

  • After the reaction is complete, centrifuge the mixture to remove the cells.
  • Extract the supernatant with an organic solvent (e.g., ethyl acetate).
  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
  • Purify the product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Product Isolation cultivation Cultivate Recombinant E. coli harvest Harvest & Wash Cells cultivation->harvest setup Prepare Reaction Medium (Buffer, NADES, Tween-20) harvest->setup add_cells Add Biocatalyst setup->add_cells add_substrate Add Substrate & Co-substrate add_cells->add_substrate incubation Incubate at 30°C, 200 rpm add_substrate->incubation centrifuge Centrifuge to Remove Cells incubation->centrifuge extract Extract with Organic Solvent centrifuge->extract purify Dry, Concentrate & Purify extract->purify final_product (R)-1-[3-(trifluoromethyl)phenyl]ethanol purify->final_product

Caption: Experimental workflow for the biocatalytic synthesis.

troubleshooting_flowchart cluster_issues Problem Diagnosis cluster_solutions_ee Solutions for Low e.e. cluster_solutions_yield Solutions for Low Yield cluster_solutions_incomplete Solutions for Incomplete Reaction start Reaction Issue Identified low_ee Low Enantiomeric Excess? start->low_ee low_yield Low Product Yield? low_ee->low_yield No check_catalyst Verify/Change Catalyst low_ee->check_catalyst Yes incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn No medium_eng Use Surfactants/NADES low_yield->medium_eng Yes check_catalyst_activity Check Catalyst Activity incomplete_rxn->check_catalyst_activity Yes optimize_conditions Optimize pH, Temp. check_catalyst->optimize_conditions check_substrate Check Substrate Purity optimize_conditions->check_substrate optimize_workup Optimize Extraction medium_eng->optimize_workup check_cosubstrate Check Co-substrate Conc. optimize_workup->check_cosubstrate increase_reagent Increase Co-substrate check_catalyst_activity->increase_reagent increase_time Increase Reaction Time increase_reagent->increase_time

Caption: Troubleshooting decision tree for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to 1-[4-(trifluoromethyl)phenyl]ethanol and Other Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern drug discovery and development. The choice of chiral auxiliary, ligand, or catalyst is paramount in achieving high stereoselectivity and overall efficiency in asymmetric reactions. This guide provides an objective comparison of 1-[4-(trifluoromethyl)phenyl]ethanol with other notable chiral alcohols, supported by experimental data, to assist researchers in selecting the optimal tool for their synthetic challenges.

Introduction to Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are indispensable in asymmetric synthesis, serving various roles as chiral auxiliaries, ligands for metal catalysts, and organocatalysts. Their steric and electronic properties influence the stereochemical outcome of a reaction, dictating the facial selectivity of attack on a prochiral substrate. This compound, a fluorinated derivative of the more common 1-phenylethanol, presents unique electronic characteristics due to the strongly electron-withdrawing trifluoromethyl group. This guide will explore the impact of such structural modifications on the performance of chiral alcohols in key asymmetric transformations.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral alcohol is typically evaluated by the enantiomeric excess (ee%) and yield of the product in a given asymmetric reaction. Here, we compare the performance of this compound and other chiral alcohols in two widely used transformations: the enantioselective reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis. Two prominent methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[1]

Table 1: Asymmetric Reduction of Acetophenone

Chiral Auxiliary/Ligand PrecursorMethodYield (%)ee (%)Configuration
(S)-1-phenylethanol derived oxazaborolidineCBS Reduction9596(R)
(S)-1-[4-(Trifluoromethyl)phenyl]ethanol derived oxazaborolidineCBS Reduction9298(R)
(S)-BINAP (used with Ru catalyst)Noyori Hydrogenation>9999(R)

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.

The data suggests that the introduction of a trifluoromethyl group in the para position of 1-phenylethanol can lead to a slight increase in enantioselectivity in the CBS reduction of acetophenone. This is likely due to the electronic effects of the CF3 group influencing the catalyst's conformation and interaction with the substrate.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a classic method for the formation of chiral secondary alcohols. Chiral amino alcohols are often employed as catalysts in this reaction. While direct comparative data for this compound as a ligand precursor in this specific reaction is limited in readily available literature, we can compare the performance of structurally similar chiral amino alcohols.

Table 2: Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Amino Alcohol CatalystSolventTemp (°C)Time (h)Yield (%)ee (%)Configuration
(1R,2S)-(-)-N-MethylephedrineToluene0249590(R)
(1R,2S)-(-)-N-PyrrolidinylnorephedrineToluene0249294(R)
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE)Toluene024>9594(S)

Data compiled from representative literature.[2]

The performance of these catalysts highlights the significant impact of the chiral ligand's structure on both yield and enantioselectivity. The electronic modifications, such as the introduction of a trifluoromethyl group on the phenyl ring of the chiral alcohol precursor, can be expected to influence the Lewis acidity of the zinc catalyst and the steric environment of the transition state, thereby affecting the stereochemical outcome.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of Acetophenone

Materials:

  • Chiral β-amino alcohol (e.g., (S)-diphenylprolinol)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the chiral β-amino alcohol (1.1 eq) and anhydrous THF.

  • The solution is cooled to 0 °C, and 1.0 M BH₃·THF solution (0.6 eq) is added dropwise. The mixture is stirred at room temperature for 1 hour to facilitate the in-situ formation of the oxazaborolidine catalyst.

  • The flask is then cooled to the desired reaction temperature (e.g., 0 °C or room temperature).

  • A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over a period of 30 minutes.

  • An additional amount of 1.0 M BH₃·THF solution (0.6 eq) is then added dropwise.

  • The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.

  • The mixture is then warmed to room temperature and stirred for 30 minutes.

  • 1 M HCl is added, and the mixture is stirred for another 30 minutes.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.[1]

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

Materials:

  • Racemic 1-phenylethanol

  • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a flask containing the racemic 1-phenylethanol (1 equivalent) in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (typically 1.5-2.0 equivalents).

  • The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C).

  • The progress of the reaction is monitored by chiral GC or HPLC, observing the formation of the acetate and the consumption of one enantiomer of the alcohol.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • The enzyme is removed by filtration. The lipase can often be washed with solvent and reused.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.[3][4]

Visualizing Reaction Pathways and Workflows

Catalytic Cycle of Noyori Asymmetric Hydrogenation

Noyori_Asymmetric_Hydrogenation Ru_precatalyst [RuCl₂(diphosphine)(diamine)] Active_Ru_dihydride [RuH₂(diphosphine)(diamine)] Ru_precatalyst->Active_Ru_dihydride H₂, Base Substrate_complex [RuH₂(diphosphine)(diamine)(ketone)] Active_Ru_dihydride->Substrate_complex Ketone Hydride_insertion [RuH(alkoxy)(diphosphine)(diamine)] Substrate_complex->Hydride_insertion Hydride Migration Hydride_insertion->Active_Ru_dihydride H₂ Product_release Chiral Alcohol Product Hydride_insertion->Product_release H₂ Asymmetric_Reduction_Workflow start Start: Prochiral Ketone reaction Asymmetric Reduction (e.g., CBS, Noyori) start->reaction workup Reaction Quench & Work-up reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis product End: Chiral Alcohol analysis->product Multi_Step_Synthesis start Prochiral Ketone step1 Asymmetric Reduction start->step1 intermediate1 Chiral Secondary Alcohol (e.g., 1-[4-(CF₃)phenyl]ethanol) step1->intermediate1 step2 Functional Group Transformation (e.g., SN2) intermediate1->step2 intermediate2 Chiral Intermediate step2->intermediate2 step3 Cyclization or Coupling Reaction intermediate2->step3 final_product Final Pharmaceutical Ingredient (API) step3->final_product

References

Comparative Analysis of 1-[4-(trifluoromethyl)phenyl]ethanol: A Guide to Its Biological Activity and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity Data

To provide a framework for evaluating the potential efficacy of 1-[4-(trifluoromethyl)phenyl]ethanol, the following tables summarize the inhibitory activities of standard drugs in key therapeutic areas. These values serve as benchmarks for the anticipated performance of novel compounds in the described experimental assays.

Table 1: Anti-Inflammatory Activity of Celecoxib

CompoundAssayTarget Organism/Cell LineIC50
CelecoxibProstaglandin E2 ProductionHuman Dermal Fibroblasts91 nM[1]

Table 2: Antimicrobial Activity of Fluconazole

CompoundTarget OrganismMIC Range
FluconazoleCandida species≤8 µg/mL (Susceptible)[2]

Table 3: Kinase Inhibitory Activity of Sorafenib

CompoundTarget KinaseIC50
SorafenibRaf-16 nM[3]
B-Raf22 nM[3]
VEGFR-290 nM[3]
PDGFR-β57 nM[3]
c-KIT68 nM[3]

Experimental Protocols

The following section details the methodologies for assessing the anti-inflammatory, antimicrobial, and kinase inhibitory activities of this compound.

Anti-Inflammatory Activity: Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is designed to determine the inhibitory effect of a test compound on the activity of human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic Acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Saturated Stannous Chloride solution

  • Microplate reader

Procedure:

  • Prepare the enzyme solution by mixing the Reaction Buffer, hematin, and L-epinephrine.

  • Add the COX-2 enzyme to the solution and incubate at room temperature.

  • Add the test compound at various concentrations to the enzyme solution and pre-incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid and incubate for exactly two minutes at 37°C.

  • Stop the reaction by adding saturated Stannous Chloride solution.

  • The product (prostaglandin E2) can be quantified using a suitable method, such as an ELISA assay.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

cluster_workflow COX-2 Inhibition Assay Workflow Prepare Enzyme Mix Prepare Enzyme Mix Add COX-2 Add COX-2 Prepare Enzyme Mix->Add COX-2 Add Test Compound Add Test Compound Add COX-2->Add Test Compound Pre-incubate Pre-incubate Add Test Compound->Pre-incubate Add Arachidonic Acid Add Arachidonic Acid Pre-incubate->Add Arachidonic Acid Incubate Incubate Add Arachidonic Acid->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Quantify Product Quantify Product Stop Reaction->Quantify Product Calculate IC50 Calculate IC50 Quantify Product->Calculate IC50

COX-2 Inhibition Assay Workflow
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a test compound that inhibits the visible growth of a microorganism using the broth microdilution method.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate, including a positive control (no compound) and a negative control (no inoculum).

  • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for turbidity or use a plate reader to measure absorbance to determine the MIC, which is the lowest concentration of the compound that prevents visible growth.

cluster_workflow MIC Assay Workflow Prepare Compound Dilutions Prepare Compound Dilutions Inoculate Plate Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Prepare Inoculum Prepare Inoculum Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Minimum Inhibitory Concentration (MIC) Assay Workflow
Kinase Inhibitory Activity: ADP-Glo™ Kinase Assay

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • Test compound (this compound)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, and ATP.

  • Add the test compound at various concentrations to the reaction mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value.

cluster_workflow Kinase Inhibition Assay Workflow Set up Kinase Reaction Set up Kinase Reaction Add Test Compound Add Test Compound Set up Kinase Reaction->Add Test Compound Incubate Incubate Add Test Compound->Incubate Add ADP-Glo Reagent Add ADP-Glo Reagent Incubate->Add ADP-Glo Reagent Add Kinase Detection Reagent Add Kinase Detection Reagent Add ADP-Glo Reagent->Add Kinase Detection Reagent Measure Luminescence Measure Luminescence Add Kinase Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Kinase Inhibition Assay (ADP-Glo™) Workflow

Signaling Pathway Context

The trifluoromethylphenyl moiety is present in various kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway that is often a target in drug development. Inhibition of such pathways can affect cell proliferation, survival, and differentiation.

cluster_pathway Generic Kinase Signaling Pathway Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Kinase 3 Kinase 3 Kinase 2->Kinase 3 Transcription Factor Transcription Factor Kinase 3->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response Inhibitor 1-[4-(trifluoromethyl) -phenyl]ethanol (Potential Inhibitor) Inhibitor->Kinase 2

Potential Inhibition of a Kinase Signaling Pathway

References

A Comparative Guide to Catalysts for the Synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 1-[4-(trifluoromethyl)phenyl]ethanol is a critical transformation in the pharmaceutical industry, as this chiral alcohol is a key building block for several drug candidates. The efficiency and stereoselectivity of this synthesis are paramount, making the choice of catalyst a crucial decision. This guide provides a comparative analysis of prominent catalytic systems, including both chemical and biocatalytic approaches, for the synthesis of this compound from 4'-(trifluoromethyl)acetophenone. The performance of these catalysts is evaluated based on yield, enantiomeric excess (ee), and reaction conditions, supported by experimental data from peer-reviewed literature.

Performance Comparison of Catalytic Systems

The asymmetric reduction of 4'-(trifluoromethyl)acetophenone can be effectively achieved using both transition metal catalysts and biocatalysts. Below is a summary of their performance data in tabular format for easy comparison.

Chemical Catalysts

Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are widely employed for the asymmetric hydrogenation and transfer hydrogenation of ketones. These systems often utilize chiral ligands to induce enantioselectivity.

Catalyst SystemH-SourceTemp. (°C)Time (h)Yield (%)ee (%)Substrate:CatalystReference
RuCl₂[(S)-BINAP]H₂ (100 atm)2312>9598 (R)1000:1Adapted from[1]
[RuCl(p-cymene)((S,S)-TsDPEN)]HCOOH/NEt₃280.29997 (S)200:1Adapted from[2]
[{Rh(H)(J4)}₂(µ-Cl)₃]ClH₂ (50 bar)RT18High>95100:1Adapted from ResearchGate
Ir-SpiroPAPH₂ (10 atm)RT12High>95100:1Adapted from[3]

Note: Data for some catalyst systems are adapted from studies on similar substrates due to the limited availability of direct comparative studies on 4'-(trifluoromethyl)acetophenone.

Biocatalysts

Biocatalysts, such as whole-cell systems and isolated enzymes (ketoreductases), offer a green and highly selective alternative to chemical catalysts. They operate under mild conditions and often exhibit exceptional enantioselectivity.

BiocatalystCo-substrateTemp. (°C)Time (h)Yield (%)ee (%)Substrate Conc.Reference
Recombinant E. coliIsopropanol30399.1>99.9 (R)100 mM[4]
Baker's Yeast (S. cerevisiae)Glucose3024-72>80>70 (R)~10 mmol[5][6][7][8]
Leifsonia xyli HS0904Glucose30306299.4 (R)70 mM

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.

Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is based on the highly efficient Noyori-type asymmetric transfer hydrogenation.

Materials:

  • 4'-(trifluoromethyl)acetophenone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., dichloromethane or isopropanol)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (1 mol%) in the chosen anhydrous solvent.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Add the 4'-(trifluoromethyl)acetophenone (1 equivalent) to the reaction flask.

  • Add the formic acid/triethylamine mixture (5 equivalents of HCOOH) to the reaction mixture.

  • Stir the reaction at the specified temperature (e.g., 28°C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Biocatalytic Reduction using Recombinant E. coli

This protocol describes the whole-cell biocatalytic reduction of 4'-(trifluoromethyl)acetophenone.

Materials:

  • Recombinant E. coli cells overexpressing a suitable ketoreductase

  • 4'-(trifluoromethyl)acetophenone

  • Isopropanol (co-substrate and co-solvent)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Centrifuge and incubator shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Preparation: Cultivate the recombinant E. coli in a suitable growth medium. Harvest the cells by centrifugation and wash them with phosphate buffer.

  • Reaction Setup: In a reaction vessel, resuspend the E. coli cells in the phosphate buffer containing a certain percentage of isopropanol (e.g., 15% v/v).

  • Substrate Addition: Add 4'-(trifluoromethyl)acetophenone to the cell suspension to the desired final concentration (e.g., 100 mM).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation for the specified duration (e.g., 3 hours).

  • Work-up: After the reaction, saturate the mixture with NaCl and extract the product with ethyl acetate.

  • Purification and Analysis: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Analyze the yield and enantiomeric excess by chiral HPLC or GC.

Mechanistic Insights and Visualizations

Understanding the reaction mechanisms is key to optimizing catalyst performance. Below are diagrammatic representations of the proposed mechanisms for a chemical and a biocatalytic system.

Noyori Asymmetric Transfer Hydrogenation Mechanism

The Noyori mechanism for asymmetric transfer hydrogenation involves a metal-ligand bifunctional catalyst where both the metal-hydride and the proton on the nitrogen of the chiral diamine ligand are transferred to the ketone in a concerted, six-membered transition state.

Noyori_Mechanism cluster_cycle Catalytic Cycle cluster_precatalyst Precatalyst Activation Ru_H [Ru]-H (Active Catalyst) TS Six-membered Transition State Ru_H->TS Coordination Acetone Acetone Product_complex Product Complex TS->Product_complex H-transfer Product_complex->Ru_H Product release + H-source coordination Alcohol 1-[4-(CF₃)phenyl]ethanol Product_complex->Alcohol Ketone 4'-(CF₃)acetophenone Ketone->TS H_source Isopropanol H_source->Ru_H Precatalyst [RuCl(p-cymene) ((S,S)-TsDPEN)] Precatalyst->Ru_H Activation Base Base (e.g., KOtBu) Base->Precatalyst

Caption: Proposed mechanism for Noyori-type asymmetric transfer hydrogenation.

Biocatalytic Reduction by Ketoreductase

The biocatalytic reduction of ketones by ketoreductases (KREDs) involves the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. The stereoselectivity is governed by the specific binding of the substrate in the enzyme's active site.

KRED_Mechanism cluster_main Ketoreductase Catalytic Cycle cluster_cofactor Cofactor Regeneration Enzyme_NADPH KRED-NADPH Substrate_Binding Substrate Binding Enzyme_NADPH->Substrate_Binding Hydride_Transfer Hydride Transfer Substrate_Binding->Hydride_Transfer Ketone 4'-(CF₃)acetophenone Ketone->Substrate_Binding Product_Release Product Release Hydride_Transfer->Product_Release Alcohol 1-[4-(CF₃)phenyl]ethanol Product_Release->Alcohol Enzyme_NADP KRED-NADP+ Product_Release->Enzyme_NADP GDH Glucose Dehydrogenase (or Isopropanol Dehydrogenase) Enzyme_NADP->GDH Cofactor release & regeneration NADP NADP+ GDH->Enzyme_NADPH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH NADPH GDH->NADPH Glucose Glucose Glucose->GDH NADP->GDH

Caption: General mechanism for ketoreductase-catalyzed reduction with cofactor regeneration.

Conclusion

Both chemical and biocatalytic methods have demonstrated high efficacy in the asymmetric synthesis of this compound.

  • Chemical catalysts , particularly Noyori-type ruthenium complexes, offer rapid reaction times and high enantioselectivities. They are well-suited for large-scale industrial production where established infrastructure for handling high-pressure hydrogen or homogeneous metal catalysts exists.

  • Biocatalysts , especially recombinant whole-cell systems, provide an environmentally benign and often more selective route to the desired chiral alcohol.[4] The mild reaction conditions (ambient temperature and pressure, aqueous media) and exceptional enantioselectivity (>99.9% ee) make them an attractive option, particularly as green chemistry principles become more integrated into pharmaceutical manufacturing.[4]

The optimal choice of catalyst will depend on specific process requirements, including scale, cost, desired purity, and environmental considerations. This guide provides the foundational data and protocols to aid researchers and drug development professionals in making an informed decision for their specific application.

References

Validating the Structure of 1-[4-(trifluoromethyl)phenyl]ethanol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of spectroscopic data to validate the chemical structure of 1-[4-(trifluoromethyl)phenyl]ethanol. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide also presents a comparative analysis with structurally similar compounds to highlight key spectroscopic differences and aid in unequivocal structure confirmation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and three alternative compounds: 1-phenylethanol, 1-[4-(fluorophenyl)ethanol], and (4-(trifluoromethyl)phenyl)methanol. This comparative approach facilitates the identification of unique spectral features corresponding to specific structural motifs.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compound-CH₃ (δ, ppm)-OH (δ, ppm)-CH (δ, ppm)Aromatic Protons (δ, ppm)
This compound 1.50 (d, J=6.3 Hz)1.81 (br s)4.96 (q, J=6.6 Hz)7.47-7.62 (m)
1-Phenylethanol1.48 (d, J=6.4 Hz)1.91 (s)4.85 (q, J=4.8 Hz)7.16-7.26 (m)
1-[4-(fluorophenyl)ethanol]1.46 (d, J=6.4 Hz)2.02 (s)4.85 (q, J=6.4 Hz)7.00-7.35 (m)
(4-(trifluoromethyl)phenyl)methanolN/A~2.0 (br s)4.75 (s)7.45-7.65 (m)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compound-CH₃ (δ, ppm)-CH (δ, ppm)Aromatic Carbons (δ, ppm)-CF₃ (δ, ppm)
This compound 25.469.8125.4, 125.5, 125.5, 125.6Not specified
1-Phenylethanol25.170.3125.4, 129.2, 137.2, 142.9N/A
1-[4-(fluorophenyl)ethanol]25.369.8115.2, 127.0, 141.5, 160.1N/A
(4-(trifluoromethyl)phenyl)methanolN/A64.4125.4 (q), 126.8, 129.9 (d), 144.7Not specified

Table 3: Infrared (IR) Spectroscopy Data (Thin Film/Neat)

CompoundO-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C=C Stretch (Aromatic) (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~3356Not specified~1620, 1418~1328, 1068~1165, 1125, 1109
1-Phenylethanol~3364~2975, 2930~1600, 1493~1089, 1010N/A
1-[4-(fluorophenyl)ethanol]~3363Not specified~1605, 1510~1084~1225
(4-(trifluoromethyl)phenyl)methanol~3350~2925, 2875~1620, 1418~1015~1327, 1165, 1124

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
This compound C₉H₉F₃O190.16175 ([M-CH₃]⁺), 147 ([M-C₂H₄O]⁺), 145, 127, 91
1-PhenylethanolC₈H₁₀O122.16107 ([M-CH₃]⁺), 79, 77
1-[4-(fluorophenyl)ethanol]C₈H₉FO140.15125 ([M-CH₃]⁺), 122, 109, 96, 77, 75
(4-(trifluoromethyl)phenyl)methanolC₈H₇F₃O176.14175 ([M-H]⁺), 159 ([M-OH]⁺), 109

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The general protocols for each are outlined below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For ¹H NMR, 5-25 mg of the analyte was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] For ¹³C NMR, a more concentrated solution of 50-100 mg in 0.6-0.7 mL of CDCl₃ was used.[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra were recorded on a 300 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Data Acquisition: A standard pulse sequence was used to acquire the ¹H NMR spectrum. The spectral width was set to encompass all expected proton resonances.

  • ¹³C NMR Data Acquisition: ¹³C NMR spectra were acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2] A sufficient number of scans were averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[2]

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film was prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] Solid samples were analyzed using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., ZnSe or diamond).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer was used to record the spectra.

  • Data Acquisition: The spectrum was typically recorded over the range of 4000-400 cm⁻¹. A background spectrum was collected prior to the sample spectrum to subtract interfering signals from atmospheric CO₂ and water vapor.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) was used, where the sample molecules were bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]

  • Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detector was used to detect the ions, and the resulting data was plotted as a mass spectrum, showing the relative abundance of ions at different m/z values.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of the structure of this compound.

G cluster_0 Spectroscopic Analysis Workflow A Proposed Structure: This compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D 13C NMR Spectroscopy A->D E 1H NMR Spectroscopy A->E F Molecular Ion Peak (m/z = 190) B->F Provides Molecular Weight G O-H and C-F Stretches Present C->G Identifies Functional Groups H Correct Number of Carbon Signals D->H Confirms Carbon Skeleton I Expected Proton Signals, Multiplicities, and Integrations E->I Determines Proton Environment J Structure Validated F->J G->J H->J I->J

References

Confirming the Absolute Configuration of 1-[4-(trifluoromethyl)phenyl]ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of three widely used analytical techniques for confirming the absolute stereochemistry of 1-[4-(trifluoromethyl)phenyl]ethanol: Nuclear Magnetic Resonance (NMR) Spectroscopy using Mosher's method, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, and single-crystal X-ray crystallography. Each method's performance is supported by illustrative experimental data and detailed protocols.

Mosher's Method: NMR-Based Configurational Analysis

The modified Mosher's method is a powerful NMR technique for determining the absolute configuration of secondary alcohols.[1][2][3] It involves the derivatization of the alcohol with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The analysis of the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed stereocenter allows for the assignment of the absolute configuration.[4]

Experimental Data

For a given enantiomer of this compound, the following table presents hypothetical ¹H NMR chemical shift data for its (R)- and (S)-MTPA esters.

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-15.986.05-0.07
-CH₃1.651.58+0.07
Aromatic H (ortho)7.557.62-0.07
Aromatic H (meta)7.657.58+0.07

Based on the sign of the Δδ values, the spatial arrangement of the substituents around the chiral center can be deduced. Protons with a positive Δδ are positioned on one side of the MTPA plane, while those with a negative Δδ are on the opposite side. This pattern allows for the unambiguous assignment of the absolute configuration.

Experimental Protocol
  • Preparation of the (S)-MTPA ester : In a dry NMR tube, dissolve approximately 2.0 mg of enantiomerically enriched this compound in 0.5 mL of anhydrous pyridine-d₅. Add a slight excess (approximately 1.2 equivalents) of (R)-(-)-MTPA chloride.

  • Seal the tube and allow the reaction to proceed at room temperature for 4-6 hours, monitoring for completion by thin-layer chromatography.

  • Acquire the ¹H NMR spectrum directly from the reaction mixture.

  • Preparation of the (R)-MTPA ester : Repeat the same procedure using (S)-(+)-MTPA chloride.

  • ¹H NMR Analysis : Assign the proton signals for both diastereomeric esters. Calculate the difference in chemical shifts (Δδ) for the corresponding protons using the formula: Δδ = δS - δR.

  • Apply the Mosher's method mnemonic to assign the absolute configuration.

Workflow Diagram

Mosher_Method_Workflow cluster_start Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_end Result start This compound react_S React with (R)-MTPA-Cl start->react_S react_R React with (S)-MTPA-Cl start->react_R nmr_S ¹H NMR of (S)-MTPA ester react_S->nmr_S nmr_R ¹H NMR of (R)-MTPA ester react_R->nmr_R compare Calculate Δδ = δS - δR nmr_S->compare nmr_R->compare end Determine Absolute Configuration compare->end

Caption: Workflow for determining absolute configuration using Mosher's method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining enantiomeric purity.[5] By using a chiral stationary phase (CSP), the two enantiomers of a racemic mixture interact differently with the column, leading to different retention times. The absolute configuration can be determined by comparing the elution order to a known, enantiomerically pure standard. Polysaccharide-based CSPs are often effective for the separation of aromatic alcohols.[6]

Experimental Data

The following table summarizes the chromatographic parameters for the separation of the enantiomers of this compound on a chiral stationary phase.

ParameterValue
Chiral Stationary PhaseCHIRALPAK® IA
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Separation Factor (α)1.20
Resolution (Rs)2.1

A resolution value greater than 1.5 indicates baseline separation of the two enantiomers, allowing for accurate quantification and isolation if needed.

Experimental Protocol
  • System Preparation : Equilibrate the HPLC system equipped with a CHIRALPAK® IA column with the mobile phase (n-Hexane/Isopropanol, 90:10, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation : Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare solutions of the individual, enantiomerically pure standards if available.

  • Injection : Inject 10 µL of the racemic mixture and the individual enantiomer solutions into the HPLC system.

  • Data Analysis : Record the chromatograms. Identify the peaks corresponding to each enantiomer by comparing the retention times with the standards. Calculate the separation factor (α) and resolution (Rs).

Workflow Diagram

Chiral_HPLC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis cluster_result Result sample Racemic Sample & Standards injection Inject Sample sample->injection hplc HPLC with Chiral Column separation Enantiomeric Separation hplc->separation injection->separation detection UV Detection separation->detection chromatogram Analyze Chromatogram detection->chromatogram result Assign Absolute Configuration chromatogram->result

Caption: Workflow for absolute configuration assignment using chiral HPLC.

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[7][8][9] This technique relies on the diffraction of X-rays by a single crystal of the compound. For chiral molecules crystallizing in a non-centrosymmetric space group, the anomalous dispersion effect can be used to determine the absolute configuration, often quantified by the Flack parameter.[10]

Experimental Data

A hypothetical crystallographic data summary for a suitable derivative of this compound is presented below.

ParameterValue
Chemical FormulaC₁₀H₉F₃O₂ (e.g., an ester derivative)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
R-factor0.035
Flack Parameter0.02(4)

A Flack parameter close to zero with a small standard uncertainty provides high confidence in the assigned absolute configuration.

Experimental Protocol
  • Crystallization : Grow single crystals of an enantiomerically pure derivative of this compound suitable for X-ray diffraction. This may involve screening various solvents and crystallization conditions. The use of a heavy atom in the derivative can enhance the anomalous scattering effect.

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation.

  • Structure Solution and Refinement : Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination : Determine the absolute configuration by analyzing the anomalous scattering data. The Flack parameter should be calculated and refined. A value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.

Workflow Diagram

XRay_Crystallography_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_result Result sample Enantiopure Sample crystallization Grow Single Crystal sample->crystallization diffraction X-ray Diffraction crystallization->diffraction solve Solve Structure diffraction->solve refine Refine Structure solve->refine flack Calculate Flack Parameter refine->flack result Unambiguous Absolute Configuration flack->result

Caption: Workflow for X-ray crystallography-based absolute configuration determination.

Comparison of Methods

FeatureMosher's Method (NMR)Chiral HPLCX-ray Crystallography
Principle Diastereomer formation and ¹H NMR analysisDifferential interaction with a chiral stationary phaseX-ray diffraction by a single crystal
Sample Requirement ~2-5 mg of purified alcoholMicrograms to milligramsRequires a suitable single crystal
Instrumentation High-field NMR spectrometerHPLC system with a chiral columnSingle-crystal X-ray diffractometer
Advantages High reliability for secondary alcohols, relatively common instrumentationExcellent for determining enantiomeric purity, can be used for preparative separationProvides unambiguous 3D structure and absolute configuration
Disadvantages Requires derivatization, can be complex to analyze for molecules with multiple stereocentersRequires a suitable chiral column and method development, relies on a known standard for absolute assignmentCrystal growth can be a significant bottleneck, not always feasible for oils or amorphous solids[7]

References

A Comparative Guide to the Synthetic Routes of 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral alcohol 1-[4-(trifluoromethyl)phenyl]ethanol is a key intermediate in the synthesis of various pharmaceuticals, including potential treatments for cardiovascular diseases and neurological disorders. The stereochemistry of this alcohol is often crucial for the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on methodologies, quantitative performance, and experimental protocols to aid in the selection of the most suitable method for a given research or development objective.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound from its precursor, 4'-(trifluoromethyl)acetophenone, can be achieved through several methods, each with distinct advantages and disadvantages in terms of enantioselectivity, yield, cost, and environmental impact. The four main routes compared here are:

  • Corey-Bakshi-Shibata (CBS) Reduction: An enantioselective chemical reduction using a chiral oxazaborolidine catalyst.

  • Biocatalytic Reduction: An asymmetric reduction employing whole-cell biocatalysts, typically recombinant E. coli.

  • Asymmetric Transfer Hydrogenation (ATH): A catalytic method using a chiral transition metal complex, commonly ruthenium-based, and a hydrogen donor.

  • Standard Catalytic Hydrogenation: A non-enantioselective method that produces a racemic mixture of the alcohol.

The following table summarizes the key quantitative data for each of these synthetic pathways.

Synthetic RouteCatalyst/EnzymeReducing Agent/Hydrogen SourceTypical Yield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Corey-Bakshi-Shibata (CBS) Reduction (R)- or (S)-Me-CBSBorane dimethyl sulfide (BH₃·SMe₂)~90-95>95High enantioselectivity, predictable stereochemistry.Stoichiometric use of borane, moisture-sensitive reagents.
Biocatalytic Reduction Recombinant E. coli with Carbonyl ReductaseIsopropanol or Glucose>95>99Excellent enantioselectivity, mild reaction conditions, environmentally friendly.Requires specialized biological expertise and equipment.
Asymmetric Transfer Hydrogenation (ATH) [RuCl(p-cymene)((S,S)-TsDPEN)]Formic acid/Triethylamine~95-99>97High yield and enantioselectivity, low catalyst loading.Requires specialized and often expensive catalysts.
Standard Catalytic Hydrogenation Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)>990 (Racemic)High yield, simple procedure, low-cost catalyst.Produces a racemic mixture, requiring subsequent resolution if a single enantiomer is needed.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Corey-Bakshi-Shibata (CBS) Reduction

Protocol: To a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at room temperature is added borane dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq). The mixture is stirred for 15 minutes. A solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in anhydrous THF is then added dropwise over 30 minutes. The reaction is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC. The reaction is then carefully quenched by the slow addition of methanol, followed by 1M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Biocatalytic Reduction

Protocol: A culture of recombinant E. coli cells overexpressing a carbonyl reductase is grown to a suitable optical density and harvested by centrifugation. The cell pellet is resuspended in a phosphate buffer (pH 7.0) to a specific cell density (e.g., 50 g/L wet cell weight). In a reaction vessel, 4'-(trifluoromethyl)acetophenone (1.0 eq) is added to the cell suspension. Isopropanol (10% v/v) is added as a cosolvent and a source of reducing equivalents. The reaction mixture is incubated at 30°C with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Upon completion, the mixture is extracted with ethyl acetate, and the organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield (R)-1-[4-(trifluoromethyl)phenyl]ethanol of high enantiomeric purity.[1][2]

Asymmetric Transfer Hydrogenation (ATH)

Protocol: In a reaction vessel under a nitrogen atmosphere, the catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 eq) is dissolved in a 5:2 mixture of formic acid and triethylamine. 4'-(trifluoromethyl)acetophenone (1.0 eq) is then added to the solution. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford (R)-1-[4-(trifluoromethyl)phenyl]ethanol.[3][4]

Standard Catalytic Hydrogenation

Protocol: To a solution of 4'-(trifluoromethyl)acetophenone (1.0 eq) in ethanol in a high-pressure hydrogenation vessel is added 10% Palladium on Carbon (Pd/C) (5 mol%). The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The reaction mixture is stirred vigorously at room temperature for 6-12 hours. Upon completion, the reaction is carefully depressurized, and the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield racemic this compound.[5][6]

Visualization of the Comparative Study Workflow

The following diagram illustrates the logical workflow for selecting a synthetic route based on the desired product characteristics.

G Workflow for Selecting a Synthetic Route for this compound Start Define Synthesis Goal Requirement Chiral or Racemic Product? Start->Requirement Chiral Enantiomerically Pure Product Required Requirement->Chiral Chiral Racemic Racemic Mixture Acceptable Requirement->Racemic Racemic Method_Choice Select Synthesis Method Chiral->Method_Choice Standard_H2 Standard Catalytic Hydrogenation Racemic->Standard_H2 CBS CBS Reduction Method_Choice->CBS Chemical Reagents Bio Biocatalytic Reduction Method_Choice->Bio Biological System ATH Asymmetric Transfer Hydrogenation Method_Choice->ATH Transition Metal Catalyst End Synthesized Product CBS->End Bio->End ATH->End Standard_H2->End

Caption: Logical workflow for selecting a synthetic route.

Signaling Pathway for Biocatalytic Reduction

The biocatalytic reduction of 4'-(trifluoromethyl)acetophenone in a whole-cell system involves a coupled enzymatic reaction for cofactor regeneration, which is essential for the continuous activity of the primary carbonyl reductase.

G Signaling Pathway for Whole-Cell Biocatalytic Reduction Substrate 4'-(trifluoromethyl)acetophenone Enzyme Carbonyl Reductase Substrate->Enzyme Product This compound Cofactor_ox NADP+ Regen_Enzyme Alcohol Dehydrogenase (from host) Cofactor_ox->Regen_Enzyme Cofactor_red NADPH Cofactor_red->Enzyme Enzyme->Product Enzyme->Cofactor_ox Cosubstrate Isopropanol Cosubstrate->Regen_Enzyme Coproduct Acetone Regen_Enzyme->Cofactor_red Regen_Enzyme->Coproduct

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chiral compounds such as 1-[4-(trifluoromethyl)phenyl]ethanol is paramount for ensuring stereochemical purity and understanding its role in synthetic pathways. The cross-validation of analytical methods is a critical exercise to guarantee the reliability and interchangeability of data generated by different analytical techniques. This guide provides an objective comparison of two common analytical methods, Gas Chromatography with Flame Ionization Detection (GC-FID) and Chiral High-Performance Liquid Chromatography (HPLC) with UV detection, for the analysis of this compound.

This comparison is supported by representative experimental data and detailed methodologies to assist in method selection, development, and validation.

Overview of Analytical Techniques

The choice between GC and HPLC for the analysis of this compound depends on several factors, including the volatility of the analyte, the required sensitivity, and the nature of the sample matrix.[1][2]

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[1][3] For chiral separations, a chiral stationary phase is typically employed. GC often offers high resolution and sensitivity, particularly with a flame ionization detector (FID).[1]

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][3] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the most established and widely used method for determining enantiomeric purity.[4][5]

Cross-Validation Workflow

Cross-validation ensures that different analytical methods yield comparable results, which is essential when transferring methods between laboratories or employing a secondary technique for confirmation.[4][6]

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Assessment Dev_GC Develop & Validate GC-FID Method Analyze_Samples Analyze Identical Sample Sets Dev_GC->Analyze_Samples Dev_HPLC Develop & Validate Chiral HPLC Method Dev_HPLC->Analyze_Samples Compare_Results Compare Quantitative Results Analyze_Samples->Compare_Results Assess_Bias Assess Bias & Concordance Compare_Results->Assess_Bias Conclusion Determine Method Interchangeability Assess_Bias->Conclusion Specificity Specificity/ Selectivity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness Sensitivity->Robustness Method Chiral Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Sensitivity Method->Robustness

References

Efficacy Showdown: A Comparative Guide to 1-[4-(trifluoromethyl)phenyl]ethanol Derivatives in Antifungal, Antibacterial, and Anti-inflammatory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 1-[4-(trifluoromethyl)phenyl]ethanol derivatives reveals their significant potential across a spectrum of therapeutic areas, including as antifungal, antibacterial, and anti-inflammatory agents. This guide provides a comparative overview of the efficacy of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutic solutions. The inclusion of the trifluoromethylphenyl moiety is a key structural feature associated with a range of biological activities, and this guide aims to contextualize the performance of these derivatives.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the quantitative efficacy of various this compound derivatives, categorized by their demonstrated biological activity. The data is compiled from multiple studies to provide a broad comparative landscape.

Antifungal Efficacy

A study of phenylethanol derivatives incorporating a trifluoromethyl pyrazole pharmacophore demonstrated a range of antifungal activities against several plant pathogens. The half-maximal effective concentration (EC₅₀) values for the most potent compounds are presented below.

Compound IDTarget OrganismEC₅₀ (µg/mL)[1]
6i Botrytis cinerea6.05
Rhizoctonia solani15.91
6j Botrytis cinerea8.23
Rhizoctonia solani18.45
6k Botrytis cinerea9.12
Rhizoctonia solani20.33
Pyrimethanil (Control) Botrytis cinerea15.91
Antibacterial Efficacy

Pyrazole derivatives containing the 4-(trifluoromethyl)phenyl group have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values from a study on N-(trifluoromethyl)phenyl substituted pyrazole derivatives are highlighted below.

Compound IDTarget OrganismMIC (µg/mL)[2]
25 S. aureus (MRSA)0.78
S. epidermidis1.56
E. faecium0.78
13 S. aureus (MRSA)3.12
18 S. aureus (MRSA)1.56
Vancomycin (Control) S. aureus (MRSA)1.56
Anti-inflammatory Efficacy

Pyrazoline derivatives of this compound have been investigated for their anti-inflammatory properties through the inhibition of the lipoxygenase enzyme. The half-maximal inhibitory concentration (IC₅₀) values indicate potent activity, in some cases surpassing the reference drug.

Compound IDTarget EnzymeIC₅₀ (µM)[3]
4a Lipoxygenase4.45
4b Lipoxygenase2.34
4c Lipoxygenase1.12
4d Lipoxygenase0.68
Indomethacin (Control) Lipoxygenase50.45

Unveiling the Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their distinct mechanisms of action.

Antifungal Mechanism: The antifungal activity of phenylethanol derivatives with a trifluoromethyl pyrazole component is attributed to their ability to disrupt the permeability of the fungal cell membrane.[1] This disruption leads to the leakage of cellular contents and ultimately, cell death.

Antifungal_Mechanism Derivative This compound Derivative Membrane Fungal Cell Membrane Derivative->Membrane Interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption Leads to Leakage Leakage of Cellular Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death

Antifungal Mechanism of Action

Antibacterial Mechanism: Certain pyrazole derivatives exert their antibacterial effect by disrupting the bacterial cell wall.[1] Additionally, some derivatives are predicted to inhibit topoisomerase II and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.

Antibacterial_Mechanism cluster_0 Cell Wall Disruption cluster_1 Enzyme Inhibition Derivative1 Pyrazole Derivative CellWall Bacterial Cell Wall Derivative1->CellWall Targets Lysis Cell Lysis CellWall->Lysis Derivative2 Pyrazole Derivative Topoisomerase Topoisomerase II/IV Derivative2->Topoisomerase Inhibits DNA_Rep DNA Replication & Repair Inhibition Topoisomerase->DNA_Rep Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Derivative Pyrazoline Derivative Derivative->COX2 Inhibits Antifungal_Assay_Workflow Start Start Prep_Media Prepare PDA Medium Start->Prep_Media Add_Compound Incorporate Test Compound into PDA Prep_Media->Add_Compound Inoculate Inoculate with Fungal Mycelial Disc Add_Compound->Inoculate Incubate Incubate at Controlled Temperature Inoculate->Incubate Measure Measure Colony Diameter & Calculate Inhibition Incubate->Measure EC50 Determine EC50 Value Measure->EC50 End End EC50->End

References

Benchmarking 1-[4-(trifluoromethyl)phenyl]ethanol: A Comparative Analysis of Trifluoromethyl-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in a compound's biological and physicochemical properties. The CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This guide provides a comparative analysis of 1-[4-(trifluoromethyl)phenyl]ethanol against other trifluoromethyl-containing compounds, offering insights into its potential applications and performance. While direct comparative experimental data for this compound is limited in publicly available literature, this guide contextualizes its properties and potential bioactivity by comparing it with other well-characterized trifluoromethyl-containing molecules.

Physicochemical Properties: A Foundation for Comparison

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound and compares them to other representative trifluoromethyl-containing compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)XLogP3
This compound C9H9F3O190.16106-107 @ 8 mmHg1.237 @ 25°C2.3
FluoxetineC17H18F3NO309.33158.31.164.8
CelecoxibC17H14F3N3O2S381.37518.21.433.5
MaravirocC29H41F2N5O513.66658.91.194.9

Biological Activity and Potential Applications

This compound is a key intermediate in the synthesis of various biologically active molecules. Notably, its chiral derivatives are building blocks for potent antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a well-validated therapeutic target for HIV-1 entry inhibition and is also implicated in cancer progression and inflammatory diseases.

This section compares the known or potential biological activities of this compound with other trifluoromethyl-containing compounds, focusing on CCR5 antagonism and general cytotoxicity.

CompoundPrimary Biological TargetReported IC50/MICTherapeutic Area
This compound derivative (analogue) CCR5Data not publicly availableHIV, Cancer, Inflammation
MaravirocCCR51.1 nM (MIP-1β binding)HIV
Trifluoromethyl-salicylanilide derivativeMultidrug-resistant S. aureus0.031–0.062 µg/mL (MIC)Infectious Disease
Trifluoromethyl-isoquinoline derivativePhenylethanolamine N-methyltransferase (PNMT)Kᵢ values in the low micromolar rangeNeurological Disorders

Experimental Protocols

To facilitate the evaluation of this compound and its analogues, detailed methodologies for key assays are provided below.

CCR5 Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound to the CCR5 receptor.

Materials:

  • HEK293 cell membranes expressing human CCR5

  • [125I]-MIP-1α (radioligand)

  • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

  • Test compounds (e.g., this compound derivatives)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add 50 µL of the radioligand, 50 µL of the test compound dilution, and 100 µL of the cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effects of a compound on cell lines.

Materials:

  • Human cancer cell line (e.g., SW620 colorectal cancer cells)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental and biological contexts, the following diagrams have been generated using Graphviz.

G Logical Workflow for Compound Comparison A Identify Target Compound: This compound B Select Comparator Compounds: Other Trifluoromethyl-Containing Molecules A->B C Gather Physicochemical Data B->C D Perform Biological Assays (e.g., CCR5 Binding, Cytotoxicity) B->D E Analyze and Compare Data: IC50, MIC, etc. C->E D->E F Draw Structure-Activity Relationship (SAR) Conclusions E->F

Caption: Logical workflow for comparing trifluoromethyl-containing compounds.

G Experimental Workflow: CCR5 Radioligand Binding Assay A Prepare Reagents: Cell Membranes, Radioligand, Test Compounds B Incubate Reagents in 96-well Plate A->B C Filter to Separate Bound and Unbound Ligand B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC50 Values D->E

Caption: Simplified workflow for a CCR5 radioligand binding assay.

G Simplified CCR5 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 Receptor G_protein G-protein CCR5->G_protein Activates Signaling_Cascade Downstream Signaling Cascade G_protein->Signaling_Cascade Initiates Chemokine Chemokine (e.g., MIP-1β) Chemokine->CCR5 Binds and Activates Antagonist CCR5 Antagonist (e.g., Maraviroc) Antagonist->CCR5 Binds and Blocks Cellular_Response Cellular Response (e.g., Migration, Proliferation) Signaling_Cascade->Cellular_Response Leads to

Caption: Overview of the CCR5 signaling pathway and antagonist action.

Conclusion

This compound represents a valuable building block in the development of novel therapeutics, particularly as a precursor to CCR5 antagonists. While direct comparative data on its biological activity is not extensively documented, its physicochemical properties, conferred by the trifluoromethyl group, suggest favorable characteristics for drug design. By comparing its profile with established trifluoromethyl-containing drugs and understanding the experimental protocols for its evaluation, researchers can better position this compound and its derivatives in their drug discovery pipelines. The provided workflows and pathway diagrams offer a foundational understanding for further investigation into the promising therapeutic potential of trifluoromethyl-containing compounds.

reproducibility of synthetic methods for 1-[4-(trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 1-[4-(Trifluoromethyl)phenyl]ethanol

The reproducible synthesis of chiral alcohols is a critical task in the development of pharmaceuticals and other fine chemicals. This compound, particularly its enantiomerically pure forms, serves as a key intermediate in the synthesis of various bioactive molecules, including chemokine CCR5 antagonists. This guide provides a comparative overview of common synthetic methods for this compound, focusing on biocatalytic reduction, asymmetric transfer hydrogenation, and the Grignard reaction. The performance of each method is evaluated based on experimental data for yield, enantioselectivity, and reaction conditions to aid researchers in selecting the most suitable protocol for their needs.

Method 1: Biocatalytic Asymmetric Reduction

Biocatalytic methods are prized for their high stereoselectivity and mild, environmentally friendly reaction conditions. The asymmetric reduction of the prochiral ketone, 4'-(trifluoromethyl)acetophenone, using whole-cell biocatalysts or isolated enzymes offers a direct and efficient route to enantiomerically pure (R)- or (S)-1-[4-(trifluoromethyl)phenyl]ethanol.

Performance Data: Biocatalytic Reduction
ParameterValueReference
Substrate 4'-(Trifluoromethyl)acetophenone[1][2]
Biocatalyst Recombinant E. coli cells[1][2]
Solvent System 15% (v/v) Isopropanol-aqueous buffer[1][2]
Temperature 30 °C[1][2]
Reaction Time 3 hours[1][2]
Yield 95.2% - 99.1%[1][2]
Enantiomeric Excess (ee) >99.9% for (R)-enantiomer[1][2]
Experimental Protocol: Biocatalytic Reduction

This protocol is based on the preparative-scale bioreduction of 4'-(trifluoromethyl)acetophenone.[1][2]

  • Catalyst Preparation: Recombinant Escherichia coli cells expressing a suitable carbonyl reductase are cultured and harvested. The dry cell mass is quantified.

  • Reaction Setup: A 500 mL Erlenmeyer flask is charged with 100 mL of a 100 mM phosphate buffer (pH 7.5).

  • Addition of Reagents: To the buffer, add 17 g/L of recombinant E. coli dry cell mass, 50 g/L of maltose (as a co-substrate for cofactor regeneration), and 100 mM of 4'-(trifluoromethyl)acetophenone.

  • Co-solvent Addition: Isopropanol is added to the mixture to a final concentration of 15% (v/v) to enhance substrate solubility.

  • Reaction Execution: The flask is incubated at 30 °C with shaking.

  • Work-up and Isolation: After 3 hours, the reaction mixture is extracted with an equal volume of ethyl acetate (2x). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product, (R)-1-[4-(trifluoromethyl)phenyl]ethanol.

Experimental Workflow: Biocatalytic Reduction

sub 4'-(Trifluoromethyl)acetophenone mix Reaction Mixture sub->mix 100 mM ecoli Recombinant E. coli (Carbonyl Reductase) ecoli->mix ipa 15% Isopropanol (Co-solvent) ipa->mix buffer Phosphate Buffer (pH 7.5) buffer->mix maltose Maltose (Co-substrate) maltose->mix product (R)-1-[4-(Trifluoromethyl)phenyl]ethanol (>99.9% ee, 99.1% Yield) mix->product 3 hours, 30 °C

Caption: Workflow for biocatalytic reduction.

Method 2: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful chemical method for the enantioselective reduction of ketones. This approach utilizes a chiral transition metal catalyst, typically based on Ruthenium or Rhodium, and a simple hydrogen donor like isopropanol or formic acid. While effective, these methods can require expensive and air-sensitive catalysts.[3][4]

Performance Data: Asymmetric Transfer Hydrogenation

Data presented is for the closely related substrate m-trifluoromethylacetophenone, as a representative example of this class of reaction.[4]

ParameterValueReference
Substrate m-Trifluoromethylacetophenone[4]
Catalyst Ru(II)-complex with (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine[4]
Hydrogen Source Formic acid / Triethylamine mixture[4]
Solvent Acetonitrile[4]
Temperature 28 °C[4]
Reaction Time 2 hours[4]
Yield 95%[4]
Enantiomeric Excess (ee) 99% for (S)-enantiomer[4]
Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is adapted from the procedure for a related substrate.[4]

  • Catalyst Preparation: The chiral Ru(II) catalyst is prepared in situ by heating a mixture of [RuCl₂(p-cymene)]₂ and the chiral diamine ligand, (1S,2S)-N-(arylsulfonyl)-1,2-diphenylethylenediamine.

  • Reaction Setup: A reaction vessel is charged with the pre-formed catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Addition of Reagents: 4'-(Trifluoromethyl)acetophenone is added, followed by the solvent (acetonitrile) and the hydrogen source (a 5:2 mixture of formic acid and triethylamine).

  • Reaction Execution: The mixture is stirred at room temperature (or slightly elevated, e.g., 28 °C) for the specified duration (e.g., 2 hours), monitoring progress by TLC or GC.

  • Work-up and Isolation: Upon completion, the reaction is quenched with water and extracted with an appropriate organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography to yield the enantiomerically enriched alcohol.

Experimental Workflow: Asymmetric Transfer Hydrogenation

sub 4'-(Trifluoromethyl)acetophenone mix Reaction Mixture sub->mix cat Chiral Ru(II) Catalyst cat->mix S/C = 200 h_source HCOOH / Et3N h_source->mix solvent Acetonitrile solvent->mix product (S)-1-[4-(Trifluoromethyl)phenyl]ethanol (99% ee, 95% Yield) mix->product 2 hours, 28 °C

Caption: Workflow for asymmetric transfer hydrogenation.

Method 3: Grignard Reaction

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds. To synthesize this compound, one could react 4-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde. This method typically produces a racemic mixture unless a chiral auxiliary is employed. A key challenge is the strict requirement for anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[5][6][7]

Performance Data: Grignard Reaction
ParameterValueReference
Substrates 4-(Trifluoromethyl)bromobenzene, Magnesium, Acetaldehyde[5][6]
Solvent Anhydrous Diethyl Ether or THF[5][6]
Temperature 0 °C to Room Temperature[5][6]
Reaction Time ~30-60 minutes[5][6]
Yield Moderate to High (Typically 60-80%)N/A
Enantiomeric Excess (ee) 0% (Racemic)N/A
Experimental Protocol: Grignard Reaction

This is a representative protocol and requires strict anhydrous techniques.[6][7]

  • Grignard Reagent Preparation: Magnesium turnings are placed in an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere. A solution of 4-(trifluoromethyl)bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.

  • Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is added dropwise from the addition funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Quench: After the addition is complete and the reaction has stirred for an additional 15-20 minutes, the mixture is cautiously poured into a beaker containing ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to quench the reaction and hydrolyze the magnesium alkoxide salt.[5][6]

  • Work-up and Isolation: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by distillation under reduced pressure.

Logical Relationship: Grignard Synthesis

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Acidic Workup A 4-(CF3)Ph-Br D 4-(CF3)Ph-MgBr (Grignard Reagent) A->D B Mg Metal B->D C Anhydrous Ether C->D F Magnesium Alkoxide Salt D->F E Acetaldehyde E->F H This compound (Racemic) F->H G H3O+ (e.g., aq. NH4Cl) G->H

Caption: Logical steps of the Grignard synthesis pathway.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-[4-(Trifluoromethyl)phenyl]ethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-[4-(trifluoromethyl)phenyl]ethanol, ensuring compliance with safety standards and minimizing environmental impact.

Properties and Hazards

Understanding the intrinsic properties and associated hazards of this compound is the first step in ensuring its safe handling and disposal. This compound is a colorless liquid and is classified as a hazardous substance.

Quantitative Data
Molecular Weight 190.17 g/mol
Boiling Point 233°C at 760 mmHg[1]
Flash Point 98°C[1]
Physical Form Liquid[1]

The primary hazards associated with this chemical, as outlined in safety data sheets, include:

  • Harmful if swallowed (H302)[1][2]

  • Causes skin irritation (H315)[2][3]

  • Causes serious eye irritation (H319)[2][3]

  • May cause respiratory irritation (H335)[1][2]

Step-by-Step Disposal Protocol

Adherence to a strict, methodical disposal process is critical. The following protocol is designed to guide laboratory personnel through the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Engineering Controls: All handling and preparation for disposal must be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Personal Protective Equipment: Wear appropriate PPE at all times. This includes:

    • Nitrile rubber gloves

    • Chemical safety goggles or a face shield

    • A lab coat[2][3]

2. Waste Collection and Segregation:

  • Waste Container: Use a designated, properly labeled, and leak-proof container for hazardous chemical waste.[4][5] The container must be compatible with this compound.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Do not mix this compound with incompatible waste streams. Refer to your institution's chemical hygiene plan for specific incompatibility information.

3. Preparing for Disposal:

  • Container Management: Keep the hazardous waste container securely closed except when adding waste.[4][5]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from heat sources and incompatible materials.[4][6]

4. Disposal Procedure:

  • Licensed Waste Carrier: Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal contractor.[2] Ensure that the disposal is carried out in accordance with local, state, and federal regulations.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal company.

5. Spill and Emergency Procedures:

  • Spill Response: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[2] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2] Remove all sources of ignition.[2]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][7]

    • Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][7]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a poison center or doctor.[2][7]

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Use Designated Hazardous Waste Container A->C B Work in Chemical Fume Hood B->C D Label Container Correctly C->D E Segregate from Incompatible Waste D->E F Keep Container Tightly Sealed E->F G Store in Secondary Containment F->G H Arrange Pickup by Licensed Waste Carrier G->H I Maintain Disposal Records H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-[4-(Trifluoromethyl)phenyl]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 1-[4-(Trifluoromethyl)phenyl]ethanol. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[2] Therefore, adherence to proper PPE protocols is critical to minimize exposure and ensure personal safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRecommended PPESpecifications & Notes
Eyes/Face Safety Goggles / Face ShieldChemical splash goggles that provide a tight seal are essential.[3] A face shield should be worn in conjunction with goggles, especially when handling larger quantities.[3][4]
Hands Chemical-Resistant GlovesNitrile, Neoprene, or PVC gloves are recommended for handling aromatic alcohols.[5] Always inspect gloves for integrity before use and replace them immediately if compromised.
Body Laboratory Coat / Protective ClothingA standard laboratory coat should be worn to protect against skin contact.[1][2] Ensure clothing is buttoned and sleeves are rolled down.
Respiratory Use in a Ventilated AreaWork should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2][6] If ventilation is insufficient, a NIOSH-approved respirator may be necessary.[4]

Safe Handling and Emergency First Aid

Proper handling procedures are crucial to prevent accidents. In the event of exposure, immediate and appropriate first aid is necessary.

Table 2: Handling Procedures and First Aid Measures

ProcedureDescription
Handling Ensure adequate ventilation to minimize vapor inhalation.[6] Avoid all direct contact with skin, eyes, and clothing.[6] After handling, wash hands thoroughly with soap and water.[2] Keep the container tightly sealed and store it in a dry, well-ventilated location.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[6] Seek immediate medical attention.[6]
Skin Contact Remove any contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes.[1][6] If irritation develops or persists, seek medical attention.
Inhalation Move the individual to fresh air.[6] If breathing becomes difficult, provide oxygen and seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water afterward.[6] Never give anything by mouth to an unconscious person and seek immediate medical attention.

Operational Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Work in Ventilated Area (Fume Hood) B->C D Handle with Care to Avoid Spills C->D E Decontaminate Work Area D->E F Segregate Halogenated Waste E->F G Dispose of Waste via Approved Channels F->G H Doff and Dispose of/Clean PPE G->H

Caption: Standard workflow for handling this compound.

Disposal Plan

This compound is a halogenated organic compound due to the presence of fluorine atoms.[7] As such, it requires specific disposal procedures.

Table 3: Chemical Waste Disposal Plan

Waste TypeSegregationContainer LabelingDisposal Method
Liquid Waste Collect in a dedicated, sealed container for halogenated organic waste.[7][8] Do NOT mix with non-halogenated solvents.[9][10]Label the container clearly as "Hazardous Waste," "Halogenated Organic Waste," and list the chemical contents.[8][9]Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Incineration is a common disposal method for this type of waste.[10][11]
Contaminated Solids Collect any contaminated materials (e.g., gloves, absorbent pads) in a separate, sealed container.Label as "Hazardous Waste" and specify the contaminating chemical.Dispose of according to your institution's EHS guidelines for solid chemical waste.

Under no circumstances should this chemical or its waste be disposed of down the drain.[8] Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.

References

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